molecular formula C24H34N2O B15347172 Bepridil CAS No. 49571-04-2

Bepridil

Cat. No.: B15347172
CAS No.: 49571-04-2
M. Wt: 366.5 g/mol
InChI Key: UIEATEWHFDRYRU-UHFFFAOYSA-N
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Description

Bepridil is a tertiary amine in which the substituents on nitrogen are benzyl, phenyl and 3-(2-methylpropoxy)-2-(pyrrolidin-1-yl)propyl. It has a role as a vasodilator agent, an anti-arrhythmia drug, an antihypertensive agent and a calcium channel blocker. It is a tertiary amine and a member of pyrrolidines.
A long-acting, non selective, calcium channel blocker with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist. It is no longer marketed in the United States, as it has been implicated in causing ventricular arrhythmias (ie. Torsade de pointes).
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990 and is indicated for cardiovascular disease.
A long-acting calcium-blocking agent with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist.
See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEATEWHFDRYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate)
Record name Bepridil [INN:BAN]
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DSSTOX Substance ID

DTXSID3022663
Record name Bepridil
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Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Bepridil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Slightly soluble, 6.55e-03 g/L
Record name Bepridil
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Record name Bepridil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015374
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64706-54-3
Record name Bepridil
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Record name Bepridil [INN:BAN]
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Record name Bepridil
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Record name BEPRIDIL
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Record name Bepridil
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bepridil on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil is a non-selective calcium channel blocker with a complex pharmacological profile that distinguishes it from other drugs in its class. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a primary focus on its effects on L-type calcium channels (LTCCs). Beyond its role as a calcium channel antagonist, this compound also exhibits significant interactions with sodium and potassium channels, as well as the calcium-binding protein calmodulin. This multi-target activity contributes to both its therapeutic efficacy in angina and hypertension and its potential for pro-arrhythmic side effects. This document details the quantitative aspects of this compound's interaction with LTCCs, outlines key experimental methodologies for its study, and visualizes the intricate signaling pathways and molecular interactions involved.

Introduction

This compound is a long-acting, non-selective calcium channel blocker that was historically used for the management of chronic stable angina.[1] Unlike dihydropyridines, phenylalkylamines, and benzothiazepines, this compound possesses a unique chemical structure and a broader spectrum of activity.[2] Its therapeutic effects are primarily attributed to the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in myocardial oxygen demand.[1][2] However, its clinical use has been limited due to the risk of significant adverse effects, including the life-threatening arrhythmia, Torsades de Pointes.[2] A thorough understanding of its multifaceted mechanism of action at the molecular level is crucial for the development of safer cardiovascular drugs.

Core Mechanism of Action on L-type Calcium Channels

This compound exerts its primary effect on L-type calcium channels (Cav1.2) by directly blocking the channel pore and modulating its gating properties. This inhibition is both voltage- and use-dependent, indicating a preferential interaction with specific conformational states of the channel.

Direct Channel Blockade

This compound physically occludes the L-type calcium channel, thereby reducing the influx of Ca2+ ions during depolarization. This direct blockade is a key contributor to its therapeutic effects.

State-Dependent Inhibition

The inhibitory action of this compound on L-type calcium channels is not uniform across all channel states. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding has significant physiological implications:

  • Voltage-Dependent Block: As the membrane potential becomes more depolarized, L-type calcium channels are more likely to be in the open or inactivated states. This compound's increased affinity for these states leads to a more pronounced channel blockade at depolarized potentials.

  • Use-Dependent (Frequency-Dependent) Block: During rapid heart rates or prolonged periods of depolarization, the cumulative time spent by the channels in the open and inactivated states increases. This leads to an enhanced blocking effect of this compound, a phenomenon known as use-dependence.

Effects on Channel Gating Kinetics

This compound modulates the gating kinetics of L-type calcium channels, further contributing to the reduction in calcium influx. While specific quantitative data on the alteration of activation and inactivation time constants by this compound are not extensively detailed in the available literature, it is known to shift the steady-state inactivation curve to more hyperpolarized potentials. This shift increases the fraction of channels that are inactivated at any given membrane potential, thus reducing their availability for opening.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with L-type calcium channels and other relevant targets.

ParameterValueChannel/TargetCell TypeCommentsReference(s)
IC50 0.5 µM (5 x 10-7 M)L-type Calcium ChannelGuinea-pig ventricular cellsHalf-maximal inhibitory concentration for tonic block.
IC50 96.3 µMSodium Channel (INa)Neonatal rat cardiomyocytesFor tonic block, indicating lower potency compared to LTCCs.
IC50 10.5 µM (outward), 6.6 µM (inward)KATP ChannelNot specified
IC50 2.2 µMKNa ChannelNot specified
Kd 87 nM (32 ng/mL)α1-acid glycoprotein (B1211001) (plasma protein)Human plasmaHigh-affinity binding to plasma proteins.
Ki 2.2 µMCalmodulin (inhibition of MLCK)Chicken gizzardApparent inhibition constant.
Dissociation Constant (Kd) 6.2 µMCalmodulinBovine brainDetermined by Scatchard analysis of [3H]this compound binding.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound on L-type calcium channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.

Objective: To measure the effect of this compound on L-type calcium currents (ICa,L) and to characterize its voltage- and use-dependent properties.

Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav1.2 channel (α1C, β2, and α2δ subunits) are commonly used.

  • Primary Cells: Acutely isolated cardiomyocytes from species such as guinea pigs or rats are also utilized to study the effects in a native environment.

Solutions:

  • External (Bath) Solution (in mM): 140 TEA-Cl, 5 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na2GTP, 10 HEPES, 10 Glucose. The pH is adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium channels.

Recording Protocol:

  • Establish a high-resistance (GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.

  • To study voltage-dependence, apply a series of test pulses to a range of potentials from a set holding potential.

  • To investigate use-dependence, apply a train of depolarizing pulses at different frequencies.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record current traces before, during, and after drug application to determine the extent and kinetics of inhibition.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kd) of a drug to its receptor.

Objective: To quantify the binding affinity of [3H]this compound to L-type calcium channels in cardiac membrane preparations.

Protocol:

  • Membrane Preparation: Isolate cardiac membranes from a suitable source (e.g., rat or guinea pig ventricles) through homogenization and differential centrifugation.

  • Incubation: Incubate the membrane preparations with increasing concentrations of radiolabeled [3H]this compound in a suitable buffer.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the total and non-specific binding. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are then determined by Scatchard analysis of the saturation binding data.

Visualizations

Signaling Pathway of this compound's Action

Bepridil_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound LTCC L-type Ca²⁺ Channel (Cav1.2) This compound->LTCC Blocks Na_Channel Fast Na⁺ Channel This compound->Na_Channel Blocks K_Channel K⁺ Channel This compound->K_Channel Blocks Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca_Influx ↓ Ca²⁺ Influx LTCC->Ca_Influx Na_Influx ↓ Na⁺ Influx Na_Channel->Na_Influx K_Efflux ↓ K⁺ Efflux K_Channel->K_Efflux Calmodulin_Inhibition Calmodulin Inhibition Calmodulin->Calmodulin_Inhibition Cell_Membrane

Caption: Overview of this compound's multiple cellular targets.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 with Cav1.2) start->cell_prep seal Giga-ohm Seal Formation cell_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline L-type Ca²⁺ Currents whole_cell->baseline bepridil_app Apply this compound baseline->bepridil_app record_effect Record Currents in Presence of this compound bepridil_app->record_effect washout Washout this compound record_effect->washout record_washout Record Currents After Washout washout->record_washout analysis Data Analysis (IC₅₀, Gating Effects) record_washout->analysis end End analysis->end

Caption: Step-by-step workflow for patch clamp electrophysiology.

State-Dependent Block of L-type Calcium Channels by this compound

State_Dependent_Block Resting Resting (Closed) Open Open Resting->Open Depolarization Bepridil_Resting This compound-Bound (Resting) Resting->Bepridil_Resting Low Affinity Open->Resting Deactivation Inactivated Inactivated (Closed) Open->Inactivated Inactivation Bepridil_Open This compound-Bound (Open) Open->Bepridil_Open High Affinity Inactivated->Resting Repolarization (Recovery) Bepridil_Inactivated This compound-Bound (Inactivated) Inactivated->Bepridil_Inactivated High Affinity

Caption: this compound's preferential binding to open and inactivated states.

Molecular Binding Site

The precise molecular binding site of this compound on the L-type calcium channel has not been fully elucidated and appears to be distinct from the binding sites of other major classes of calcium channel blockers. Phenylalkylamines and dihydropyridines are known to bind to sites involving the IIIS5, IIIS6, and IVS6 transmembrane segments of the α1 subunit. While this compound also interacts with the channel pore, its unique chemical structure suggests a different binding mode. Molecular modeling studies are needed to further define the specific amino acid residues involved in the high-affinity interaction of this compound with the L-type calcium channel.

Conclusion

This compound's mechanism of action on L-type calcium channels is characterized by a potent, state-dependent blockade that is influenced by both voltage and frequency of channel activation. Its complex pharmacology, which includes the inhibition of sodium and potassium channels and calmodulin, contributes to its overall cardiovascular effects. The quantitative data and experimental protocols provided in this guide offer a framework for further research into the nuanced interactions of this compound and for the development of novel cardiovascular therapies with improved safety profiles. A deeper understanding of its molecular binding site remains a key area for future investigation.

References

Bepridil as a Calmodulin Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811), a multifaceted cardiovascular drug, exhibits significant activity as a calmodulin (CaM) antagonist, a mechanism that contributes to its overall pharmacological profile alongside its well-documented calcium channel blocking effects. This technical guide provides a comprehensive overview of this compound's interaction with the calmodulin signaling pathway. It delves into the molecular mechanisms of CaM antagonism, presents quantitative data on its inhibitory effects on various CaM-dependent enzymes, and offers detailed protocols for key experiments to investigate these interactions. Furthermore, this guide utilizes visualizations to elucidate complex signaling pathways and experimental workflows, aiming to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential and mechanistic intricacies of this compound and other calmodulin antagonists.

Introduction to Calmodulin and Cellular Signaling

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary transducer of intracellular calcium signals. In response to an increase in cytosolic Ca2+ concentration, CaM undergoes a conformational change, enabling it to bind to and modulate the activity of a diverse array of downstream effector proteins. These include, but are not limited to, protein kinases, phosphatases, phosphodiesterases, and ion channels. The Ca2+/CaM complex is thus a critical regulator of numerous cellular processes, including smooth muscle contraction, neurotransmitter release, gene expression, and cell cycle progression.

This compound's Mechanism as a Calmodulin Antagonist

This compound exerts its calmodulin antagonistic effects by directly binding to the Ca2+-CaM complex, thereby preventing its interaction with and activation of target enzymes.[1] Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to calmodulin, suggesting that it occupies the same or an overlapping binding site on the target enzyme that calmodulin would normally bind to.[1] The binding of this compound to calmodulin is calcium-dependent; it binds to the calcium-calmodulin complex but not to calmodulin in the absence of calcium (in the presence of EGTA).[1]

This antagonism of calmodulin function is a key differentiator of this compound from other calcium channel blockers like nifedipine (B1678770) and nicardipine, which do not displace this compound from calmodulin.[1] This dual action of this compound—calcium channel blockade and calmodulin antagonism—contributes to its unique therapeutic effects and side-effect profile.

Quantitative Data on this compound's Calmodulin Antagonism

The inhibitory potency of this compound against various calmodulin-dependent enzymes and its binding affinity for calmodulin have been quantified in several studies. This data is crucial for understanding its pharmacological efficacy and for designing further experimental investigations.

ParameterEnzyme/ProteinTissue SourceValueReference
IC50 Ca2+/Calmodulin-dependent Cyclic Nucleotide PhosphodiesteraseBovine Brain8 µM
IC50 Myosin Light Chain Kinase (MLCK)Chicken Gizzard18 µM
Ki (apparent) Myosin Light Chain Kinase (MLCK)Not Specified2.2 µM
Kd [3H]this compound binding to CalmodulinNot Specified6.2 µM
IC50 Inhibition of [3H]this compound binding to CalmodulinNot Specified4 µM

Table 1: Quantitative data on this compound's interaction with calmodulin and CaM-dependent enzymes.

Signaling Pathways Affected by this compound

By antagonizing calmodulin, this compound can modulate a variety of cellular signaling pathways. The following diagrams illustrate the canonical Ca2+/Calmodulin signaling pathway and the point of intervention by this compound.

CaM_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_cam Calmodulin Activation cluster_effectors Downstream Effectors cluster_inhibition This compound Intervention Stimulus e.g., Neurotransmitter, Hormone, Depolarization Ca_influx Ca2+ Influx (Voltage-gated Ca2+ channels) Stimulus->Ca_influx ER_release Ca2+ Release (Endoplasmic Reticulum) Stimulus->ER_release Ca ↑ Intracellular [Ca2+] Ca_influx->Ca ER_release->Ca CaM Calmodulin (CaM) Ca->CaM 4 Ca2+ bind Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM PDE Phosphodiesterase (PDE) Ca_CaM->PDE Activation MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK Activation Calcineurin Calcineurin Ca_CaM->Calcineurin Activation Other Other CaM-dependent Enzymes Ca_CaM->Other Activation This compound This compound This compound->Ca_CaM Antagonizes

Caption: Ca2+/Calmodulin signaling pathway and this compound's point of antagonism.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study this compound's effects as a calmodulin antagonist.

Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of this compound to inhibit the activity of CaM-dependent PDE, which hydrolyzes cyclic nucleotides like cAMP and cGMP.

Materials:

  • Bovine brain Ca2+/Calmodulin-dependent PDE (commercially available)

  • Calmodulin (commercially available)

  • cAMP or cGMP (substrate)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • CaCl2

  • EGTA

  • This compound solutions of varying concentrations

  • Inorganic phosphate (B84403) colorimetric assay kit

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CaCl2.

  • Enzyme Activation: In separate tubes, pre-incubate the PDE enzyme with or without calmodulin in the presence of CaCl2 for 10 minutes at 30°C.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the pre-incubated enzyme mixtures and incubate for an additional 10 minutes.

  • Initiate Reaction: Start the reaction by adding the substrate (cAMP or cGMP). Incubate for a defined period (e.g., 20 minutes) at 30°C. The reaction should be linear with time and enzyme concentration.

  • Terminate Reaction: Stop the reaction by boiling the tubes for 2 minutes.

  • Convert to Inorganic Phosphate: Cool the tubes and add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate (Pi). Incubate for 10 minutes at 30°C.

  • Quantify Phosphate: Measure the amount of inorganic phosphate released using a colorimetric assay.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (calmodulin-activated enzyme without this compound). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, MgCl2, CaCl2) Preincubation Pre-incubate PDE ± CaM Prep_Mix->Preincubation Prep_Enzyme Prepare PDE and CaM Prep_Enzyme->Preincubation Prep_this compound Prepare this compound dilutions Add_this compound Add this compound/Vehicle Prep_this compound->Add_this compound Preincubation->Add_this compound Start_Reaction Add Substrate (cAMP/cGMP) Add_this compound->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Terminate Terminate by Boiling Incubate->Terminate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Incubate2 Incubate at 30°C Add_Nucleotidase->Incubate2 Measure_Pi Measure Inorganic Phosphate Incubate2->Measure_Pi Calculate_Inhibition Calculate % Inhibition Measure_Pi->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the Ca2+/Calmodulin-dependent Phosphodiesterase (PDE) Activity Assay.

Myosin Light Chain Kinase (MLCK) Activity Assay

This assay determines this compound's inhibitory effect on the phosphorylation of myosin light chain by MLCK, a key step in smooth muscle contraction.

Materials:

  • Purified chicken gizzard Myosin Light Chain Kinase (MLCK)

  • Calmodulin

  • Myosin light chains (MLC) or a synthetic peptide substrate

  • [γ-32P]ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • CaCl2

  • EGTA

  • This compound solutions of varying concentrations

  • Phosphocellulose paper or SDS-PAGE equipment

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and CaCl2.

  • Enzyme Activation: Pre-incubate MLCK with calmodulin and CaCl2 for 10 minutes at 25°C.

  • Inhibitor Addition: Add different concentrations of this compound or vehicle to the activated enzyme and incubate for another 10 minutes.

  • Initiate Phosphorylation: Start the reaction by adding the substrate (MLC or synthetic peptide) and [γ-32P]ATP. Incubate for a specific time (e.g., 5 minutes) at 25°C.

  • Terminate Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE sample buffer.

  • Quantify Phosphorylation:

    • Phosphocellulose Paper: Wash the papers extensively to remove unincorporated [γ-32P]ATP. Measure the radioactivity remaining on the paper using a scintillation counter.

    • SDS-PAGE: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactivity in the MLC band.

  • Data Analysis: Calculate the percentage of inhibition of MLC phosphorylation for each this compound concentration and determine the IC50 value.

Competitive Calmodulin Binding Assay

This assay directly measures the ability of this compound to compete with a known radiolabeled or fluorescent calmodulin antagonist for binding to calmodulin.

Materials:

  • Calmodulin

  • [3H]N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide ([3H]W-7) or another suitable labeled CaM antagonist

  • Tris-HCl buffer (pH 7.5)

  • CaCl2

  • This compound solutions of varying concentrations

  • Unlabeled W-7 (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Binding Reaction Setup: In microcentrifuge tubes, combine calmodulin, CaCl2, and [3H]W-7 in Tris-HCl buffer.

  • Competition: Add increasing concentrations of this compound or unlabeled W-7 (for the standard curve and non-specific binding).

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The calmodulin and bound ligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Construct a competition curve by plotting the percentage of specific [3H]W-7 binding against the logarithm of the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

This compound's role as a calmodulin antagonist is a significant aspect of its pharmacology, providing a mechanism of action that extends beyond simple calcium channel blockade. The quantitative data clearly demonstrates its potent inhibitory effects on key calmodulin-dependent enzymes. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuances of this compound's interaction with the calmodulin signaling pathway and to explore the therapeutic potential of targeting this pathway in various disease states. The provided visualizations aim to simplify the understanding of these complex interactions and workflows. A thorough understanding of this compound's calmodulin antagonistic properties is essential for the rational design of new therapeutic agents and for optimizing the clinical use of this unique cardiovascular drug.

References

Bepridil's Dual Blockade of Sodium and Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Bepridil (B108811), a non-selective calcium channel blocker with a unique pharmacological profile, exhibits a significant inhibitory effect on both voltage-gated sodium (Nav) and calcium (Cav) channels. This dual blockade underlies its anti-arrhythmic and anti-anginal properties. This technical guide provides an in-depth analysis of the mechanisms, quantitative parameters, and experimental methodologies associated with this compound's interaction with these critical ion channels.

Core Mechanism of Action

This compound's primary mechanism involves the physical obstruction of the ion-conducting pore of both sodium and calcium channels. This action is state-dependent, meaning this compound's affinity for the channels varies with their conformational state (resting, open, or inactivated). The drug generally exhibits a higher affinity for the open and inactivated states, a characteristic that contributes to its use-dependent effects, where the degree of block increases with the frequency of channel activation.[1][2][3]

Beyond direct channel blockade, this compound also demonstrates intracellular actions, notably the inhibition of calmodulin.[4][5] This interference with calcium-calmodulin signaling can indirectly influence ion channel function and contribute to its overall pharmacological effect.

Quantitative Analysis of Channel Blockade

The potency of this compound's blockade on sodium and calcium channels has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the drug's potency.

Channel Type Preparation IC50 Experimental Conditions Reference
Calcium Current (ICa) Guinea-pig ventricular cells5 x 10-7 M (0.5 µM)Holding Potential: -50 mV, Frequency: 0.1 Hz
L-type Calcium Current (ICa.L) -0.5–1.6 µM-
T-type Calcium Current (ICa.T) HEK-293 cells expressing Cav3.20.4 µMHolding Potential: -70 mV
T-type Calcium Current (ICa.T) HEK-293 cells expressing Cav3.210.6 µMHolding Potential: -100 mV
Sodium Current (INa) Neonatal rat ventricular cells3 x 10-5 M (30 µM)Holding Potential: -100 mV, Frequency: 0.1 Hz
Sodium Current (INa) Neonatal rat cardiomyocytes96.3 µMShort-term application
Sodium Current (INa) HEK-Nav1.5 cells82.0 µMShort-term application
Sodium Channel (Tonic Block) Guinea-pig isolated ventricular cellsKd(rest) = 295.44 µMResting state
Sodium Channel (Inactivated State) Guinea-pig isolated ventricular cellsKd(i) = 1.41 µMInactivated state

Note: The IC50 values can vary depending on the experimental model, temperature, and specific electrophysiological parameters used. The state-dependent nature of the block is evident from the different affinities for the resting and inactivated states of the sodium channel.

Electrophysiological Effects

This compound's blockade of sodium and calcium channels manifests in several key electrophysiological alterations:

  • Reduced Maximum Upstroke Velocity (Vmax): By blocking sodium channels, this compound decreases the rate of depolarization of the cardiac action potential. This effect is use-dependent, becoming more pronounced at higher heart rates.

  • Prolongation of Action Potential Duration (APD): this compound lengthens the total duration of the action potential.

  • Shift in Inactivation Curves: this compound shifts the voltage-dependence of inactivation for both sodium and calcium channels to more negative potentials, promoting the inactivated state.

  • Slowed Recovery from Inactivation: The drug prolongs the time it takes for both channel types to recover from inactivation.

Experimental Protocols

The investigation of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp technique .

Whole-Cell Voltage-Clamp Protocol for Measuring INa and ICa
  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rat) or cultured cell lines (e.g., HEK-293) expressing the channel of interest are used.

  • Electrode and Solutions: A glass micropipette with a low tip resistance (e.g., 0.5 MΩ) is filled with an internal solution mimicking the intracellular ionic composition and is used to form a high-resistance seal with the cell membrane. The external solution is a physiological saline solution. Specific ion channel blockers (e.g., for K+ channels) are often included to isolate the current of interest.

  • Voltage Protocol:

    • Holding Potential: The cell membrane is held at a negative potential where most channels are in a resting state (e.g., -100 mV for Nav channels, -50 mV for Cav channels).

    • Depolarizing Pulses: The membrane potential is rapidly stepped to a series of more positive potentials to elicit channel opening and subsequent inactivation.

    • Current Measurement: The resulting inward flow of Na+ or Ca2+ ions is recorded as an electrical current.

  • Data Analysis: The peak current amplitude is measured at various depolarizing potentials and this compound concentrations. IC50 values are determined by fitting the concentration-response data to a Hill equation. The voltage-dependence of activation and inactivation is assessed by measuring current availability at different pre-pulse potentials.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Bepridil_Signaling_Pathway cluster_long_term Long-Term Effect This compound This compound CaM Calmodulin (CaM) This compound->CaM Inhibits Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Forms Proteasome 20S Proteasome Ca_CaM->Proteasome Activates Nav1_5_degradation Naᵥ1.5 Degradation Proteasome->Nav1_5_degradation Leads to INa Increased Iₙₐ Proteasome->INa Decreased Degradation Leads to

Caption: this compound's long-term effect on sodium current (INa) via calmodulin and proteasome inhibition.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Patch_Pipette Form Giga-Seal with Patch Pipette Cell_Isolation->Patch_Pipette Solutions Prepare Internal & External Solutions Solutions->Patch_Pipette Whole_Cell Achieve Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Record_Current Record Ion Current Voltage_Protocol->Record_Current Measure_Peak Measure Peak Current Amplitude Record_Current->Measure_Peak Concentration_Response Generate Concentration- Response Curve Measure_Peak->Concentration_Response Calculate_IC50 Calculate IC₅₀ Concentration_Response->Calculate_IC50

Caption: Experimental workflow for determining this compound's IC50 using the whole-cell patch-clamp technique.

Conclusion

This compound's dual blockade of sodium and calcium channels is a complex process characterized by state-dependent interactions and significant electrophysiological consequences. The quantitative data clearly indicates a higher potency for calcium channels, particularly the T-type, compared to sodium channels under specific experimental conditions. The whole-cell patch-clamp technique remains the gold standard for elucidating the intricate details of this dual inhibitory action. A thorough understanding of these mechanisms is crucial for the rational design and development of future anti-arrhythmic and anti-anginal therapies.

References

An In-depth Technical Guide on the Role of Bepridil in Modulating Intracellular Calcium Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811) is a unique cardiovascular drug, initially classified as a calcium channel blocker for the treatment of angina pectoris.[1] However, its pharmacological profile is considerably more complex, involving multiple mechanisms that converge to modulate intracellular calcium ([Ca²⁺]i) concentration. This technical guide provides a comprehensive overview of the multifaceted role of this compound in regulating [Ca²⁺]i. We will delve into its effects on various ion channels, transporters, and intracellular signaling molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to offer a thorough resource for researchers and professionals in drug development.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of [Ca²⁺]i is therefore critical for cellular function. This compound emerges as a significant modulator of this intricate system. While its primary classification is a calcium channel blocker, this compound distinguishes itself from other drugs in this class, such as nifedipine (B1678770) and verapamil, through its broader spectrum of activity.[2][3] It not only inhibits the influx of extracellular calcium but also influences intracellular calcium handling and signaling pathways.[4] This guide will explore these diverse mechanisms in detail.

Mechanisms of Action in Modulating Intracellular Calcium

This compound's influence on intracellular calcium concentration is a result of its interaction with multiple targets. These can be broadly categorized into effects on plasma membrane ion transport and actions on intracellular targets.

Inhibition of Plasma Membrane Calcium Influx

A primary mechanism of this compound is the blockade of voltage-gated calcium channels, which are crucial for calcium entry into excitable cells like cardiomyocytes and vascular smooth muscle cells.[3]

  • L-type Calcium Channels: this compound inhibits the slow calcium (L-type) inward currents in both myocardial and vascular smooth muscle tissues. This action reduces the influx of calcium during depolarization, leading to a decrease in cardiac contractility (negative inotropic effect) and vasodilation of peripheral arterioles, which reduces the total peripheral resistance (afterload).

  • T-type Calcium Channels: this compound also potently inhibits low voltage-activated T-type Ca²⁺ channels in a voltage-dependent manner. This inhibition is more pronounced at less negative holding potentials, suggesting a higher affinity for the inactivated state of the channel.

Inhibition of the Sodium-Calcium Exchanger (NCX)

This compound is known to inhibit the Na⁺/Ca²⁺ exchanger (NCX), a bidirectional transporter that plays a key role in calcium extrusion from the cell. Under normal conditions, NCX extrudes one Ca²⁺ ion in exchange for the entry of three Na⁺ ions (forward mode). However, under conditions of high intracellular sodium or significant membrane depolarization, the exchanger can operate in reverse, bringing calcium into the cell. This compound's inhibition of NCX can therefore have complex consequences depending on the cellular state. The inhibitory site for this compound on the NCX is suggested to be on the cytosolic side of the exchanger.

Intracellular Actions

Beyond the plasma membrane, this compound exerts significant effects on intracellular calcium signaling and handling.

  • Calmodulin Antagonism: this compound acts as a potent calmodulin antagonist. Calmodulin is a key calcium-binding protein that, upon activation by Ca²⁺, modulates the activity of numerous enzymes and proteins, including myosin light-chain kinase (MLCK) in smooth muscle. By binding to the calcium-calmodulin complex, this compound competitively inhibits the activation of calmodulin-dependent enzymes. This action contributes significantly to its vasodilatory effects in vascular smooth muscle.

  • Modulation of Intracellular Calcium Stores:

    • Sarcoplasmic/Endoplasmic Reticulum: In human neutrophils, this compound has been shown to release Ca²⁺ from the endoplasmic reticulum in a phospholipase C-independent manner. However, in isolated platelet membrane vesicles, this compound did not significantly inhibit IP3-induced Ca²⁺ release. Furthermore, studies on skeletal muscle sarcoplasmic reticulum indicated that this compound did not cause detectable calcium release, unlike other calmodulin antagonists. This suggests that this compound's effect on sarcoplasmic/endoplasmic reticulum Ca²⁺ release may be cell-type specific.

    • Mitochondria: this compound affects mitochondrial calcium handling. It has been shown to inhibit both the rate of mitochondrial Ca²⁺ uptake and the Na⁺-induced Ca²⁺ release from mitochondria in rabbit heart.

Indirect Modulation via Other Ion Channels

This compound also blocks other ion channels, which can indirectly influence intracellular calcium concentration.

  • Fast Sodium Channels: this compound inhibits fast sodium inward currents, an action that is more pronounced at lower pH levels, such as those found in ischemic tissue. By blocking sodium entry, this compound can reduce the intracellular sodium load, which in turn can affect the activity of the Na⁺/Ca²⁺ exchanger.

  • Potassium Channels: this compound blocks several types of potassium channels, including delayed rectifier K⁺ channels (IKr and IKs) and ATP-sensitive K⁺ channels. Blockade of these channels prolongs the action potential duration, which can increase the time for calcium entry through L-type calcium channels.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data for this compound's inhibitory actions on various targets involved in calcium modulation.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Ion Channels and Transporters

TargetPreparationIC₅₀Holding Potential (if applicable)Reference
L-type Ca²⁺ ChannelsGuinea-pig ventricular cells5 x 10⁻⁷ M-50 mV
Fast Na⁺ ChannelsCultured neonatal rat ventricular cells3 x 10⁻⁵ M-100 mV
T-type Ca²⁺ Channels (CaV3.2)HEK-293 cells0.4 µM-70 mV
T-type Ca²⁺ Channels (CaV3.2)HEK-293 cells10.6 µM-100 mV
Na⁺/Ca²⁺ Exchange Current (INCX)Guinea pig cardiac ventricular myocytes8.1 µM-60 mV
Rapidly Activating Delayed Rectifier K⁺ Channel (IKr)Not Specified13.2 µMNot Specified
Slowly Activating Delayed Rectifier K⁺ Channel (IKs)Not Specified6.2 µMNot Specified
ATP-sensitive K⁺ channels (KATP)Not Specified6.6 µMNot Specified
TREK-1 K⁺ ChannelHEK-TREK-1 cells0.59 µMNot Specified

Table 2: Binding and Inhibition Constants (Kᵢ, Kd, IC₅₀) of this compound on Intracellular Targets

TargetAssayConstantValueReference
CalmodulinInhibition of Myosin Light Chain Kinase (MLCK)Kᵢ2.2 µM
Calmodulin[³H]this compound bindingKd6.2 µM
CalmodulinDisplacement of [³H]this compoundIC₅₀4 µM
Mitochondrial Ca²⁺ UptakeRabbit heart mitochondriaIC₅₀93 µM
Na⁺-induced Mitochondrial Ca²⁺ ReleaseRabbit heart mitochondriaIC₅₀11 µM

Experimental Protocols

The characterization of this compound's effects on intracellular calcium modulation has relied on a variety of sophisticated experimental techniques.

Whole-Cell Patch Clamp Technique for Ion Channel Characterization

This electrophysiological technique is used to measure the ionic currents flowing through the channels of a single cell, providing detailed information about the inhibitory effects of this compound on voltage-gated Ca²⁺, Na⁺, and K⁺ channels, as well as the Na⁺/Ca²⁺ exchange current.

Methodology:

  • Cell Preparation: Single cells (e.g., ventricular myocytes, HEK-293 cells) are isolated and placed in an experimental chamber on the stage of an inverted microscope.

  • Pipette Fabrication: Micropipettes with a tip diameter of ~1-2 µm are fabricated from borosilicate glass capillaries using a micropipette puller.

  • Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and may contain specific buffers (e.g., BAPTA for Ca²⁺) and ATP.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a specific holding potential using a patch-clamp amplifier. Voltage protocols (e.g., step or ramp depolarizations) are applied to elicit specific ionic currents, which are recorded and analyzed. This compound is applied to the external solution at various concentrations to determine its effect on the recorded currents.

Measurement of Intracellular Calcium with Fluorescent Indicators

To directly measure changes in [Ca²⁺]i in response to this compound, fluorescent calcium indicators such as Fura-2 AM are widely used.

Methodology:

  • Cell Seeding: Cells (e.g., human neutrophils) are seeded on glass-bottom dishes and cultured for at least 24 hours.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a solution containing a membrane-permeant form of the calcium indicator (e.g., 5 µM Fura-2 AM) for 30-40 minutes at room temperature or 37°C. Cellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cell.

  • Washing: The cells are washed to remove any extracellular dye.

  • Measurement: The dish is placed on the stage of a fluorescence microscope or in a fluorescence plate reader. For a ratiometric dye like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission fluorescence is recorded at a single wavelength (e.g., 510 nm).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide an absolute concentration. This compound is added to the cells, and the change in the fluorescence ratio over time is recorded to determine its effect on [Ca²⁺]i.

Calmodulin Binding Assay

The interaction between this compound and calmodulin can be quantified using radioligand binding assays.

Methodology:

  • Preparation: Calmodulin is purified and immobilized on a column or used in a solution-based assay.

  • Binding Reaction: Radiolabeled this compound (e.g., [³H]this compound) is incubated with calmodulin in the presence of calcium.

  • Competition: To determine the binding affinity of unlabeled this compound or other compounds, increasing concentrations of the unlabeled drug are added to compete with the radiolabeled this compound for binding to calmodulin.

  • Separation and Quantification: Bound and free radioligand are separated (e.g., by filtration or equilibrium column binding). The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) can be determined. Scatchard analysis can be used to determine the dissociation constant (Kd) and the number of binding sites.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes discussed.

Bepridil_Calcium_Modulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound L_channel L-type Ca²⁺ Channel This compound->L_channel Inhibits T_channel T-type Ca²⁺ Channel This compound->T_channel Inhibits Na_channel Na⁺ Channel This compound->Na_channel Inhibits NCX Na⁺/Ca²⁺ Exchanger (NCX) This compound->NCX Inhibits CaM_complex Ca²⁺-Calmodulin Complex This compound->CaM_complex Inhibits Formation SR_ER Sarcoplasmic/ Endoplasmic Reticulum This compound->SR_ER Modulates Ca²⁺ Release Mito Mitochondrion This compound->Mito Inhibits Ca²⁺ Uptake/Release Ca_ion Ca²⁺ L_channel->Ca_ion Influx T_channel->Ca_ion Influx Na_ion Na⁺ Na_channel->Na_ion Influx NCX->Ca_ion Efflux/ Influx Calmodulin Calmodulin Ca_ion->Calmodulin Cell_response Cellular Response (e.g., Contraction) Ca_ion->Cell_response Directly Activates Calmodulin->CaM_complex CaM_complex->Cell_response Activates SR_ER->Ca_ion Release Mito->Ca_ion Release

Caption: this compound's multifaceted modulation of intracellular calcium.

Patch_Clamp_Workflow start Start: Isolate Single Cells prepare_pipette Prepare Micropipette (Pull & Fill with Internal Solution) start->prepare_pipette form_seal Approach Cell & Form Gigaseal prepare_pipette->form_seal whole_cell Rupture Membrane Patch (Whole-Cell Configuration) form_seal->whole_cell voltage_clamp Apply Voltage Clamp Protocol & Record Baseline Current whole_cell->voltage_clamp apply_drug Apply this compound to External Solution voltage_clamp->apply_drug record_drug_effect Record Current in Presence of this compound apply_drug->record_drug_effect analyze Analyze Data (e.g., Calculate IC₅₀) record_drug_effect->analyze end End analyze->end

Caption: Workflow for a whole-cell patch clamp experiment.

Calcium_Imaging_Workflow start Start: Seed Cells on Glass-Bottom Dish load_dye Incubate Cells with Fluorescent Ca²⁺ Indicator (e.g., Fura-2 AM) start->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells acquire_baseline Acquire Baseline Fluorescence (Ratiometric Imaging) wash_cells->acquire_baseline apply_drug Apply this compound acquire_baseline->apply_drug acquire_response Record Fluorescence Change Over Time apply_drug->acquire_response analyze Analyze Data (Calculate [Ca²⁺]i Change) acquire_response->analyze end End analyze->end Calmodulin_Inhibition Ca Ca²⁺ CaM Calmodulin (Inactive) Ca->CaM CaM_active Ca²⁺-Calmodulin (Active) CaM->CaM_active Binds Target_Enzyme Target Enzyme (e.g., MLCK) CaM_active->Target_Enzyme Activates Blocked_Complex This compound-Ca²⁺-CaM (Inactive Complex) CaM_active->Blocked_Complex This compound This compound This compound->CaM_active Binds & Inhibits Enzyme_active Active Enzyme Target_Enzyme->Enzyme_active

References

Bepridil's Cardiotonic Mechanism: An In-depth Analysis of its Interaction with Cardiac Troponin C and Enhancement of Calcium Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the calcium-sensitizing effects of Bepridil (B108811), with a specific focus on its interaction with cardiac troponin C (cTnC). The document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Stabilizing the "On" State

This compound exerts its cardiotonic effects primarily by increasing the sensitivity of the cardiac myofilament to calcium.[1][2][3] This is achieved through a direct interaction with cardiac troponin C (cTnC), the Ca2+-dependent switch for heart muscle contraction.[1][4] The binding of this compound to the regulatory N-terminal domain of cTnC induces and stabilizes an "open" conformational state. This conformation is typically associated with Ca2+ binding and is crucial for initiating the cascade of protein interactions that lead to muscle contraction. By stabilizing this "on" state, this compound effectively enhances the affinity of cTnC for calcium, leading to increased force production at submaximal Ca2+ concentrations.

Quantitative Analysis of this compound's Interaction with Cardiac Troponin C

The interaction between this compound and cTnC has been characterized by several key quantitative parameters. The following tables summarize the reported binding affinities and the functional consequences of this interaction on calcium sensitivity and muscle fiber mechanics.

ParameterValueExperimental SystemReference
Binding Affinity (Affinity Constant) ~140 µM⁻¹Cardiac troponin C/troponin I complex
Binding Affinity (Dissociation Constant, Kd) ~20 µMIsolated cardiac troponin C
Binding Stoichiometry 1 equivalent of this compound per cTnCIsolated cardiac troponin C

Table 1: this compound-cTnC Binding Affinity

ParameterConditionChange with this compoundMuscle Fiber TypeReference
pCa₅₀ (-log[Ca²⁺] for half-maximal tension) -IncreasedSlow soleus skeletal fibers
Hill Coefficient (n₁ and n₂) -Significantly different (indicating Ca²⁺ concentration-dependent effect)Slow soleus skeletal fibers
Maximal Tension -No effectSlow and fast skeletal fibers
ATPase Activity Low Ca²⁺ concentrationsEnhancedMyosin S1 with troponin-tropomyosin-actin
ATPase Activity High Ca²⁺ concentrationsSlightly inhibitoryMyosin S1 with troponin-tropomyosin-actin

Table 2: Functional Effects of this compound on Myofilament Calcium Sensitivity

Experimental Protocols

The following sections detail the methodologies employed to elucidate the effects of this compound on cTnC and calcium sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

NMR spectroscopy has been instrumental in identifying the binding site of this compound on cTnC.

Objective: To map the interaction surface of this compound on the cTnC/cTnI complex.

Methodology:

  • Protein Preparation: Isotopically labeled [(¹⁵N,²H)] cardiac troponin C is prepared to allow for specific NMR signal detection.

  • Complex Formation: The labeled cTnC is complexed with cardiac troponin I (cTnI).

  • NMR Data Acquisition: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for the cTnC/cTnI complex in the absence and presence of this compound.

  • Chemical Shift Perturbation Analysis: Changes in the chemical shifts of the amide protons of cTnC upon this compound binding are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.

  • Affinity Constant Determination: The affinity constant is calculated by titrating the protein complex with increasing concentrations of this compound and fitting the changes in chemical shifts to a binding isotherm.

X-ray Crystallography for Structural Determination

X-ray crystallography has provided a high-resolution structure of the this compound-cTnC complex, revealing the molecular basis of its Ca²⁺-sensitizing effect.

Objective: To determine the three-dimensional structure of cTnC in complex with this compound.

Methodology:

  • Protein Expression and Purification: Recombinant cTnC is expressed and purified.

  • Crystallization: The purified cTnC is co-crystallized with this compound in the presence of Ca²⁺.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein-drug complex are built and refined. The final structure reveals the precise binding location of this compound and the conformational changes it induces in cTnC.

Fluorescence Stopped-Flow Kinetics for Calcium Dissociation Rates

This technique is used to measure the rate at which calcium dissociates from cTnC, providing insights into how this compound affects Ca²⁺ affinity.

Objective: To determine the effect of this compound on the rate of Ca²⁺ release from cTnC.

Methodology:

  • Protein Labeling: cTnC is often labeled with a fluorescent probe that is sensitive to Ca²⁺ binding.

  • Rapid Mixing: A solution of Ca²⁺-saturated, fluorescently labeled cTnC is rapidly mixed with a solution containing a Ca²⁺ chelator (e.g., EGTA) in a stopped-flow apparatus.

  • Fluorescence Monitoring: The change in fluorescence intensity over time is monitored as Ca²⁺ dissociates from the protein.

  • Kinetic Analysis: The resulting fluorescence decay curve is fitted to an exponential function to determine the rate constant for Ca²⁺ dissociation. The experiment is repeated in the presence of this compound to assess its effect on this rate. This compound has been shown to reduce the rate of calcium release from the low-affinity, calcium-specific site.

Skinned Muscle Fiber Experiments for Functional Analysis

Skinned muscle fibers, which have their cell membranes removed to allow for direct control of the intracellular environment, are used to assess the functional consequences of this compound's interaction with the contractile machinery.

Objective: To measure the effect of this compound on the Ca²⁺ sensitivity of force development in muscle fibers.

Methodology:

  • Fiber Preparation: Small bundles of muscle fibers are dissected and chemically "skinned" using detergents (e.g., Triton X-100) to permeabilize the cell membranes.

  • Experimental Setup: The skinned fibers are mounted between a force transducer and a motor.

  • Ca²⁺ Activation: The fibers are exposed to a series of solutions with precisely controlled free Ca²⁺ concentrations (pCa solutions).

  • Force Measurement: The isometric force generated by the fibers at each Ca²⁺ concentration is recorded.

  • Data Analysis: A force-pCa relationship is generated by plotting the developed tension as a function of the pCa. The data are fitted to the Hill equation to determine the pCa₅₀ (the Ca²⁺ concentration required for half-maximal activation) and the Hill coefficient (a measure of cooperativity). The protocol is repeated in the presence of this compound to quantify its effect on these parameters.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

Bepridil_Mechanism cluster_drug_binding This compound Binding and Conformational Change cluster_ca_binding Enhanced Calcium Sensitivity cluster_contraction Muscle Contraction This compound This compound cTnC_closed cTnC (N-lobe closed) Low Ca²⁺ Affinity This compound->cTnC_closed Binds to hydrophobic pocket cTnC_open cTnC (N-lobe open) High Ca²⁺ Affinity cTnC_closed->cTnC_open Stabilizes open conformation cTnI cTnI cTnC_open->cTnI Alters interaction with cTnI Ca2_plus Ca²⁺ Ca2_plus->cTnC_open Increased binding Actin_Myosin Actin-Myosin Interaction cTnI->Actin_Myosin Relieves inhibition Contraction Muscle Contraction Actin_Myosin->Contraction

Caption: Molecular mechanism of this compound's Ca²⁺-sensitizing effect.

Skinned_Fiber_Workflow start Start: Dissect Muscle Fibers skinning Chemical Skinning (e.g., Triton X-100) start->skinning mounting Mount Fibers between Force Transducer and Motor skinning->mounting control_run Control: Measure Force vs. pCa mounting->control_run pCa_solutions Prepare pCa Solutions (Varying [Ca²⁺]) pCa_solutions->control_run bepridil_run This compound: Add this compound and Measure Force vs. pCa pCa_solutions->bepridil_run control_run->bepridil_run Washout or separate fiber data_analysis Data Analysis: - Plot Force-pCa curves - Calculate pCa₅₀ and Hill coefficient control_run->data_analysis bepridil_run->data_analysis end End: Quantify Ca²⁺ Sensitization data_analysis->end

References

Unraveling the Molecular Tapestry of Bepridil's Anti-Arrhythmic Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted anti-arrhythmic properties of Bepridil at the molecular level. This compound, a non-selective calcium channel blocker, exhibits a complex pharmacological profile, making it a subject of significant interest in cardiovascular research. This document provides a comprehensive overview of its mechanisms of action, detailed experimental protocols for its study, and quantitative data on its interactions with key cardiac targets.

Core Molecular Mechanisms of this compound

This compound's anti-arrhythmic effects stem from its ability to modulate multiple cardiac ion channels and intracellular signaling pathways. Unlike more selective agents, this compound's broad-spectrum activity contributes to its efficacy, but also to its potential for pro-arrhythmic effects, such as Torsade de Pointes, which led to its withdrawal from many markets.[1] The primary molecular targets of this compound include:

  • Ion Channel Blockade: this compound inhibits a range of voltage-gated ion channels crucial for the cardiac action potential. This includes L-type calcium channels, fast sodium channels, and various potassium channels.[1] This multi-channel blockade leads to a prolongation of the action potential duration and a reduction in cardiac contractility.

  • Calmodulin Inhibition: this compound acts as a calmodulin antagonist.[1][2] By binding to calmodulin, it interferes with calcium-dependent signaling pathways, including the activation of myosin light chain kinase, which is involved in smooth muscle contraction.[3]

  • Sodium-Calcium Exchanger (NCX) Inhibition: this compound has been shown to inhibit the Na+/Ca2+ exchanger, further impacting intracellular calcium homeostasis.

  • Mitochondrial KATP Channel Modulation: Interestingly, this compound exhibits a dual effect on ATP-sensitive potassium (KATP) channels. It blocks sarcolemmal KATP channels while opening mitochondrial KATP channels, a mechanism that may contribute to its cardioprotective effects.

These diverse molecular interactions culminate in the alteration of cardiac electrophysiology, leading to its anti-arrhythmic and, in some contexts, pro-arrhythmic effects.

Quantitative Data: this compound's Interaction with Cardiac Targets

The following tables summarize the quantitative data on this compound's inhibitory concentrations (IC50) for various cardiac ion channels and its binding affinity for calmodulin. This data provides a comparative view of this compound's potency across its different molecular targets.

Target Ion ChannelSpecies/Cell LineIC50 (µM)Reference
Potassium Channels
IKr (hERG)Guinea Pig13.2
IKsGuinea Pig6.2
K(ATP) (sarcolemmal)Guinea Pig6.6 - 10.5
K(Na)Guinea Pig2.2
TREK-1 (baseline)HEK-2930.59
TREK-1 (BL1249-activated)HEK-2934.08
hKv1.5HEK-2936.6
BKcaNot Specified1.866
Sodium Channels
INaGuinea Pig Cardiomyocytes30 - 300
Calcium Channels
L-typeNot SpecifiedPotent Blocker
Other Targets
Na+/Ca2+ Exchanger (NCX)Guinea Pig Cardiomyocytes8.1
Na+/Ca2+ Exchanger (NCX)Cardiac Sarcolemmal Vesicles30
TargetAssayKd / Ki / IC50 (µM)Reference
Calmodulin[3H]this compound Binding (Displacement)IC50: 4
CalmodulinMyosin Light Chain Kinase (MLCK) InhibitionKi: 2.2
CalmodulinCa2+-dependent 125I-CaM Binding InhibitionIC50: ~17

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-arrhythmic properties of this compound at a molecular level.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on specific ion channel currents in isolated cardiomyocytes.

3.1.1. Cardiomyocyte Isolation:

  • Anesthetize the animal (e.g., adult rat or guinea pig) following approved institutional guidelines.

  • Rapidly excise the heart and place it in a chilled, calcium-free isolation solution.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.

  • Perfuse with a calcium-free solution for 5-10 minutes to wash out blood and loosen cell-cell junctions.

  • Switch to a solution containing collagenase and protease to digest the extracellular matrix. The duration of digestion is critical and needs to be optimized.

  • After digestion, transfer the ventricles to a dish, mince the tissue, and gently triturate to release individual myocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

  • Store the isolated, rod-shaped, quiescent cardiomyocytes in a suitable storage solution at room temperature for use within a few hours.

3.1.2. Electrophysiological Recording:

  • Place a coverslip with adherent cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution at a controlled temperature (e.g., 37°C).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the appropriate internal solution for the specific ion current being measured.

  • Approach a selected cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier and data acquisition system to apply voltage-clamp protocols and record the resulting membrane currents.

3.1.3. Example Voltage-Clamp Protocol for Sodium Current (INa):

  • Holding Potential: -100 mV to ensure channels are available for activation.

  • Test Pulse: Depolarize to various potentials (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms) to elicit the fast-inactivating sodium current.

  • Data Analysis: Measure the peak inward current at each test potential to construct a current-voltage (I-V) relationship.

3.1.4. Solutions:

  • External Solution (example for INa): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, potassium and calcium channel blockers (e.g., CsCl, TEA, nifedipine) can be added.

  • Internal Solution (example for INa): (in mM) 120 CsF, 20 CsCl, 5 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. The choice of ions in the internal solution is critical for isolating the current of interest.

Calmodulin Binding and Inhibition Assays

Objective: To quantify the interaction of this compound with calmodulin and its inhibitory effect on calmodulin-dependent enzymes.

3.2.1. [3H]-Bepridil Binding Assay (Displacement):

  • Prepare a reaction mixture containing purified calmodulin, [3H]-Bepridil, and a buffer with calcium.

  • Add increasing concentrations of unlabeled this compound or other test compounds.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free [3H]-Bepridil using a suitable method, such as equilibrium dialysis or size-exclusion chromatography.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the specifically bound [3H]-Bepridil.

3.2.2. Myosin Light Chain Kinase (MLCK) Inhibition Assay:

  • Prepare a reaction mixture containing purified MLCK, calmodulin, myosin light chains, and [γ-32P]ATP in a calcium-containing buffer.

  • Add varying concentrations of this compound.

  • Initiate the phosphorylation reaction by adding ATP.

  • Incubate for a defined period at a specific temperature.

  • Stop the reaction and separate the phosphorylated myosin light chains from the unreacted [γ-32P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

  • Quantify the amount of incorporated 32P to determine the enzyme activity.

  • Calculate the Ki value for this compound's inhibition of MLCK activity.

Mitochondrial Function Assays

Objective: To assess the effect of this compound on mitochondrial KATP channels and mitochondrial respiration.

3.3.1. Flavoprotein Fluorescence Measurement:

  • Isolate mitochondria from cardiac tissue or use isolated cardiomyocytes.

  • Measure the autofluorescence of mitochondrial flavoproteins, which reflects the mitochondrial redox state.

  • Use a fluorometer or a microscope equipped for fluorescence imaging.

  • Excite the flavoproteins at approximately 450 nm and measure the emission at around 520 nm.

  • An increase in flavoprotein fluorescence indicates a more oxidized state, which can be induced by the opening of mitochondrial KATP channels.

  • Apply this compound and observe the change in flavoprotein fluorescence to assess its effect on mitochondrial KATP channel activity.

Visualizing this compound's Molecular Interactions

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Bepridil_Mechanism_of_Action This compound's Multi-Target Anti-Arrhythmic Mechanism cluster_IonChannels Ion Channel Blockade cluster_Intracellular Intracellular Effects cluster_Electrophysiological Electrophysiological Consequences This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits Na_Channel Fast Na⁺ Channel This compound->Na_Channel Inhibits K_Channels K⁺ Channels (IKr, IKs, KATP, TREK-1) This compound->K_Channels Inhibits Calmodulin Calmodulin This compound->Calmodulin Inhibits NCX Na⁺/Ca²⁺ Exchanger This compound->NCX Inhibits Mito_KATP Mitochondrial KATP Channel This compound->Mito_KATP Opens Reduced_Contractility Reduced Contractility Ca_Channel->Reduced_Contractility APD_Prolongation Action Potential Duration Prolongation Na_Channel->APD_Prolongation K_Channels->APD_Prolongation Calmodulin->Reduced_Contractility Altered_Ca_Homeostasis Altered Ca²⁺ Homeostasis NCX->Altered_Ca_Homeostasis Cardioprotection Potential Cardioprotection Mito_KATP->Cardioprotection Altered_Ca_Homeostasis->Reduced_Contractility

Caption: this compound's diverse molecular targets and their electrophysiological outcomes.

Calmodulin_Inhibition_Pathway This compound's Inhibition of the Calmodulin Pathway This compound This compound Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca Ca²⁺ Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylation Smooth_Muscle_Contraction Smooth Muscle Contraction MyosinLC_P->Smooth_Muscle_Contraction

Caption: The signaling cascade of calmodulin activation and its inhibition by this compound.

Patch_Clamp_Workflow Workflow for Whole-Cell Patch-Clamp Experiment start Start isolate Isolate Cardiomyocytes start->isolate prepare_solutions Prepare External and Internal Solutions isolate->prepare_solutions pull_pipette Pull and Fire-Polish Patch Pipette prepare_solutions->pull_pipette form_seal Approach Cell and Form Gigaohm Seal pull_pipette->form_seal whole_cell Rupture Membrane for Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Ion Channel Activity whole_cell->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record Ion Channel Activity with this compound apply_this compound->record_effect analyze Analyze Data (e.g., IC50 calculation) record_effect->analyze end End analyze->end

Caption: A stepwise representation of a whole-cell patch-clamp experiment to study this compound's effects.

Conclusion

This compound presents a compelling case study in multi-target pharmacology. Its anti-arrhythmic actions are a direct consequence of its ability to modulate a wide array of cardiac ion channels and intracellular signaling molecules. This technical guide provides a foundational resource for researchers delving into the molecular intricacies of this compound and similar anti-arrhythmic agents. The detailed protocols and compiled quantitative data serve as a practical starting point for experimental design, while the visual representations of its mechanisms offer a clear conceptual framework. A thorough understanding of this compound's molecular interactions is paramount for the development of safer and more effective anti-arrhythmic therapies.

References

Bepridil's Impact on Vascular Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811), a calcium channel blocker with a unique pharmacological profile, exerts significant influence over vascular smooth muscle contraction. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its interactions with key signaling pathways that govern vascular tone. Through a comprehensive review of experimental data, this document elucidates this compound's role as both a calcium channel antagonist and an intracellular calmodulin inhibitor. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of this compound's inhibitory actions. Signaling pathway diagrams generated using Graphviz offer a clear visual representation of the complex interplay of factors involved in this compound-mediated vasodilation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a foundational understanding of this compound's vascular effects.

Introduction

Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and tissue perfusion. The intracellular calcium ion (Ca2+) concentration is a primary determinant of this process. An increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, initiating the cross-bridge cycling between actin and myosin filaments that results in muscle contraction.

This compound is a versatile antianginal agent that modulates vascular smooth muscle tone through multiple mechanisms.[1] Primarily classified as a calcium channel blocker, this compound inhibits the influx of extracellular Ca2+ through voltage-dependent and receptor-operated calcium channels.[2][3] Beyond its effects on the sarcolemma, this compound also exhibits intracellular actions, most notably as a calmodulin antagonist.[1][4] This dual action distinguishes this compound from other calcium channel blockers and contributes to its complex pharmacological profile.[5] This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory effects on key components of the vascular smooth muscle contraction pathway.

Table 1: this compound's Inhibitory Potency (IC50) on Calmodulin-Dependent Enzymes

EnzymeTissue SourceIC50 (µM)Reference
Myosin Light Chain Kinase (MLCK)Chicken Gizzard18[6]
Ca++/Calmodulin-Dependent Cyclic Nucleotide PhosphodiesteraseBovine Brain8[6]

Table 2: this compound's Binding Affinity and Inhibition of Calmodulin

ParameterValueUnitsConditionsReference
Apparent Ki (for MLCK inhibition via Calmodulin interaction)2.2µMKinetic analysis[4]
Dissociation Constant (Kd) for Calmodulin Binding6.2µMScatchard analysis of [3H]this compound binding[4]
IC50 for displacement of [3H]this compound from Calmodulin4µMEquilibrium column binding[4]

Table 3: this compound's Effect on Contractions in Skinned Vascular Smooth Muscle Fibers

Agonist (Calcium Concentration)This compound Concentration (mol/L)Inhibition of Contraction (%)Reference
Calcium (1.1-1.6 µmol/L)10⁻⁴100[7]
Calcium (4 µmol/L)10⁻⁴83 ± 4.5[7]
Calcium (30 µmol/L)10⁻⁴53 ± 10.5[7]

Table 4: this compound's Inhibition of Agonist-Induced Contractions in Intact Vascular Smooth Muscle

TissueAgonistThis compound Concentration (mol/L)Inhibition of Contraction (%)Reference
Rat Aortic StripsPotassium10⁻⁵100[7]
Rat Aortic StripsNorepinephrine (B1679862)10⁻⁵40[7]

Signaling Pathways Affected by this compound

This compound's primary impact on vascular smooth muscle contraction stems from its interference with calcium-dependent signaling. The following diagrams illustrate the key pathways.

Bepridil_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Depolarization Depolarization VDC Voltage-Dependent Ca²⁺ Channel Depolarization->VDC Activates Agonists Agonists GPCR G-Protein Coupled Receptor Agonists->GPCR Bind to Ca_ion Ca²⁺ VDC->Ca_ion Ca²⁺ Influx ROC Receptor-Operated Ca²⁺ Channel ROC->Ca_ion Ca²⁺ Influx GPCR->ROC Activates Bepridil_Ca This compound Bepridil_Ca->VDC Inhibits Bepridil_Ca->ROC Inhibits Calmodulin Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates Bepridil_Calmodulin This compound Bepridil_Calmodulin->Ca_Calmodulin Inhibits Formation MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Ca_ionCalmodulin Ca_ionCalmodulin Ca_ionCalmodulin->Ca_Calmodulin

Caption: this compound's dual mechanism of action on vascular smooth muscle contraction.

Experimental_Workflow_Tension cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Isolate_Vessel Isolate Rat Aorta Cut_Strips Prepare Aortic Strips Isolate_Vessel->Cut_Strips Mount Mount in Organ Bath Cut_Strips->Mount Equilibrate Equilibrate in Krebs Solution Mount->Equilibrate Contract Induce Contraction (Potassium or Norepinephrine) Equilibrate->Contract Add_this compound Add this compound (Cumulative Concentrations) Contract->Add_this compound Record Record Isometric Tension Add_this compound->Record Measure_Relaxation Measure Relaxation Response Record->Measure_Relaxation Calculate_IC50 Calculate IC50 Measure_Relaxation->Calculate_IC50

Caption: Workflow for assessing this compound's effect on isometric tension.

Detailed Experimental Protocols

The following protocols are derived from methodologies reported in the cited literature and provide a framework for investigating this compound's effects on vascular smooth muscle.

Isometric Tension Measurement in Isolated Aortic Strips

This protocol is used to assess the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.

  • Tissue Preparation:

    • Euthanize a male Wistar rat and excise the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in width.

    • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

    • Apply a resting tension of 2.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Experimental Procedure:

    • Induce a sustained contraction by adding either a high concentration of potassium (e.g., 60 mM KCl) to activate voltage-dependent calcium channels or an alpha-agonist like phenylephrine (B352888) or norepinephrine (e.g., 10⁻⁶ M) to activate receptor-operated calcium channels.[2]

    • Once a stable contraction plateau is reached, add this compound in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁴ M), allowing the response to stabilize at each concentration.

    • Record the isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% relaxation).

Calmodulin Binding Assay (Equilibrium Column Binding Technique)

This protocol is designed to quantify the binding of this compound to calmodulin.[4]

  • Materials:

    • [3H]this compound (radiolabeled this compound)

    • Purified calmodulin

    • Sephadex G-50 columns

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM CaCl2 or 2 mM EGTA)

    • Unlabeled this compound and other competing ligands

    • Scintillation counter

  • Procedure:

    • Equilibrate a Sephadex G-50 column with the binding buffer.

    • Prepare incubation mixtures containing a fixed concentration of [3H]this compound, purified calmodulin, and either CaCl2 (to promote binding) or EGTA (to chelate Ca2+ and prevent binding).

    • For competition assays, include varying concentrations of unlabeled this compound or other test compounds.

    • Incubate the mixtures for a specified time at a controlled temperature (e.g., 30 minutes at 25°C) to reach equilibrium.

    • Apply the incubation mixture to the top of the equilibrated Sephadex G-50 column.

    • Elute the column with the binding buffer. The calmodulin-[3H]this compound complex, being a larger molecule, will elute in the void volume, while the free [3H]this compound will be retained in the column matrix.

    • Collect the eluate fractions and measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • The amount of bound [3H]this compound is determined from the radioactivity in the void volume fractions.

    • For saturation binding experiments, perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

    • For competition experiments, calculate the IC50 value for the displacement of [3H]this compound by unlabeled ligands.

Myosin Light Chain Kinase (MLCK) Activity Assay

This assay measures the inhibitory effect of this compound on the Ca2+-calmodulin-dependent phosphorylation of myosin light chain.[6]

  • Materials:

    • Purified MLCK from a source such as chicken gizzard

    • Purified calmodulin

    • Myosin light chains (as substrate)

    • [γ-³²P]ATP

    • Assay buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2)

    • This compound at various concentrations

    • Trichloroacetic acid (TCA)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, myosin light chains, and calmodulin.

    • Add this compound at the desired concentrations to the reaction mixture.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes at 30°C).

    • Initiate the phosphorylation reaction by adding [γ-³²P]ATP and purified MLCK.

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes at 30°C).

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in cold 10% TCA.

    • Wash the phosphocellulose papers extensively with TCA and then ethanol (B145695) to remove unreacted [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the myosin light chains (which are bound to the paper) using a scintillation counter.

  • Data Analysis:

    • Determine the MLCK activity as the amount of ³²P incorporated per unit time.

    • Calculate the percentage inhibition of MLCK activity at each this compound concentration relative to the control (no this compound).

    • Plot the concentration-response curve and determine the IC50 value for this compound's inhibition of MLCK.

Discussion

The data and pathways presented in this guide highlight the multifaceted nature of this compound's action on vascular smooth muscle. Its ability to inhibit L-type calcium channels is a primary mechanism for its vasodilatory effects, particularly in response to depolarization-induced contractions.[2] The complete inhibition of potassium-induced contractions at a concentration of 10⁻⁵ mol/L underscores the significance of this pathway.[7]

However, this compound's intracellular effects, particularly its antagonism of calmodulin, are crucial for a complete understanding of its pharmacological profile. The competitive inhibition of MLCK activation, with an apparent Ki of 2.2 µM, demonstrates a potent intracellular action.[4] This is further supported by the direct binding of this compound to the Ca²⁺-calmodulin complex.[4] The inhibition of Ca++/calmodulin-dependent cyclic nucleotide phosphodiesterase with an IC50 of 8 µM suggests that this compound can also influence cyclic nucleotide signaling, which plays a role in vasodilation.[6]

The experiments on skinned smooth muscle fibers, where the cell membrane is permeabilized, provide direct evidence for this compound's intracellular site of action. The complete inhibition of submaximal calcium-induced contractions in these preparations confirms that this compound can directly interfere with the contractile machinery downstream of calcium influx.[7]

The partial inhibition of norepinephrine-induced contractions in intact tissues suggests that this agonist utilizes additional signaling pathways for contraction that are less sensitive to this compound, such as the release of calcium from intracellular stores, which this compound does not appear to significantly affect.[2][7]

Conclusion

This compound's impact on vascular smooth muscle contraction is a result of a dual mechanism involving the blockade of sarcolemmal calcium channels and the intracellular antagonism of calmodulin. This comprehensive action leads to a potent reduction in vascular tone. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced pharmacology of this compound and other vasoactive compounds. The visualization of the affected signaling pathways provides a clear conceptual model for understanding the molecular basis of this compound-induced vasodilation. This information is critical for the rational design and development of novel cardiovascular therapeutics.

References

Unraveling the In Vitro Pharmacokinetics and Pharmacodynamics of Bepridil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro pharmacodynamic and pharmacokinetic properties of Bepridil. This compound is a calcium channel blocker with a complex pharmacological profile, exhibiting broad-spectrum ion channel activity that contributes to its anti-anginal and anti-arrhythmic effects.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to support further research and development.

In Vitro Pharmacodynamics: A Multi-Target Profile

This compound's primary mechanism of action involves the inhibition of transmembrane calcium influx through L-type calcium channels in cardiac and vascular smooth muscle.[1][3] However, its efficacy is also attributed to its ability to block multiple other ion channels and interact with key intracellular signaling proteins. In vitro studies have been crucial in elucidating this multi-target profile.

Primary and Secondary Mechanisms of Action

This compound is a non-selective agent that, in addition to blocking L-type calcium channels, demonstrates significant inhibitory effects on:

  • Fast Sodium Channels: Contributing to its Class I anti-arrhythmic properties.[1]

  • Potassium Channels: Specifically the delayed rectifier potassium currents (I_Kr and I_Ks), which prolongs the cardiac action potential.

  • Calmodulin: this compound binds to calmodulin, interfering with calcium-calmodulin-dependent signaling pathways, such as the activation of myosin light chain kinase (MLCK).

A long-term (24-hour) in vitro effect observed in cardiomyocytes is the upregulation of Na+ channel current (I_Na). This is caused by this compound's inhibition of calmodulin, which in turn decreases the proteasome-mediated degradation of the Na_v1.5 channel's α-subunit.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro inhibitory concentrations and binding affinities of this compound against various molecular targets.

TargetParameterValue (µM)Species/SystemReference
Ion Channels
L-type Ca²⁺ Channel (I_Ca.L)IC₅₀0.5 - 1.6Various
T-type Ca²⁺ Channel (I_Ca.T)IC₅₀0.4 - 10.6Various
Rapid K⁺ Current (I_Kr)IC₅₀13.2Guinea Pig
Slow K⁺ Current (I_Ks)IC₅₀6.2Guinea Pig
Human K⁺ Channel (hKv1.5)IC₅₀6.6HEK 293 Cells
Na⁺-activated K⁺ Channel (I_KNa)IC₅₀2.2Guinea Pig
Transient Outward K⁺ Current (I_to)IC₅₀~3.0Sheep Purkinje Fiber
Intracellular Proteins
Calmodulin BindingK_d6.2Bovine/Chicken
Myosin Light Chain Kinase (MLCK)K_i2.2Bovine/Chicken
Calmodulin Binding InhibitionIC₅₀4.0Bovine/Chicken
Pharmacodynamic Interaction Pathway

The diagram below illustrates the multifaceted mechanism of this compound, targeting multiple ion channels on the cell membrane and the intracellular Ca²⁺-Calmodulin complex.

Bepridil_PD_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel L-type Ca²⁺ Ca²⁺ Influx Calmodulin Ca²⁺-Calmodulin Complex Ca_Channel:in->Calmodulin Ca²⁺ Na_Channel Fast Na⁺ Na⁺ Influx K_Channel K⁺ Channels (Kr, Ks) K⁺ Efflux MLCK MLCK Activation Calmodulin->MLCK This compound This compound This compound->Ca_Channel This compound->Na_Channel This compound->K_Channel This compound->Calmodulin

Caption: this compound's multi-target pharmacodynamic mechanism.

In Vitro Pharmacokinetics: Metabolism

In vitro pharmacokinetic studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the focus is primarily on its extensive hepatic metabolism.

Metabolic Pathways

This compound is completely metabolized in the liver, primarily through oxidative processes mediated by cytochrome P450 enzymes. Studies have identified that this compound is mainly a substrate of CYP2D6 and partially of CYP3A . Key metabolic reactions include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the N-phenyl ring.

  • N-debenzylation: Removal of the benzyl (B1604629) group.

  • N-dealkylation

  • Pyrrolidine Ring Oxidation

These initial reactions can be followed by subsequent steps like N-acetylation, leading to a wide array of metabolites.

Quantitative Pharmacokinetic Data
EnzymeParameterValue (µM)SystemReference
CYP2D6IC₅₀Not availableHuman Liver MicrosomesN/A
CYP3A4IC₅₀Not availableHuman Liver MicrosomesN/A
Metabolic Pathway Diagram

The following diagram outlines the primary metabolic transformations of this compound catalyzed by hepatic cytochrome P450 enzymes.

Bepridil_PK_Metabolism cluster_cyp CYP450-Mediated Oxidation This compound This compound M1 Aromatic Hydroxylation (e.g., 4-hydroxy-bepridil) This compound->M1 M2 N-Debenzylation This compound->M2 M3 Other Oxidative Metabolites This compound->M3 CYP2D6 CYP2D6 (Major) CYP2D6->this compound CYP3A4 CYP3A4 (Partial) CYP3A4->this compound IV N-benzyl-4-aminophenol M2->IV Further Metabolism V N-acetyl-4-aminophenol M2->V Further Metabolism IV->V

Caption: Primary metabolic pathways of this compound via CYP enzymes.

Experimental Protocols

Detailed and standardized protocols are critical for reproducing and comparing in vitro data. Below are methodologies for two key experiments used to characterize this compound's properties.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on ion channel currents in isolated cells or cell lines expressing a specific channel (e.g., HEK 293 cells expressing hKv1.5).

1. Cell Preparation:

  • Culture cells on glass coverslips to sub-confluent densities.

  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid) at a rate of 1.5-2 mL/min.

2. Solution Composition:

  • External Solution (aCSF, example): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM Glucose. Buffer with carbogen (B8564812) (95% O₂ / 5% CO₂). Osmolarity ~290 mOsm.

  • Internal (Pipette) Solution (K-Gluconate based, example): 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl. Adjust pH to 7.2 with KOH. Osmolarity ~270 mOsm. Filter through a 0.2 µm filter before use.

3. Recording Procedure:

  • Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ.

  • Fire-polish the pipette tip and fill with the internal solution.

  • Mount the pipette onto the micromanipulator, apply positive pressure, and lower it into the bath.

  • Approach a target cell and form a high-resistance (GΩ) seal by applying gentle negative pressure.

  • Rupture the cell membrane under the pipette tip with a brief pulse of strong suction to achieve the whole-cell configuration.

  • Begin recording baseline channel activity using a voltage-clamp protocol specific to the ion channel of interest.

  • After establishing a stable baseline, perfuse the chamber with the external solution containing this compound at various concentrations.

  • Record the changes in current amplitude and kinetics to determine the inhibitory effect and calculate the IC₅₀.

Protocol: Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of this compound required to inhibit 50% of the activity of a specific CYP enzyme (e.g., CYP2D6 or CYP3A4) in human liver microsomes (HLMs).

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).

  • Specific probe substrate for the CYP isoform of interest (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Known inhibitor for the CYP isoform (positive control, e.g., Quinidine for CYP2D6).

  • Quenching solution (e.g., Acetonitrile with an internal standard).

  • 96-well plates and LC-MS/MS system for analysis.

2. Incubation Procedure:

  • Prepare a series of dilutions of this compound (e.g., 0.1 to 100 µM) in incubation buffer.

  • In a 96-well plate, add HLMs, this compound (or vehicle/positive control), and buffer.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

  • Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold quenching solution.

  • Centrifuge the plate to pellet the protein.

3. Analysis:

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition of enzyme activity for each this compound concentration relative to the vehicle control.

  • Plot percent inhibition versus log[this compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Electrophysiology_Workflow A 1. Cell Culture (e.g., HEK 293 on coverslips) D 4. Transfer Coverslip to Recording Chamber A->D B 2. Prepare Solutions (Internal & External) C 3. Pull & Fill Pipette B->C B->D E 5. Obtain Gigaohm Seal & Achieve Whole-Cell Mode C->E D->E F 6. Record Baseline Current (Voltage-Clamp Protocol) E->F G 7. Perfuse with this compound (Test Concentrations) F->G H 8. Record Inhibited Current G->H I 9. Data Analysis (Calculate % Inhibition, Determine IC₅₀) H->I

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

The in vitro pharmacological profile of this compound is characterized by a complex and multifaceted mechanism of action, extending beyond simple calcium channel blockade to include the modulation of sodium and potassium channels, as well as the inhibition of intracellular calmodulin. This broad activity underpins its therapeutic utility but also highlights the need for careful characterization. Its metabolism is predominantly handled by CYP2D6 and CYP3A4, making in vitro assessment of drug-drug interaction potential a critical step in development. The protocols and data presented in this guide serve as a foundational resource for researchers investigating this compound or developing novel compounds with similar multi-target profiles.

References

The Potential of Bepridil as a Broad-Spectrum Antiviral Agent Against Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil, a calcium channel blocker previously approved for the treatment of angina, has emerged as a promising candidate for drug repurposing as a broad-spectrum antiviral agent.[1][2][3][4][5] This technical guide provides a comprehensive overview of the existing preclinical data on this compound's efficacy against a range of enveloped viruses, with a particular focus on Filoviruses (Ebola, Marburg) and Coronaviruses (SARS-CoV-2). We present a detailed summary of its in vitro and in vivo antiviral activity, elucidate its proposed mechanisms of action, and provide standardized experimental protocols for the evaluation of its antiviral potential. This document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds in the context of emerging viral threats.

Introduction

The emergence and re-emergence of highly pathogenic enveloped viruses, such as Ebola virus, Marburg virus, and SARS-CoV-2, pose a significant and ongoing threat to global public health.[1][4] The rapid development of effective antiviral therapies is a critical component of pandemic preparedness. Drug repurposing, the identification of new therapeutic uses for existing approved drugs, offers an accelerated pathway for the discovery of novel antiviral agents.[6][7] this compound, a calcium channel blocker, has been identified through high-throughput screening as a potent inhibitor of multiple enveloped viruses.[1][2] This guide synthesizes the current knowledge on this compound's antiviral properties, providing a foundation for further research and development.

In Vitro and In Vivo Antiviral Activity of this compound

This compound has demonstrated significant antiviral activity against several enveloped viruses in both cell culture and animal models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound Against Enveloped Viruses
VirusCell LineAssay TypeEndpointIC50 / EC50 (µM)Cytotoxicity (CC50 or similar, µM)Selectivity Index (SI)Reference(s)
Marburg Virus (MARV)Vero E6Viral Inhibition AssayVP40 Staining5.99 ± 1.05 (IC50)>20>3.34[1]
Ebola Virus (EBOV)Not specifiedNot specifiedNot specified5.52 ± 0.28 (IC50)Not specifiedNot specified[1]
SARS-CoV-2Vero E6Microneutralization AssayCytopathic Effect (CPE)~5 (complete inhibition)>50>10[8][9]
SARS-CoV-2A549-ACE2Microneutralization AssayCytopathic Effect (CPE)~6.25 (complete inhibition)>200>32[8][9][10]
SARS-CoV-2Vero E6Not specifiedNot specifiedLow micromolar (EC50)Not specifiedNot specified[11][12]
SARS-CoV-2A549/ACE2Not specifiedNot specifiedLow micromolar (EC50)Not specifiedNot specified[10][11]
Ebola Virus (EBOV)Not specifiedVLP-GP Entry AssayDose-dependent inhibition5 (EC50)Not specifiedNot specified[13]
Table 2: In Vivo Efficacy of this compound
Virus ModelAnimal ModelThis compound DosageTreatment RegimenOutcomeReference(s)
Mouse-adapted Ebola VirusMouse12 mg/kgTwice daily, starting on day of virus exposure100% survival[1]
Marburg VirusMouse12 mg/kgOnce daily80% survival[1][3][4]
Marburg VirusMouse12 mg/kgTwice daily90% survival[1][3][4]

Proposed Mechanisms of Antiviral Action

The antiviral activity of this compound is likely multi-faceted, targeting both host and viral factors involved in the viral life cycle.

Inhibition of Viral Entry

A primary mechanism of this compound's antiviral action is the inhibition of viral entry into the host cell.[1][13] For filoviruses like Ebola, this compound is thought to act at a late stage of viral entry, potentially by binding to the viral glycoprotein (B1211001) (GP) and preventing its fusion with the endosomal membrane.[1] This mode of action is shared by other compounds that bind within the same cavity of the viral GP.[1]

Modulation of Host Ion Channels and Endosomal pH

As a calcium channel blocker, this compound can modulate intracellular calcium signaling, which is essential for various cellular processes, including endolysosomal fusion events that many viruses hijack for entry.[1][14][15] Furthermore, this compound is a basic small molecule that can increase the pH of acidic endosomes.[6][8][9] This is significant because the acidic environment of endosomes is a crucial trigger for the conformational changes in viral glycoproteins that are necessary for membrane fusion and subsequent release of the viral genome into the cytoplasm.[13]

Inhibition of Viral Enzymes

For SARS-CoV-2, this compound has been shown to inhibit the main protease (Mpro), an essential enzyme for viral replication.[8][9][10][11] While the IC50 for Mpro inhibition is relatively high, this dual action of inhibiting both viral entry and a key viral enzyme could contribute to its overall antiviral efficacy.[6][10]

Targeting Two-Pore Channels (TPCs)

Recent studies have identified this compound as a blocker of two-pore channels (TPCs), which are ion channels located in the endo-lysosomal system that play a role in the trafficking of various cargoes, including viruses.[16][17] By blocking TPCs, this compound can disrupt the normal endolysosomal pathway, thereby inhibiting the entry of viruses that rely on this route.[16]

Bepridil_Antiviral_Mechanisms cluster_virus Enveloped Virus cluster_cell Host Cell virus Virus Particle receptor Host Cell Receptor virus->receptor 1. Attachment endosome Endosome receptor->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Fusion & Genome Release nucleus Nucleus cytoplasm->nucleus 4. Replication This compound This compound This compound->endosome Inhibits Fusion (GP binding) This compound->endosome Raises Endosomal pH This compound->endosome Blocks Two-Pore Channels This compound->cytoplasm Inhibits Mpro (SARS-CoV-2)

Proposed antiviral mechanisms of this compound.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for assessing the antiviral activity of this compound.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This protocol is a common method for screening antiviral compounds against viruses that cause a visible cytopathic effect (CPE) in cell culture.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2 and Marburg virus) at a density that will result in a confluent monolayer after 24 hours of incubation.[1][8]

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Drug Treatment: Remove the growth medium from the cells and add the diluted this compound. Incubate for 1-2 hours.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 48-72 hours).[1]

  • CPE Assessment: Observe the cells under a microscope and score the level of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or MTT assay).

  • Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study (Murine Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of viral disease.

  • Animal Acclimatization: Acclimate the mice (e.g., BALB/c) to the facility for at least one week prior to the start of the experiment.

  • Virus Challenge: Infect the mice with a lethal dose of the mouse-adapted virus via an appropriate route of administration (e.g., intraperitoneal).

  • Treatment Administration: Begin treatment with this compound at the specified dosage and frequency (e.g., 12 mg/kg, once or twice daily) at a predetermined time point relative to the virus challenge (e.g., on the day of exposure).[1][3][4] Administer the drug via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a specified period (e.g., 21 days).

  • Data Collection: Record daily weights and survival data.

  • Data Analysis: Compare the survival curves of the this compound-treated group with the vehicle control group using statistical methods such as the log-rank (Mantel-Cox) test.

Antiviral_Testing_Workflow start Start: Identify Potential Antiviral Compound (e.g., this compound) in_vitro In Vitro Antiviral Assay (e.g., CPE Inhibition) start->in_vitro cytotoxicity Cytotoxicity Assay start->cytotoxicity selectivity Calculate Selectivity Index (SI) in_vitro->selectivity cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Entry, Replication Assays) selectivity->mechanism in_vivo In Vivo Efficacy Study (Animal Model) selectivity->in_vivo If SI is favorable mechanism->in_vivo pharmacokinetics Pharmacokinetics & Toxicology in_vivo->pharmacokinetics clinical_trials Clinical Trials pharmacokinetics->clinical_trials

References

Bepridil's Anticancer and Anti-Metastatic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811), a calcium channel blocker traditionally used for cardiovascular conditions, is emerging as a promising agent in oncology.[1][2] This technical guide provides an in-depth analysis of the anticancer and anti-metastatic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Evidence suggests that this compound exerts its effects through a multi-targeted approach, including the inhibition of cancer cell proliferation, migration, and invasion, as well as the modulation of critical signaling pathways such as the epithelial-mesenchymal transition (EMT) and NOTCH1.[1][3] This document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a novel therapeutic strategy against various cancers, particularly metastatic ovarian cancer and chronic lymphocytic leukemia.

Introduction

This compound is a non-selective calcium channel blocker with a unique pharmacological profile that also includes the inhibition of sodium and potassium channels.[4][5] Its mechanism of action extends to interfering with calcium binding to calmodulin, a key intracellular calcium sensor.[4][6] While its primary clinical application has been in treating angina, recent studies have unveiled its potent anticancer activities.[7][8] this compound has been shown to induce apoptosis and cell-cycle arrest in various cancer cell lines, including melanoma, glioblastoma, and leukemia.[1][2] This guide focuses on the compelling evidence supporting this compound's role in combating cancer progression and metastasis.

Anticancer Effects of this compound

This compound demonstrates significant anticancer efficacy across a range of cancer types by inhibiting cell proliferation and inducing apoptosis.

Inhibition of Cancer Cell Proliferation

Studies have consistently shown that this compound reduces the viability of cancer cells in a dose-dependent manner.[1] Notably, it exhibits a degree of cancer-specificity, with normal cells showing greater resistance to its cytotoxic effects.[1]

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (h)% Reduction in Cell ViabilityReference
SKOV-3Ovarian Cancer1572Significant[1]
SKOV-3-13Metastatic Ovarian Cancer1572Significant (more sensitive than SKOV-3)[1]
WM239AMelanomaNot specifiedNot specifiedParticularly noteworthy effects[1]
HepG2Hepatocellular CarcinomaNot specifiedNot specifiedParticularly noteworthy effects[1]
Breast Cancer CellsBreast CancerNot specifiedNot specifiedSignificant[1]
Prostate Cancer CellsProstate CancerNot specifiedNot specifiedSignificant[1]
Primary CLL cellsChronic Lymphocytic LeukemiaNot specifiedNot specifiedSelective apoptosis[3]
Induction of Apoptosis

The anticancer activity of this compound is linked to its ability to induce programmed cell death, or apoptosis, in cancer cells. In chronic lymphocytic leukemia (CLL), this compound induces selective apoptosis even in the presence of a protective stromal environment.[3] This effect is associated with the inhibition of the NOTCH1 signaling pathway, a key driver in CLL.[3]

Anti-Metastatic Effects of this compound

Metastasis is a major cause of cancer-related mortality. This compound has shown remarkable potential in inhibiting key processes of the metastatic cascade, namely cell migration and invasion.

Inhibition of Cancer Cell Migration and Invasion

This compound significantly reduces the migratory and invasive capabilities of cancer cells. This has been demonstrated in ovarian cancer cell lines using wound-closure and transwell assays.[1][9]

Table 2: Effect of this compound on Ovarian Cancer Cell Migration and Invasion

AssayCell LineThis compound Concentration (µM)Treatment Duration (h)ObservationReference
Wound-Closure AssaySKOV-3, SKOV-3-131524, 48Significantly reduced cell migration into the wound area[1]
Transwell Migration AssaySKOV-3, SKOV-3-1315Not specifiedConfirmed inhibition of migratory phenotype[1]
Transwell Invasion AssaySKOV-3, SKOV-3-131524, 48Significantly decreased number of invaded cells[1]
Reversal of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition is a crucial process by which epithelial cancer cells acquire migratory and invasive properties. This compound has been shown to reverse TGF-β1-induced EMT-like morphological changes in ovarian cancer cells.[1] This is accompanied by the downregulation of key EMT-related protein markers.

Table 3: Effect of this compound on EMT Marker Expression in Ovarian Cancer Cells

Protein MarkerCell LineThis compound TreatmentObservationReference
β-cateninSKOV-3, SKOV-3-13YesSignificantly downregulated[1]
SnailSKOV-3, SKOV-3-13YesSignificantly downregulated[1]
VimentinSKOV-3, SKOV-3-13YesSignificantly downregulated[1]

Molecular Mechanisms of Action

This compound's anticancer and anti-metastatic effects are underpinned by its interaction with several key signaling pathways.

Calcium Signaling and Calmodulin Inhibition

As a calcium channel blocker, this compound disrupts the influx of calcium ions, which is a critical signaling molecule in cancer progression, affecting processes like proliferation and migration.[4][5] Furthermore, this compound binds to calmodulin, an intracellular calcium receptor, thereby inhibiting its activity.[6][10] This inhibition can affect downstream pathways that are dependent on calmodulin, such as the activation of myosin light chain kinase (MLCK), which is involved in cell motility.[6]

cluster_0 This compound This compound Ca_channel Calcium Channels This compound->Ca_channel Inhibits Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca_influx Ca²⁺ Influx Ca_influx->Calmodulin Activates CaM_Kinase Calmodulin-dependent Kinases Calmodulin->CaM_Kinase Activates Proliferation Proliferation CaM_Kinase->Proliferation Migration Migration CaM_Kinase->Migration

Caption: this compound's inhibition of calcium signaling.

Downregulation of the EMT Pathway

This compound's ability to reverse EMT is a cornerstone of its anti-metastatic effect. By downregulating key transcription factors and markers of the mesenchymal phenotype, it effectively suppresses the invasive potential of cancer cells.[1]

TGF_beta TGF-β1 EMT Epithelial-Mesenchymal Transition TGF_beta->EMT Induces This compound This compound This compound->EMT Inhibits/Reverses Snail Snail EMT->Snail Upregulates Vimentin Vimentin EMT->Vimentin Upregulates beta_catenin β-catenin EMT->beta_catenin Upregulates Migration_Invasion Cell Migration & Invasion Snail->Migration_Invasion Vimentin->Migration_Invasion beta_catenin->Migration_Invasion

Caption: this compound's effect on the EMT pathway.

Inhibition of the NOTCH1 Pathway

In chronic lymphocytic leukemia, this compound's anti-leukemic activity is directly linked to the inhibition of the NOTCH1 signaling pathway.[3] It leads to a decrease in the levels of transmembrane and activated NOTCH1 protein, which is crucial for the survival and proliferation of CLL cells.[3]

This compound This compound NOTCH1_TM Transmembrane NOTCH1 This compound->NOTCH1_TM Decreases levels NOTCH1_act Activated NOTCH1 NOTCH1_TM->NOTCH1_act Activation CLL_Survival CLL Cell Survival & Proliferation NOTCH1_act->CLL_Survival Apoptosis Apoptosis CLL_Survival->Apoptosis Inhibits

Caption: this compound's inhibition of the NOTCH1 pathway.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the anticancer and anti-metastatic effects of this compound.

Cell Culture
  • Cell Lines: Human ovarian cancer cell lines SKOV-3 and the highly metastatic SKOV-3-13 are commonly used.[1] For leukemia studies, primary CLL cells are utilized.[3]

  • Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay
  • Principle: To determine the effect of this compound on cell proliferation and cytotoxicity.

  • Procedure:

    • Seed cells in 96-well plates at a specific density.

    • After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).[1]

    • Assess cell viability using a colorimetric assay such as MTT or SRB.

    • Measure the absorbance at the appropriate wavelength to quantify viable cells.

Wound-Closure (Scratch) Assay
  • Principle: To assess two-dimensional cell migration.

  • Procedure:

    • Grow cells to confluence in a multi-well plate.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh media containing this compound (e.g., 15 µM) or a vehicle control.[1]

    • Capture images of the wound at different time points (e.g., 0, 24, and 48 hours).[1]

    • Measure the wound area to quantify cell migration.

Transwell Migration and Invasion Assays
  • Principle: To evaluate cell migration (transwell migration) and invasion through an extracellular matrix (transwell invasion).

  • Procedure:

    • Seed cells in the upper chamber of a transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

    • Place the insert in a well containing media with a chemoattractant (e.g., serum).

    • Add this compound or a vehicle control to the upper chamber.

    • Incubate for a set period (e.g., 24 or 48 hours).[1]

    • Remove non-migrated/invaded cells from the top of the insert.

    • Fix and stain the cells that have migrated/invaded to the bottom of the insert.

    • Count the stained cells under a microscope.

cluster_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Molecular Analysis Culture Cell Culture Viability Cell Viability Assay (e.g., MTT) Culture->Viability Migration Wound-Closure Assay Culture->Migration Invasion Transwell Invasion Assay Culture->Invasion WesternBlot Western Blot Culture->WesternBlot Proliferation_data Proliferation_data Viability->Proliferation_data Quantify Proliferation Migration_data Migration_data Migration->Migration_data Quantify Migration Invasion_data Invasion_data Invasion->Invasion_data Quantify Invasion Protein_data Protein_data WesternBlot->Protein_data Analyze Protein Expression

Caption: General experimental workflow.

Western Blot Analysis
  • Principle: To detect and quantify the expression levels of specific proteins.

  • Procedure:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, Snail, Vimentin, NOTCH1).[1][3]

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.[9]

In Vivo Studies

The anticancer effects of this compound have also been validated in animal models.

Mouse Xenograft Model

In a mouse xenograft model using the highly metastatic SKOV-3-13 ovarian cancer cells, intraperitoneal administration of this compound (22 mg/kg, three times a week for five weeks) resulted in a significant reduction in tumor growth compared to the control group.[1] This was achieved without observable systemic toxicity.[1] Immunohistochemistry of the tumors from this compound-treated mice confirmed the decreased expression of EMT-related markers (β-catenin, Snail, and vimentin).[1] Similarly, in a CLL xenotransplant model, this compound significantly reduced the infiltration of leukemic cells in the spleen, which was associated with enhanced apoptosis and decreased NOTCH1 activation.[3]

Table 4: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelThis compound DosageTreatment DurationKey FindingsReference
Metastatic Ovarian Cancer (SKOV-3-13)Mouse Xenograft22 mg/kg, i.p., 3x/week5 weeksSignificant reduction in tumor size; Decreased expression of EMT markers[1]
Chronic Lymphocytic LeukemiaXenotransplant ModelNot specifiedNot specifiedReduced leukemic cell infiltration in the spleen; Enhanced apoptosis; Decreased NOTCH1 activation[3]

Conclusion and Future Directions

This compound presents a compelling case as a repurposed drug with significant potential in cancer therapy. Its ability to inhibit proliferation, migration, and invasion, coupled with its modulatory effects on key signaling pathways like EMT and NOTCH1, highlights its multifaceted anticancer activity. The in vivo data further strengthens its therapeutic promise.

Future research should focus on:

  • Elucidating the full spectrum of this compound's molecular targets in different cancer types.

  • Investigating its potential in combination therapies with existing anticancer agents to enhance efficacy and overcome drug resistance.[11]

  • Conducting further preclinical and clinical studies to establish its safety and efficacy in cancer patients.

The information presented in this guide underscores the importance of continued investigation into this compound as a novel and effective strategy in the fight against cancer, particularly in the context of metastatic disease.

References

Methodological & Application

Application Notes and Protocols for the Use of Bepridil in Cultured Cardiac Myocyte Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bepridil (B108811) is a non-selective calcium channel blocker with a complex pharmacological profile, making it a subject of interest in cardiovascular research.[1][2] It exerts its effects by modulating various ion channels and intracellular signaling pathways within cardiac myocytes.[1][2][3] These notes provide detailed protocols for utilizing this compound in cultured cardiac myocyte experiments to investigate its electrophysiological, cytotoxic, and signaling effects.

Mechanism of Action

This compound's primary mechanism involves the blockade of multiple ion channels in cardiac myocytes:

  • Calcium Channels: It inhibits the transmembrane influx of calcium ions through slow (L-type) calcium channels, reducing intracellular calcium concentration and diminishing myocardial contractility.

  • Sodium Channels: this compound also exhibits a fast kinetic block of the inward sodium current, an action that is more pronounced in ischemic conditions (lower pH).

  • Potassium Channels: It blocks several potassium channels, including the delayed rectifier potassium current and TREK-1 channels, which prolongs the cardiac action potential.

  • Intracellular Actions: this compound acts as a calmodulin antagonist and can also open mitochondrial ATP-sensitive potassium (mitoKATP) channels while inhibiting sarcolemmal KATP channels. It has also been shown to inhibit the Na+/Ca2+ exchanger at supra-therapeutic concentrations.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants of this compound from various in vitro studies.

ParameterCell TypeConcentration/IC50Reference
Inhibition of TREK-1 K+ channelMouse ventricular myocytesIC50: 0.59 µM (baseline), 4.08 µM (BL1249-activated)
Inhibition of IKr (rapidly activating delayed rectifier K+ current)Not specifiedIC50 = 13.2 µM
Inhibition of IKs (slowly activating delayed rectifier K+ current)Not specifiedIC50 = 6.2 µM
Inhibition of BKca channelsNot specifiedIC50 = 1.866 µM
Inhibition of K(ATP) channelsNot specifiedIC50 = 6.6 µM
Inhibition of Na+/Ca2+ exchange current (INCX)Guinea pig cardiac ventricular cellsIC50 = 8.1 µM
Inhibition of INa (acute application)Neonatal rat cardiomyocytesIC50 = 96.3 µmol·L−1
Inhibition of INa (acute application)HEK-Nav1.5 cellsIC50 = 82.0 µmol·L−1
Cardioprotective effect (pretreatment before ischemia)Coronary-perfused guinea pig ventricular muscles10 µM
Protective effect in anoxic myocytesIsolated adult rat heart ventricular myocytes< 10-7 M
Toxic effect in anoxic myocytesIsolated adult rat heart ventricular myocytes> 10-6 M
Augmentation of INa (24h treatment)Neonatal rat cardiomyocytes10 µmol·L−1
Therapeutic Plasma ConcentrationsHuman0.5 to 5 µmol·L−1 (2–3 µM)

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Cardiac Myocyte Viability under Anoxic Conditions

This protocol is designed to evaluate the protective or cytotoxic effects of this compound on cultured cardiac myocytes subjected to anoxia.

Materials:

  • Cultured cardiac myocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)

  • Culture medium (e.g., DMEM)

  • This compound hydrochloride stock solution (in DMSO or water)

  • Anaerobic chamber or incubator

  • Cell viability assay kit (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer-1)

  • ATP assay kit

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Plate cardiac myocytes at a suitable density in multi-well plates and culture for 24-48 hours to allow for attachment and recovery.

  • This compound Treatment: Prepare a range of this compound concentrations (e.g., 10-8 M to 10-5 M) in the culture medium. A biphasic effect has been observed, with protection at lower concentrations and toxicity at higher concentrations.

  • Induction of Anoxia: Replace the normal culture medium with the this compound-containing medium. Place the culture plates in an anaerobic chamber or incubator (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 1-2 hours) to induce anoxia.

  • Cell Viability Assessment:

    • Trypan Blue Exclusion: After the anoxic period, wash the cells with PBS and incubate with a 0.4% Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

    • Live/Dead Staining: Alternatively, use a fluorescent live/dead assay. Incubate cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions. Visualize and quantify using fluorescence microscopy.

  • ATP Level Measurement: To assess metabolic activity, lyse the cells and measure intracellular ATP levels using a commercially available ATP assay kit according to the manufacturer's protocol.

Protocol 2: Electrophysiological Recording of this compound's Effects on Action Potentials

This protocol outlines the use of the whole-cell patch-clamp technique to measure changes in cardiac myocyte action potentials following this compound application.

Materials:

  • Cultured cardiac myocytes on glass coverslips

  • External solution (e.g., Tyrode's solution)

  • Internal solution (pipette solution)

  • This compound stock solution

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Preparation: Place a coverslip with cultured cardiac myocytes in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Approach a single, healthy-looking myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Action Potential Recording: Switch the amplifier to current-clamp mode. Elicit action potentials by injecting brief depolarizing current pulses. Record baseline action potential characteristics (e.g., duration, amplitude).

  • This compound Application: Perfuse the chamber with an external solution containing the desired concentration of this compound (e.g., 10 µM).

  • Data Acquisition: After a few minutes of equilibration, record the action potentials again. Note any changes in action potential duration, upstroke velocity, and resting membrane potential. This compound has been shown to prolong the action potential duration.

  • Washout: Perfuse the chamber with the control external solution to observe the reversibility of the drug's effects.

Protocol 3: Assessment of this compound's Anti-Apoptotic Effects

This protocol is for investigating the potential of this compound to suppress apoptosis in cardiac myocytes.

Materials:

  • Cultured cardiac myocytes (e.g., HL-1 atrial myocytes)

  • Apoptosis-inducing agent (optional, depending on the experimental model)

  • This compound stock solution

  • Annexin (B1180172) V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Western blotting reagents and antibodies for apoptotic proteins (e.g., Bax, Cytochrome c, Bcl-2)

Procedure:

  • Cell Treatment: Culture cardiac myocytes and treat them with different concentrations of this compound. In some experimental models, apoptosis may need to be induced (e.g., by expressing a mutant protein or using a chemical inducer).

  • Flow Cytometry Analysis:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive). This compound has been shown to reduce the number of annexin V-positive cells.

  • Western Blot Analysis:

    • Lyse the treated cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against pro-apoptotic (e.g., Bax, Cytochrome c) and anti-apoptotic (e.g., Bcl-2) proteins.

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. This compound has been observed to decrease the levels of Bax and cytochrome c.

Visualizations

Bepridil_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol L_type L-type Ca²⁺ Channel Ca_ion Ca²⁺ Influx L_type->Ca_ion Na_channel Fast Na⁺ Channel Na_ion Na⁺ Influx Na_channel->Na_ion K_channel K⁺ Channels (e.g., delayed rectifier, TREK-1) K_ion K⁺ Efflux K_channel->K_ion NCX Na⁺/Ca²⁺ Exchanger Contraction Myocyte Contraction Ca_ion->Contraction Reduces AP_Prolongation Action Potential Prolongation K_ion->AP_Prolongation Leads to Calmodulin Calmodulin This compound This compound This compound->L_type Inhibits This compound->Na_channel Inhibits This compound->K_channel Inhibits This compound->NCX Inhibits This compound->Calmodulin Antagonizes

Caption: this compound's multifaceted mechanism of action in cardiac myocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture Culture Cardiac Myocytes (24-48h) Prepare_this compound Prepare this compound Solutions Treatment Treat Myocytes with this compound Culture->Treatment Induce_Condition Induce Experimental Condition (e.g., Anoxia, Pacing) Treatment->Induce_Condition Viability Viability/Toxicity Assay Induce_Condition->Viability Electrophysiology Electrophysiology Recording Induce_Condition->Electrophysiology Biochemical Biochemical Assays (e.g., Western Blot, ATP) Induce_Condition->Biochemical Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Electrophysiology->Data_Analysis Biochemical->Data_Analysis

References

Bepridil hydrochloride solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Bepridil (B108811) Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound hydrochloride is a non-selective calcium channel blocker with a multifaceted mechanism of action, making it a subject of interest in cardiovascular research and beyond.[1][2] It exhibits inhibitory effects on L-type calcium channels, fast sodium inward currents, and the Na+/Ca2+ exchange, while also functioning as a calmodulin antagonist.[1][2][3][4] These actions result in anti-anginal, anti-arrhythmic, and antihypertensive properties.[1]

This document provides detailed information on the solubility of this compound hydrochloride and standardized protocols for its preparation for in vitro assays to ensure reproducible experimental results.

Physicochemical and Solubility Data

This compound hydrochloride is supplied as a white, crystalline solid that should be stored desiccated at room temperature or at -20°C for long-term stability.[5] It is important to note that solubility can vary between different batches and vendors due to factors like hydration state and polymorphism.[6]

Solubility Profile

The solubility of this compound hydrochloride has been determined in several common laboratory solvents. It is sparingly soluble in aqueous buffers.[5] For maximal solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol (B145695) or DMSO and then dilute it with the aqueous buffer.[5]

Table 1: Quantitative Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)*Source
DMSO5 - 13012.4 - 322.6[5][7][8][9]
Ethanol~25~62.4[5][7][9]
Dimethylformamide (DMF)~20~49.9[5][9]
1:2 Ethanol:PBS (pH 7.2)~0.3~0.75[5][6][9]

*Molar concentrations calculated based on a molecular weight of 403.0 g/mol .[5]

Protocols for In Vitro Assays

Accurate preparation of stock and working solutions is critical for obtaining reliable data in cell-based assays.

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is a common solvent for this compound.

Materials:

  • This compound hydrochloride (FW: 403.0 g/mol )

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Carefully weigh out 4.03 mg of this compound hydrochloride powder and place it into a sterile vial.

  • Solvent Addition: Add 100 µL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[8]

  • Storage: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][11] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[10][11]

Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the DMSO stock solution into a cell culture medium for treating cells in a typical in vitro experiment.

Materials:

  • 100 mM this compound hydrochloride DMSO stock solution

  • Pre-warmed, sterile cell culture medium (e.g., DMEM with 5% FBS)

  • Sterile pipette tips and tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 100 mM primary stock 1:100. For example, add 10 µL of the 100 mM stock to 990 µL of sterile cell culture medium. Mix well by gentle pipetting.

  • Final Working Solution: Further dilute the intermediate stock to the desired final concentration. For example, to prepare a 10 µM working solution for treating cells, dilute the 1 mM intermediate stock 1:100. Add 10 µL of the 1 mM solution to 990 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the this compound hydrochloride working solution. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Application: Replace the existing medium in the cell culture plates with the freshly prepared this compound hydrochloride working solutions or the vehicle control.

  • Stability: Aqueous solutions of this compound hydrochloride are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[5][12]

Mechanism of Action and Experimental Workflow

Signaling Pathways of this compound Hydrochloride

This compound hydrochloride exerts its effects by modulating several key ion channels and intracellular proteins. Its primary action is the blockade of voltage-gated L-type calcium channels, but it also significantly inhibits fast sodium channels and the Na+/Ca2+ exchanger.[3][4] Furthermore, its role as a calmodulin antagonist interferes with calcium-dependent signaling pathways.[2][4]

Bepridil_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_Channel L-Type Ca²⁺ Channel Ca_Influx ↓ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx Leads to Na_Channel Fast Na⁺ Channel AP_Duration ↑ Action Potential Duration Na_Channel->AP_Duration NCX Na⁺/Ca²⁺ Exchanger K_Channel K⁺ Channel K_Channel->AP_Duration Calmodulin Calmodulin Vasodilation Vasodilation Ca_Influx->Vasodilation Neg_Inotropy ↓ Cardiac Contractility Ca_Influx->Neg_Inotropy This compound This compound HCl This compound->Ca_Channel Inhibits This compound->Na_Channel Inhibits This compound->NCX Inhibits This compound->K_Channel Inhibits This compound->Calmodulin Antagonizes

Caption: this compound HCl's multi-target mechanism of action.

Experimental Workflow for In Vitro Assays

The following diagram outlines the standard workflow for preparing this compound hydrochloride from a solid compound to a final working solution for cell-based assays.

Bepridil_Workflow A 1. Weigh this compound HCl Powder B 2. Dissolve in 100% DMSO to create Primary Stock (e.g., 100 mM) A->B C 3. Aliquot and Store (-20°C or -80°C) B->C D 4. Thaw a Single Aliquot C->D E 5. Prepare Intermediate Dilution in Cell Culture Medium (e.g., 1 mM) D->E F 6. Prepare Final Working Solutions by Serial Dilution E->F H 8. Treat Cells and Incubate F->H G 7. Prepare Vehicle Control (Matching DMSO concentration) G->H

Caption: Workflow for preparing this compound HCl solutions.

References

Application Notes and Protocols: Using Bepridil to Study Calcium Signaling in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental process governing a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. Dysregulation of Ca²⁺ homeostasis is implicated in numerous neurological disorders. Bepridil (B108811) is a pharmacological agent that provides a unique tool for investigating these complex signaling pathways. While historically used as an anti-anginal and anti-arrhythmic drug, its multifaceted mechanism of action makes it a valuable compound for studying neuronal Ca²⁺ dynamics.

This compound is a non-selective calcium channel blocker with a complex pharmacological profile. It inhibits the transmembrane influx of Ca²⁺ ions into cells by blocking multiple types of voltage-gated calcium channels, including L-type and T-type channels.[1][2] Unlike more selective agents, this compound also exhibits inhibitory effects on sodium (Na⁺) and potassium (K⁺) channels and acts as a potent intracellular calmodulin antagonist.[1][3][4] This broad spectrum of activity allows researchers to probe not only Ca²⁺ influx through specific channels but also the downstream effects mediated by calmodulin, a key Ca²⁺ sensor protein.

These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its targets, and detailed protocols for its use in studying Ca²⁺ signaling in common neuronal cell lines.

Mechanism of Action

This compound's utility in neuronal research stems from its ability to modulate Ca²⁺ signaling through multiple points of intervention:

  • Voltage-Gated Calcium Channel Blockade : this compound inhibits the influx of extracellular Ca²⁺ by blocking various voltage-gated Ca²⁺ channels. This is its primary and most well-known mechanism. It has been shown to block both L-type and T-type calcium channels, which are crucial for neuronal excitability and signaling.

  • Sodium and Potassium Channel Inhibition : this compound also blocks fast Na⁺ inward currents and certain K⁺ outward currents. In neurons, this can alter membrane potential and firing patterns, indirectly influencing the activity of voltage-gated Ca²⁺ channels and overall Ca²⁺ homeostasis.

  • Calmodulin Antagonism : A key intracellular action of this compound is its ability to bind to and inhibit calmodulin, a ubiquitous Ca²⁺-binding protein that mediates a multitude of downstream enzymatic and signaling pathways. This compound's inhibition of the Ca²⁺/calmodulin complex prevents the activation of target proteins like calmodulin-dependent kinases, offering a way to dissect intracellular Ca²⁺ signaling cascades.

This multi-target profile makes this compound a powerful, albeit non-selective, tool. It is particularly useful for studies aiming to understand the broad consequences of disrupted Ca²⁺ signaling or to identify processes heavily dependent on calmodulin-mediated pathways.

Quantitative Data: this compound Inhibition Profile

The following table summarizes the inhibitory concentrations (IC₅₀) and other quantitative measures of this compound against various molecular targets. It is important to note that many of these values were determined in non-neuronal cell types but provide a valuable reference for designing experiments in neuronal models.

TargetActionIC₅₀ / Kᵢ ValueCell Type / SystemReference
Ca²⁺ Channels
L-type Ca²⁺ Channels (ICa.L)Blocker0.5–1.6 µMCardiac Myocytes
T-type Ca²⁺ Channels (ICa.T)Blocker0.4–10.6 µM (Voltage-dependent)Cardiac Myocytes
Recombinant Caᵥ3.2 T-type ChannelsBlocker~5 µMRecombinant Expression System
K⁺ Channels
Delayed Rectifier K⁺ (IKs)Blocker6.2 µMGuinea Pig Ventricular Myocytes
Delayed Rectifier K⁺ (IKr)Blocker13.2 µMGuinea Pig Ventricular Myocytes
Na⁺ Channels
Voltage-gated Na⁺ Channels (INa)Blocker30–300 µMGuinea Pig Cardiomyocytes
Intracellular Targets
Calmodulin (CaM)AntagonistIC₅₀: 4 µM (binding inhibition)Bovine Brain
Calmodulin (CaM)AntagonistKᵢ: 2.2 µM (MLCK inhibition)Chicken Gizzard
CaM-dependent PhosphodiesteraseAntagonistIC₅₀: 8 µMBovine Brain

Visualizing this compound's Mechanism and Experimental Workflow

To better understand this compound's points of action and how to structure an experiment, the following diagrams are provided.

Bepridil_Mechanism cluster_neuron Neuronal Cell Membrane cluster_inside Intracellular Space Ca_L L-type Ca²⁺ Channel Ca_T T-type Ca²⁺ Channel Na_Ch Na⁺ Channel K_Ch K⁺ Channel CaM Calmodulin (CaM) CaM_Kinase CaM-Kinases & Other Effectors CaM->CaM_Kinase Activates This compound This compound This compound->Ca_L This compound->Ca_T This compound->Na_Ch This compound->K_Ch This compound->CaM Inhibits extracellular Extracellular Space

Caption: this compound's multi-target mechanism in a neuron.

Calcium_Signaling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) dye_load 2. Load Cells with Fluo-4 AM (30-60 min incubation) culture->dye_load wash 3. Wash & Rest Cells (Allow de-esterification) dye_load->wash baseline 4. Record Baseline Fluorescence (F₀) wash->baseline This compound 5. Add this compound (Pre-incubation) baseline->this compound stimulate 6. Add Stimulus (e.g., KCl, Glutamate) This compound->stimulate record 7. Record Fluorescence Changes (F) stimulate->record calculate 8. Calculate Response (e.g., ΔF/F₀) record->calculate quantify 9. Quantify Parameters (Peak amplitude, AUC) calculate->quantify compare 10. Compare Conditions (Control vs. This compound) quantify->compare

Caption: Experimental workflow for a neuronal calcium signaling assay.

Experimental Protocols

This section provides detailed protocols for using this compound to investigate Ca²⁺ signaling in a neuronal cell line such as SH-SY5Y, which is commonly used in neuroscience research.

Protocol 1: Culturing and Plating SH-SY5Y Cells

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Poly-D-lysine or Laminin-coated plates/coverslips (e.g., 96-well black, clear-bottom plates for fluorescence assays).

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

  • Cell Maintenance: Culture SH-SY5Y cells in a T-75 flask with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization: Add 7-8 mL of pre-warmed Complete Growth Medium to neutralize the trypsin and collect the cell suspension in a 15 mL conical tube.

  • Plating for Assay: Centrifuge the cells at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and count the cells. Seed the cells onto a coated 96-well plate at a density of 40,000-60,000 cells per well.

  • Differentiation (Optional): For a more neuron-like phenotype, cells can be differentiated by reducing the serum concentration to 1% and adding 10 µM retinoic acid for 4-6 days.

  • Allow cells to adhere and grow for at least 24-48 hours before performing the calcium assay.

Protocol 2: Calcium Signaling Assay Using Fluo-4 AM

This protocol describes how to measure changes in intracellular Ca²⁺ in response to a stimulus in the presence or absence of this compound.

Materials:

  • Plated SH-SY5Y cells (from Protocol 1)

  • Fluo-4 AM (acetoxymethyl ester) calcium indicator dye

  • Pluronic F-127 (20% solution in DMSO)

  • Anhydrous DMSO

  • Assay Buffer: HEPES-Buffered Saline Solution (HBSS) or similar physiological buffer.

  • This compound Hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Stimulus solution (e.g., 50 mM KCl in Assay Buffer to induce depolarization, or Glutamate for excitotoxicity studies).

  • Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation ~494 nm, Emission ~516 nm).

Procedure:

  • Prepare Fluo-4 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • For each well, prepare a working loading solution. A typical final concentration is 2-5 µM Fluo-4 AM.

    • First, mix an equal volume of 1 mM Fluo-4 AM stock with 20% Pluronic F-127.

    • Dilute this mixture into pre-warmed Assay Buffer to achieve the final desired concentration (e.g., for a 4 µM final solution, add 4 µL of 1 mM Fluo-4 AM stock to 1 mL of Assay Buffer). Vortex thoroughly.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once gently with 100 µL of pre-warmed Assay Buffer.

    • Add 100 µL of the Fluo-4 AM Loading Solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Wash and De-esterification:

    • Gently aspirate the loading solution.

    • Wash the cells twice with 100 µL of pre-warmed Assay Buffer to remove extracellular dye.

    • Add 100 µL of fresh Assay Buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Assay Buffer from your stock solution. Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells, including the vehicle control.

    • Remove the buffer from the wells and add your this compound dilutions (and a vehicle control).

    • Pre-incubate with this compound for a desired time (e.g., 15-30 minutes) to allow the drug to take effect.

  • Data Acquisition:

    • Place the plate in the fluorescence reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Baseline: Record a stable baseline fluorescence (F₀) for 1-2 minutes.

    • Stimulation: Using the instrument's injectors, add the stimulus (e.g., KCl) to all wells simultaneously.

    • Recording: Continue recording the fluorescence signal (F) for 3-5 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in intracellular Ca²⁺ is typically represented as a ratio of the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀).

    • Calculate ΔF/F₀: For each time point, the value is (F - F₀) / F₀.

    • Determine key parameters such as the peak amplitude of the response and the area under the curve (AUC) for each well.

    • Compare the parameters from this compound-treated wells to the vehicle control to determine the inhibitory effect of this compound on the stimulus-induced calcium influx. Plot dose-response curves to calculate an IC₅₀ value if desired.

Conclusion

This compound offers a multifaceted approach to dissecting neuronal Ca²⁺ signaling. Its ability to block multiple ion channels and inhibit the crucial intracellular sensor calmodulin makes it a powerful tool for researchers. By using the protocols outlined above, scientists can effectively employ this compound to investigate the complex roles of Ca²⁺ influx and calmodulin-dependent pathways in neuronal health and disease. However, due to its non-selective nature, results should be interpreted carefully, and the use of more specific inhibitors may be necessary to confirm the roles of individual channels or pathways.

References

Bepridil: A Versatile Tool for Investigating Marburg Virus Fusion Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil, a calcium channel blocker, has emerged as a potent inhibitor of Marburg virus (MARV) entry, making it a valuable pharmacological tool for dissecting the viral fusion process. These application notes provide an overview of this compound's utility in MARV research, alongside detailed protocols for its application in cell-based and pseudovirus assays. The information presented is intended to guide researchers in utilizing this compound to investigate the intricacies of MARV glycoprotein (B1211001) (GP)-mediated membrane fusion and to screen for novel antiviral compounds.

Application Notes

This compound hydrochloride has been identified as a broad-spectrum inhibitor of filoviruses, including the highly pathogenic Marburg virus.[1][2][3][4] Its mechanism of action is believed to involve the inhibition of a late stage in the viral entry process, specifically the fusion between the viral envelope and the host cell's endosomal membrane.[1] Evidence suggests that this compound may directly interact with the viral glycoprotein (GP), preventing the conformational changes necessary for membrane fusion.[1] This makes this compound an excellent tool for:

  • Investigating the MARV Fusion Cascade: By arresting the fusion process, this compound allows for the study of the upstream and downstream events, helping to elucidate the molecular triggers and conformational rearrangements of the MARV GP.

  • Validating Novel Antiviral Targets: As a compound with a proposed mechanism of action, this compound can be used as a positive control in screening assays designed to identify new inhibitors of MARV entry and fusion.

  • Structure-Activity Relationship (SAR) Studies: this compound can serve as a scaffold for the development of more potent and specific antifiloviral compounds.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound against Marburg virus in both in vitro and in vivo models.

ParameterVirus/ModelCell Line/Animal ModelValueReference
IC50 Marburg virus (Angola strain)Vero E6 cells5.99 ± 1.05 µM[1]
Maximum Response Marburg virus (Angola strain)Vero E6 cells95% ± 4.2% inhibition[1]
Survival Rate Mouse-adapted Marburg virus (Angola)BALB/c mice80% (12 mg/kg, once daily)[1]
Survival Rate Mouse-adapted Marburg virus (Angola)BALB/c mice90% (12 mg/kg, twice daily)[1]

Experimental Protocols

Here we provide detailed protocols for assays utilizing this compound to investigate MARV fusion.

Protocol 1: Cell-Based Marburg Virus Fusion Inhibition Assay

This protocol is adapted from the methodology described by DeWald et al., 2018.[1] It is designed to quantify the inhibitory effect of this compound on live MARV replication in a BSL-4 laboratory setting.

Materials:

  • Vero E6 cells (ATCC CRL-1586)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Heat-inactivated fetal bovine serum (HI-FBS)

  • Penicillin-Streptomycin solution

  • Marburg virus (e.g., Angola strain)

  • This compound hydrochloride (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Primary antibody: Mouse anti-MARV VP40 monoclonal antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • 96-well microplates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound hydrochloride in DMEM. The final concentration of DMSO should be kept constant and non-toxic to the cells (e.g., <0.5%).

  • Treatment: One hour prior to infection, remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Infection: Infect the cells with Marburg virus at a multiplicity of infection (MOI) of 1.

  • Incubation: Incubate the infected plates for 48 hours at 37°C with 5% CO2.

  • Fixation and Permeabilization: After incubation, carefully remove the infectious supernatant and fix the cells with fixation solution for at least 30 minutes at room temperature. Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-VP40 antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of infected cells (VP40 positive) in each well. Calculate the IC50 value of this compound by fitting the dose-response curve using appropriate software.

Protocol 2: Pseudotyped Virus Neutralization Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on MARV GP-mediated entry using a safer, replication-defective pseudovirus system in a BSL-2 laboratory. This can be adapted for various pseudovirus platforms (e.g., HIV-1, VSV, or Rabies virus-based) expressing MARV GP and a reporter gene (e.g., luciferase or GFP).

Materials:

  • HEK293T cells (or other suitable target cell line)

  • Complete growth medium (e.g., DMEM with 10% HI-FBS and Penicillin-Streptomycin)

  • MARV GP-pseudotyped viral particles (e.g., HIV-luc/MARV-GP)

  • This compound hydrochloride (stock solution in DMSO)

  • 96-well white opaque plates (for luciferase assay) or clear plates (for GFP)

  • Luciferase assay reagent (if using luciferase reporter)

  • Plate reader with luminescence detection or fluorescence microscope/flow cytometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 50-70% confluency on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium.

  • Pre-incubation: In a separate 96-well plate, mix the this compound dilutions with an equal volume of MARV GP-pseudotyped virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the seeded cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Quantification of Reporter Gene Expression:

    • For Luciferase Reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

    • For GFP Reporter: Visualize GFP-positive cells using a fluorescence microscope or quantify the percentage of GFP-positive cells by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the dose-response curve.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Bepridil_MARV_Fusion_Inhibition cluster_HostCell Host Cell cluster_MARV Marburg Virus Endosome Endosome NPC1 NPC1 Receptor Endosome->NPC1 GP Processing & NPC1 Binding Fusion Membrane Fusion NPC1->Fusion GP Conformational Change Viral RNA Release Viral RNA Release into Cytoplasm Fusion->Viral RNA Release MARV MARV Virion MARV->Endosome Endocytosis GP GP Glycoprotein This compound This compound This compound->Fusion Inhibits Experimental_Workflow Start Start Cell_Culture 1. Seed Target Cells (e.g., Vero E6) Start->Cell_Culture Compound_Prep 2. Prepare this compound Serial Dilutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells with This compound Compound_Prep->Treatment Infection 4. Infect with MARV or Pseudovirus Treatment->Infection Incubation 5. Incubate for 48-72 hours Infection->Incubation Readout 6. Assay Readout Incubation->Readout Live_Virus Immunostaining (e.g., anti-VP40) Readout->Live_Virus Live Virus Assay Pseudovirus Reporter Gene Assay (Luciferase/GFP) Readout->Pseudovirus Pseudovirus Assay Analysis 7. Data Analysis (IC50 Determination) Live_Virus->Analysis Pseudovirus->Analysis End End Analysis->End

References

Application Notes and Protocols for In Vitro Evaluation of Bepridil's Efficacy Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The repurposing of existing drugs has emerged as a critical strategy in the rapid identification of potential therapeutics for newly emerging infectious diseases. Bepridil, a calcium channel blocker previously used for angina, has demonstrated potent in vitro activity against SARS-CoV-2, the causative agent of COVID-19.[1][2][3] These application notes provide a detailed experimental framework for researchers to investigate the antiviral effects of this compound against SARS-CoV-2 in a laboratory setting. The protocols outlined below cover essential assays for determining cytotoxicity, antiviral efficacy, and potential mechanisms of action.

This compound is believed to exert its antiviral effects through a dual mechanism: inhibiting the SARS-CoV-2 main protease (Mpro) and elevating the pH of endosomes, which interferes with viral entry into host cells.[1][4] The following experimental design is structured to systematically evaluate these hypotheses.

I. Experimental Design Overview

A logical workflow is essential for the comprehensive evaluation of this compound's anti-SARS-CoV-2 activity. The following diagram illustrates the proposed experimental pipeline, from initial cytotoxicity assessment to more detailed mechanistic studies.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Efficacy Quantification cluster_2 Phase 3: Mechanistic Studies A Cytotoxicity Assay (CC50) in Vero E6 and A549-ACE2 cells B Antiviral Activity Screening (CPE Reduction Assay) A->B Determine non-toxic concentration range C Viral Yield Reduction Assay (EC50) (RT-qPCR) B->C Confirm antiviral effect D Plaque Reduction Neutralization Test (PRNT) C->D Quantify reduction in infectious virus particles E Time-of-Addition Assay D->E Investigate stage of inhibition F Endosomal pH Measurement E->F G Main Protease (Mpro) Activity Assay E->G

Caption: Experimental workflow for this compound evaluation.

II. Data Presentation

Quantitative data from the experimental protocols should be systematically organized to facilitate comparison and interpretation. The following tables provide templates for presenting the key results.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Cell LineCompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6This compound
Remdesivir
A549-ACE2This compound
Remdesivir

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration.

Table 2: Plaque Reduction Neutralization Test (PRNT) Results

CompoundConcentration (µM)Average Plaque Count% InhibitionPRNT50 (µM)
This compound0.1
1
10
50
100
Vehicle Control-0-

PRNT50: 50% plaque reduction neutralization concentration.

Table 3: Time-of-Addition Assay Results

Time of Addition (hours post-infection)This compound Treatment% Viral Replication Inhibition
-2 to 0 (Pre-treatment)This compound
0 to 2 (Entry)This compound
2 to 8 (Post-entry)This compound
Vehicle Control-0

III. Experimental Protocols

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Materials:

  • Vero E6 and A549-ACE2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed Vero E6 or A549-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM, with a final DMSO concentration not exceeding 0.5%.

  • Remove the culture medium from the cells and add 100 µL of the this compound dilutions to triplicate wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Objective: To evaluate the ability of this compound to inhibit the virus-induced cytopathic effect.

Materials:

  • Vero E6 or A549-ACE2 cells

  • SARS-CoV-2 isolate

  • This compound at non-toxic concentrations

  • 96-well plates

  • Crystal Violet staining solution

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Pre-treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected and untreated virus-infected controls.

  • Incubate the plate for 72 hours or until CPE is observed in approximately 90% of the virus control wells.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

  • Wash the plate and solubilize the stain.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the drug concentration.

Protocol 3: Viral Yield Reduction Assay

Objective: To quantify the reduction in viral progeny production in the presence of this compound.

Materials:

  • Vero E6 or A549-ACE2 cells

  • SARS-CoV-2 isolate

  • This compound

  • TRIzol reagent

  • qRT-PCR primers and probes for the SARS-CoV-2 N gene

Procedure:

  • Seed cells in a 24-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound for 2 hours before infecting with SARS-CoV-2 at an MOI of 0.1.

  • After 1 hour of virus adsorption, wash the cells and add fresh medium containing the respective concentrations of this compound.

  • At 24 or 48 hours post-infection, collect the cell culture supernatant.

  • Extract viral RNA from the supernatant using TRIzol.

  • Perform qRT-PCR to quantify the viral RNA copy number.

  • Calculate the EC50 based on the reduction in viral RNA levels compared to the vehicle-treated control.

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the concentration of this compound required to reduce the number of infectious virus particles by 50%.

Materials:

Procedure:

  • Seed Vero E6 cells in a 6-well plate and grow to confluence.

  • Prepare serial dilutions of this compound and mix with a standardized amount of SARS-CoV-2 (approximately 100 plaque-forming units). Incubate for 1 hour.

  • Infect the confluent cell monolayers with the virus-drug mixture.

  • After 1 hour of adsorption, remove the inoculum and overlay the cells with medium containing Avicel or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate for 3-4 days until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% plaque reduction neutralization concentration (PRNT50).

IV. Mechanistic Insights: Signaling Pathways and Drug Action

This compound's potential dual mechanism of action targets both viral and host factors. The following diagram illustrates these proposed pathways.

G cluster_0 SARS-CoV-2 Entry Pathway cluster_1 This compound's Proposed Mechanisms of Action cluster_2 Viral Replication Cycle Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Fusion Viral-Host Membrane Fusion Endosome->Fusion Cathepsin L activation Release Viral RNA Release Fusion->Release Viral_Replication Viral Replication & Polyprotein Processing Release->Viral_Replication This compound This compound Endosome_pH Increases Endosomal pH This compound->Endosome_pH Mpro Inhibits Main Protease (Mpro) This compound->Mpro Endosome_pH->Fusion Inhibits Mpro->Viral_Replication Inhibits

Caption: this compound's proposed antiviral mechanisms.

Disclaimer: These protocols are intended for research purposes only and should be performed in appropriate biosafety level facilities (BSL-3 for work with infectious SARS-CoV-2) by trained personnel. The information provided is based on current scientific literature, and researchers should consult relevant safety data sheets and institutional guidelines before commencing any experiments. This compound has known cardiovascular side effects and was withdrawn from the US market, which should be considered in the context of any potential therapeutic development.

References

Bepridil in Patch-Clamp Studies of Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil (B108811) is a non-selective, long-acting calcium channel blocker with additional inhibitory effects on sodium and various potassium ion channels.[1][2][3] This multifaceted mechanism of action, which includes anti-anginal, anti-arrhythmic, and anti-hypertensive properties, makes it a compound of significant interest in cardiovascular research.[1][4] Patch-clamp electrophysiology is an indispensable tool for elucidating the specific interactions of this compound with different ion channels at the molecular level. These studies are crucial for understanding its therapeutic effects and potential pro-arrhythmic risks, such as Torsades de Pointes.

This document provides detailed application notes and standardized protocols for utilizing this compound in patch-clamp studies to ensure reproducible and accurate characterization of its effects on various ion channels.

Mechanism of Action

This compound exerts its pharmacological effects by modulating the function of several key cardiac ion channels. Its primary classification is as a calcium channel blocker, inhibiting the transmembrane influx of calcium ions in cardiac and vascular smooth muscle. However, its activity extends to other channels, contributing to its complex pharmacological profile:

  • Calcium Channels (Ca²⁺): this compound blocks both L-type and T-type calcium channels, reducing the intracellular calcium concentration and thereby diminishing cardiac muscle contractility and vascular smooth muscle tone.

  • Sodium Channels (Na⁺): It exhibits a state-dependent block of fast sodium inward currents, showing a higher affinity for the inactivated state of the channel. This "lidocaine-like" fast kinetic block contributes to its anti-arrhythmic properties.

  • Potassium Channels (K⁺): this compound is known to inhibit multiple potassium channels, including the rapidly and slowly activating delayed rectifier potassium channels (IKr and IKs), ATP-sensitive potassium channels (K(ATP)), and TWIK-related potassium channels (TREK-1). This blockade of outward potassium currents prolongs the action potential duration and ventricular refractoriness.

  • Intracellular Actions: Beyond direct channel blockade, this compound also acts as a calmodulin antagonist, which can influence signaling pathways that regulate ion channel expression and function. A notable long-term effect is the upregulation of cardiac Na+ channels by inhibiting calmodulin-dependent proteasomal degradation of the Nav1.5 α-subunit.

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following tables summarize the quantitative data on this compound's inhibitory effects on various ion channels as determined by patch-clamp studies.

Ion ChannelCell TypeHolding Potential (mV)IC50 / Kd (µM)Reference
Sodium Channels (INa)
Neonatal Rat Ventricular Cells-10030 (IC50)
Guinea-Pig Ventricular Myocytes-140342 (Kd)
Guinea-Pig Ventricular Myocytes-9040 (Kd)
Guinea-Pig Ventricular Myocytes-295.44 (Kd, resting state)
Guinea-Pig Ventricular Myocytes-1.41 (Kd, inactivated state)
Neonatal Rat Cardiomyocytes-96.3 (IC50, short-term)
HEK-Nav1.5 Cells-82.0 (IC50, short-term)
Calcium Channels (ICa)
Guinea-Pig Ventricular Cells-500.5 (IC50)
--0.5 - 1.6 (IC50, L-type)
--0.4 - 10.6 (IC50, T-type)
Recombinant Cav3.2-5 (IC50)
Potassium Channels (IK)
TREK-1 (baseline)HEK-TREK-1 Cells-0.59 (IC50)
TREK-1 (BL1249-activated)HEK-TREK-1 Cells-4.08 (IC50)
IKr--13.2 (IC50)
IKs--6.2 (IC50)
IKs (KCNQ1/KCNE1)HEK293 Cells-40 (from 1000ms pulse)5.3 (IC50)
IKs (KCNQ1/KCNE1)HEK293 Cells-40 (from 250ms pulse)2.5 (IC50)
BKca--1.866 (IC50)
K(ATP)--6.6 (IC50)

Experimental Protocols

Stock Solution Preparation

Proper preparation of this compound stock solutions is critical for accurate and reproducible results.

  • Solvent: this compound hydrochloride is soluble in aqueous solutions like phosphate-buffered saline (PBS) and can also be dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For example, to prepare a 20.8 mg/mL stock in DMSO, dissolve the appropriate weight of this compound hydrochloride in the calculated volume of DMSO.

  • Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions are generally unstable and should be prepared fresh when possible.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the extracellular (bath) solution to achieve the desired final concentrations. The final DMSO concentration in the recording solution should be kept low (typically ≤ 0.1%) to minimize solvent effects on ion channel activity.

Cell Preparation

The choice of cell type will depend on the specific ion channel being investigated.

  • Primary Cardiomyocytes: Isolated ventricular myocytes from species like guinea pigs or rats are often used to study this compound's effects in a native environment.

  • Heterologous Expression Systems: For studying a specific ion channel isoform in isolation, human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably or transiently transfected with the channel of interest (e.g., hERG, Nav1.5, Cav1.2) are commonly used.

  • Cell Plating: Twenty-four hours before the experiment, plate the cells at a low density onto glass coverslips suitable for patch-clamp recordings.

Patch-Clamp Recordings: Whole-Cell Configuration

The whole-cell patch-clamp technique is the most common configuration for studying the effects of extracellularly applied drugs like this compound on voltage-gated ion channels.

Solutions:

The composition of the intracellular (pipette) and extracellular (bath) solutions will vary depending on the specific ion current being isolated.

  • Example for INa Recording in Cardiomyocytes:

    • Extracellular Solution (in mM): 20 NaCl, 0.5 MgCl₂, 125 TEA-Cl, 5 CsCl, 5 4-AP, 0.1 DIDS, 10 HEPES, 10 glucose, 1.8 CaCl₂ (pH adjusted to 7.4 with TEA-OH).

    • Intracellular Solution (in mM): 20 CsF, 120 CsCl, 2 EGTA, 5 HEPES (pH adjusted to 7.2 with CsOH).

  • Example for TREK-1 K⁺ Current Recording:

    • Standard Bath Solution: The specific composition should be optimized to isolate TREK-1 currents.

    • Pipette Solution: The specific composition should be optimized for recording K⁺ currents.

Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a selected cell with the patch pipette and apply slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for approximately 5 minutes to ensure dialysis of the pipette solution into the cell.

  • Compensate for 70-80% of the series resistance to minimize voltage errors.

  • Use a P/4 or P/N leak subtraction method to correct for leak currents.

Voltage-Clamp Protocols

The voltage protocols are designed to elicit the specific ion current of interest and to investigate the state- and use-dependence of this compound's block.

  • To Determine IC50 (Tonic Block):

    • Hold the cell at a potential where most channels are in the resting state (e.g., -90 mV to -140 mV for Na⁺ channels).

    • Apply a depolarizing test pulse to open the channels and elicit a peak current.

    • After obtaining a stable baseline current, perfuse the chamber with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

    • Record the peak current at each concentration.

  • To Investigate Use-Dependent Block:

    • Apply a train of depolarizing pulses at a specific frequency (e.g., 1-2 Hz).

    • Measure the progressive decrease in peak current during the pulse train in the presence of this compound.

  • To Assess Voltage-Dependence of Inactivation:

    • Use a double-pulse protocol: a series of conditioning pre-pulses to various potentials followed by a test pulse to a fixed potential.

    • Perform this protocol in the absence and presence of this compound to determine if the drug shifts the steady-state inactivation curve.

Data Analysis
  • IC50 Calculation: Plot the percentage of current inhibition as a function of the this compound concentration. Fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient.

  • Kinetics: Analyze changes in the time course of channel activation, inactivation, and deactivation in the presence of this compound.

  • Use-Dependence: Quantify the rate and extent of use-dependent block by fitting the decline in current during a pulse train to an exponential function.

  • Voltage-Dependence: Fit the steady-state inactivation data to a Boltzmann function to determine the voltage at which half the channels are inactivated (V₁/₂) and the slope factor, and compare these parameters with and without the drug.

Visualizations

Signaling Pathway: Long-Term this compound Effect on Na⁺ Channel Expression

Bepridil_Calmodulin_Pathway This compound This compound CaM Calmodulin (CaM) This compound->CaM Proteasome 20S Proteasome CaM->Proteasome activates Nav15_protein Nav1.5 α-subunit Protein Proteasome->Nav15_protein Nav15_degradation Nav1.5 Degradation Proteasome->Nav15_degradation mediates Nav15_protein->Nav15_degradation INa Increased I_Na Nav15_protein->INa results in

Caption: Long-term this compound exposure inhibits calmodulin, reducing proteasomal degradation of Nav1.5.

Experimental Workflow: Patch-Clamp Study of this compound

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., HEK-Nav1.5) Seal GΩ Seal Formation Cell_Prep->Seal Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Current (Control) Whole_Cell->Baseline Drug_App This compound Application (Increasing Concentrations) Baseline->Drug_App IC50 IC50 Calculation (Hill Plot) Drug_App->IC50 Kinetics Kinetic Analysis (Activation, Inactivation) Drug_App->Kinetics State_Dep State-Dependence Analysis (Use, Voltage) Drug_App->State_Dep

Caption: Workflow for investigating this compound's effects on ion channels using patch-clamp.

References

Bepridil Administration in Murine Models of Cardiovascular Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil (B108811) is a calcium channel blocker with a unique pharmacological profile that also includes inhibition of sodium and potassium channels, as well as calmodulin antagonism.[1][2][3] These multiple mechanisms of action make it a compound of interest in the investigation of various cardiovascular diseases. This document provides detailed application notes and protocols for the administration of this compound to murine models for preclinical research in cardiovascular disease.

Mechanism of Action

This compound exerts its cardiovascular effects through several mechanisms:

  • Calcium Channel Blockade: this compound inhibits L-type calcium channels, reducing calcium influx into cardiac and vascular smooth muscle cells. This leads to a negative inotropic effect (reduced contractility) and vasodilation.[1][2]

  • Sodium Channel Blockade: It blocks fast sodium inward currents in myocardial cells, which can be beneficial in certain arrhythmias.[2]

  • Potassium Channel Blockade: this compound also inhibits outward potassium currents, prolonging the action potential duration.[1]

  • Calmodulin Antagonism: By inhibiting calmodulin, this compound interferes with calcium-dependent signaling pathways, contributing to its effects on vascular tone and potentially offering protection in ischemic conditions.[4][5]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

TargetIC50Cell Type/TissueReference
L-type Calcium Channels5 x 10⁻⁷ MGuinea-pig ventricular cells[2]
Sodium Channels3 X 10⁻⁵ MNeonatal rat ventricular cells[2]
Calmodulin-dependent Phosphodiesterase8 µMBovine brain[6]
Myosin Light Chain Kinase18 µMChicken gizzard[6]

Table 2: Reported Dosages of this compound in Murine Models

Animal ModelRoute of AdministrationDosageCardiovascular Disease ModelReference
RatIntravenous5 mg/kgMyocardial Infarction[7]
RatIntravenous3.0, 6.0, 12.0 mg/kg (cumulative)Normal Conscious Rats[8]
MouseIntraperitoneal10-20 mg/kgVisceral Pain (Cardiovascular effects noted)[9][10]
MouseIntraperitoneal12 mg/kg (once or twice daily)Marburg Virus Disease (Cardiovascular safety noted)[11][12]
MouseIntraperitoneal22 mg/kg (three times a week)Ovarian Cancer Xenograft (Cardiovascular safety noted)[13]

Experimental Protocols

Preparation of this compound for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and stability of this compound for administration.

For Intraperitoneal (IP) and Intravenous (IV) Injection:

A common vehicle for this compound is a solution containing DMSO and saline.

  • Vehicle Composition: 1.1% DMSO in 0.9% saline.[11]

  • Preparation:

    • Dissolve the required amount of this compound hydrochloride in DMSO to create a stock solution.

    • Further dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration and a DMSO concentration of 1.1%.

    • Ensure the final solution is clear and free of precipitation. Gentle warming and vortexing may be required.

Another potential formulation for in vivo use involves a mixture of solvents to improve solubility.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

  • Preparation:

    • Dissolve this compound in DMSO.

    • Sequentially add PEG300, Tween 80, and saline, ensuring the solution is mixed thoroughly after each addition.[1]

For Oral Gavage (PO):

For oral administration, this compound can be suspended in an aqueous vehicle.

  • Vehicle Composition: 0.5% methylcellulose (B11928114) in sterile water.

  • Preparation:

    • Weigh the required amount of this compound hydrochloride.

    • Gradually add the 0.5% methylcellulose solution while triturating to create a uniform suspension.

    • Vortex thoroughly before each administration to ensure a homogenous suspension.

Administration Protocols

1. Intraperitoneal (IP) Injection Protocol

This is a common and relatively simple route for systemic administration in mice.

  • Materials:

    • This compound solution (prepared as described above)

    • Sterile syringes (1 mL)

    • Sterile needles (25-27 gauge)

    • 70% ethanol (B145695) for disinfection

  • Procedure:

    • Restrain the mouse appropriately, ensuring a clear view of the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle with the bevel up.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

    • Inject the this compound solution slowly. The typical injection volume for a mouse is 100-200 µL.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

2. Oral Gavage (PO) Protocol

Oral gavage ensures accurate dosing directly into the stomach.

  • Materials:

    • This compound suspension (prepared as described above)

    • Sterile syringes (1 mL)

    • Flexible or rigid oral gavage needles (18-20 gauge for adult mice)

  • Procedure:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once at the predetermined depth, administer the this compound suspension slowly. The typical gavage volume for a mouse is 100-200 µL.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

3. Intravenous (IV) Injection Protocol (Tail Vein)

This route provides immediate systemic circulation of the compound.

  • Materials:

    • This compound solution (prepared as described above)

    • Sterile syringes (1 mL)

    • Sterile needles (27-30 gauge)

    • A warming device (e.g., heat lamp) to dilate the tail veins

    • A restraining device for mice

  • Procedure:

    • Place the mouse in a restraining device.

    • Warm the tail using a heat lamp to make the lateral tail veins more visible.

    • Disinfect the tail with 70% ethanol.

    • Position the needle, bevel up, parallel to the vein and insert it carefully into the vein.

    • Inject the this compound solution slowly. The typical injection volume for a mouse is 50-100 µL.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathways

Bepridil_Cardiac_Excitation_Contraction_Coupling cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Na_Channel Na⁺ Channel K_Channel K⁺ Channel This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->Na_Channel Inhibits This compound->K_Channel Inhibits Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca_int->Calmodulin Contraction Myofilament Contraction Ca_int->Contraction RyR Ryanodine Receptor (RyR) Ca_int->RyR Triggers CICR CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex RyR->Ca_int Release SR_Ca Ca²⁺ Store SR_Ca->RyR

Bepridil_Vascular_Smooth_Muscle_Contraction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_ext Ca²⁺ V_gated_Ca_Channel Voltage-gated Ca²⁺ Channel Ca_ext->V_gated_Ca_Channel Influx Ca_int Ca²⁺ V_gated_Ca_Channel->Ca_int This compound This compound This compound->V_gated_Ca_Channel Inhibits Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Experimental Workflow

Bepridil_Experimental_Workflow start Start: Murine Model of Cardiovascular Disease drug_prep This compound Formulation (Vehicle Selection & Preparation) start->drug_prep admin Administration Route Selection (IP, PO, or IV) drug_prep->admin dosing Dosing Regimen (Acute or Chronic) admin->dosing monitoring In-life Monitoring (e.g., Echocardiography, ECG) dosing->monitoring endpoint Endpoint Analysis (Histology, Molecular Biology, etc.) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

References

Application Notes and Protocols: Visualizing Bepridil's Subcellular Localization Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil (B108811) is a calcium channel blocker with a complex pharmacological profile, known to interact with multiple intracellular targets. Understanding its subcellular distribution is crucial for elucidating its mechanisms of action and potential off-target effects. As this compound is not inherently fluorescent, its direct visualization is challenging. This document provides detailed protocols for indirect fluorescence microscopy techniques to infer the subcellular localization of this compound by observing its effects on specific organelles and signaling pathways.

The described methods focus on:

  • Mitochondrial Localization: Assessing this compound's effect on mitochondrial function through changes in flavoprotein autofluorescence and co-localization with mitochondrial-specific dyes.

  • Endoplasmic Reticulum and Calcium Store Interactions: Monitoring this compound-induced alterations in intracellular calcium dynamics using fluorescent calcium indicators.

  • Lysosomal Accumulation: Investigating the potential sequestration of this compound in lysosomes using specific fluorescent probes.

I. Analysis of this compound's Interaction with Mitochondria

This compound has been shown to affect mitochondrial functions, including ATP-sensitive potassium channels and calcium uptake.[1][2][3] These effects can be monitored using fluorescence microscopy.

A. Monitoring Mitochondrial Flavoprotein Autofluorescence

Mitochondrial flavoproteins are naturally fluorescent (autofluorescent) and their fluorescence intensity is indicative of the mitochondrial redox state. This compound has been reported to increase flavoprotein oxidation in a concentration-dependent manner, suggesting a direct interaction with mitochondria.[4]

Experimental Protocol:

  • Cell Culture: Plate cells (e.g., cardiomyocytes, HEK293 cells) on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

  • Baseline Imaging: Mount the dish on a fluorescence microscope equipped for detecting flavoprotein autofluorescence (Excitation: ~488 nm, Emission: ~520-540 nm).

  • Image Acquisition: Acquire baseline fluorescence images from several fields of view.

  • This compound Treatment: Add this compound at various concentrations (e.g., 1 µM and 10 µM) to the cell culture medium.

  • Time-Lapse Imaging: Immediately start acquiring a time-lapse series of fluorescence images to monitor the change in flavoprotein fluorescence intensity over time.

  • Positive Control: As a positive control for mitochondrial oxidation, add a mitochondrial uncoupler like 2,4-dinitrophenol (B41442) (DNP) at the end of the experiment to elicit a maximal flavoprotein oxidation response.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the mitochondrial regions in each image.

    • Normalize the this compound-induced fluorescence change to the maximal DNP response.

    • Plot the percentage increase in flavoprotein oxidation against the this compound concentration.

Quantitative Data:

This compound ConcentrationMean Increase in Flavoprotein Oxidation (% of DNP value)Reference
1 µM21.7 ± 5.1%[4]
10 µM31.8 ± 3.2%

Experimental Workflow for Flavoprotein Autofluorescence Measurement

flavoprotein_workflow cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture Plate cells on glass-bottom dish baseline Acquire baseline autofluorescence cell_culture->baseline bepridil_treatment Add this compound baseline->bepridil_treatment time_lapse Time-lapse imaging bepridil_treatment->time_lapse dnp Add DNP (Positive Control) time_lapse->dnp measure_intensity Measure fluorescence intensity dnp->measure_intensity normalize Normalize to DNP response measure_intensity->normalize plot Plot concentration- response curve normalize->plot

Workflow for measuring this compound's effect on flavoprotein autofluorescence.
B. Co-localization with Mitochondrial-Specific Dyes

To visually confirm this compound's association with mitochondria, co-localization studies can be performed using a fluorescently labeled this compound (if available) or by observing this compound-induced morphological changes in mitochondria stained with a specific dye. Since a fluorescent this compound is not commercially available, the latter approach is more practical.

Experimental Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes.

  • Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent dye such as MitoTracker™ Red CMXRos (e.g., 100-200 nM for 15-30 minutes at 37°C).

  • Wash: Wash the cells with fresh, pre-warmed culture medium to remove excess dye.

  • This compound Treatment: Treat the cells with this compound at the desired concentration.

  • Live-Cell Imaging: Acquire multi-channel fluorescence images using a confocal microscope.

  • Image Analysis:

    • Observe any changes in mitochondrial morphology (e.g., fragmentation, swelling) upon this compound treatment.

    • If a fluorescent this compound analog is used, perform quantitative co-localization analysis to determine the degree of overlap between the this compound signal and the mitochondrial stain. Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2).

II. Investigating this compound's Impact on Endoplasmic Reticulum and Calcium Stores

This compound is known to affect intracellular calcium homeostasis, suggesting an interaction with calcium stores such as the endoplasmic reticulum (ER). This can be investigated by monitoring changes in cytosolic calcium concentration using fluorescent indicators.

A. Monitoring Intracellular Calcium Dynamics with Fura-2 AM

Fura-2 AM is a ratiometric fluorescent dye that allows for the quantification of intracellular calcium concentrations. This compound has been shown to induce a dose-dependent rise in cytosolic free Ca2+.

Experimental Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).

    • Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-5 µM.

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.

  • Wash and De-esterification: Wash the cells twice with fresh buffer and incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Fluorescence Imaging:

    • Mount the dish on a fluorescence microscope equipped for ratiometric imaging (alternate excitation at 340 nm and 380 nm, with emission collected at ~510 nm).

    • Acquire a baseline series of image pairs.

  • This compound Treatment: Add this compound at various concentrations (e.g., 10-200 µM).

  • Image Acquisition: Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • Calibrate the ratio to absolute Ca2+ concentrations if required, using ionomycin (B1663694) and EGTA.

    • Plot the change in intracellular Ca2+ concentration as a function of time and this compound concentration.

Quantitative Data:

This compound ConcentrationEffect on Intracellular Ca2+Reference
10-50 µMDose-dependent rise in cytosolic free Ca2+ in MDCK cells
10-200 µMConcentration-dependent increase in cytosolic free Ca2+ in human neutrophils
100 µMAbolished thapsigargin-induced Ca2+ release in a Ca2+-free medium

This compound-Induced Calcium Signaling Pathway

calcium_signaling This compound This compound er Endoplasmic Reticulum (ER) This compound->er Inhibits SERCA? mito Mitochondria This compound->mito pm Plasma Membrane This compound->pm ca_er Ca2+ Release er->ca_er ca_mito Ca2+ Release mito->ca_mito ca_influx Ca2+ Influx pm->ca_influx cytosolic_ca Increased Cytosolic Ca2+ ca_er->cytosolic_ca ca_mito->cytosolic_ca ca_influx->cytosolic_ca

This compound induces an increase in cytosolic calcium by promoting its release from the ER and mitochondria, and by stimulating its influx across the plasma membrane.
B. Co-localization with ER-Specific Dyes

To investigate this compound's effect on the ER, cells can be co-stained with an ER-specific dye.

Experimental Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes.

  • ER Staining: Incubate cells with a dye like ER-Tracker™ Green (e.g., 1 µM for 15-30 minutes at 37°C).

  • Wash: Wash the cells with fresh medium.

  • This compound Treatment: Add this compound to the cells.

  • Live-Cell Imaging: Acquire multi-channel fluorescence images to observe any morphological changes in the ER.

  • Image Analysis: Quantify changes in ER morphology, such as fragmentation or dilation of the cisternae.

III. Assessment of this compound's Lysosomal Sequestration

Some cationic amphiphilic drugs are known to accumulate in acidic organelles like lysosomes. This can be investigated using lysosome-specific fluorescent probes.

A. Staining with LysoTracker Dyes

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments of live cells.

Experimental Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes.

  • Lysosome Staining: Incubate cells with a dye such as LysoTracker™ Deep Red (e.g., 50-75 nM for 30-60 minutes at 37°C).

  • Wash: Wash the cells with fresh medium.

  • This compound Treatment: Treat the cells with this compound.

  • Live-Cell Imaging: Acquire fluorescence images to observe any changes in the lysosomal compartment.

  • Image Analysis:

    • Observe changes in the number, size, and intensity of LysoTracker-stained vesicles.

    • If a fluorescent this compound analog is used, perform quantitative co-localization analysis between the this compound signal and the LysoTracker signal.

Quantitative Data:

This compound ConcentrationEffect on Endolysosomal pHReference
10 µMIncrease from pH 5.1 to 5.3
20 µMIncrease from pH 5.1 to 5.5

IV. Quantitative Co-localization Analysis

When using a hypothetical fluorescent this compound derivative in combination with organelle-specific dyes, quantitative co-localization analysis is essential to determine the degree of spatial overlap.

Data Analysis Protocol:

  • Image Acquisition: Acquire dual-color confocal images with minimal crosstalk between the channels.

  • Image Pre-processing: Correct for background fluorescence.

  • Region of Interest (ROI) Selection: Define ROIs encompassing the cells to be analyzed.

  • Co-localization Coefficient Calculation: Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other specialized software) to calculate:

    • Pearson's Correlation Coefficient (PCC): Measures the linear correlation of pixel intensities between the two channels. Ranges from +1 (perfect correlation) to -1 (perfect anti-correlation).

    • Manders' Overlap Coefficients (M1 and M2): M1 represents the fraction of the signal in channel 1 that co-localizes with the signal in channel 2, and M2 represents the fraction of the signal in channel 2 that co-localizes with the signal in channel 1. These range from 0 (no co-localization) to 1 (complete co-localization).

  • Data Interpretation: A high PCC value (typically >0.5) suggests a strong correlation. High M1 and M2 values indicate a significant overlap of the two signals.

Logical Relationship for Co-localization Analysis

colocalization_logic cluster_input Input Images cluster_analysis Analysis cluster_output Output channel1 Channel 1 (e.g., Fluorescent this compound) preprocess Background Correction channel1->preprocess channel2 Channel 2 (e.g., Organelle Marker) channel2->preprocess roi Select ROI preprocess->roi calculate_coeffs Calculate Co-localization Coefficients (PCC, M1, M2) roi->calculate_coeffs quantitative_data Quantitative Data (PCC, M1, M2 values) calculate_coeffs->quantitative_data interpretation Interpretation of Subcellular Localization quantitative_data->interpretation

Logical workflow for quantitative co-localization analysis.

Conclusion

While the direct visualization of this compound's subcellular localization is hindered by its non-fluorescent nature, the indirect methods outlined in these application notes provide a robust framework for inferring its sites of action. By monitoring this compound-induced changes in mitochondrial function, intracellular calcium dynamics, and lysosomal properties, researchers can gain valuable insights into its complex cellular pharmacology. The quantitative analysis of these fluorescence-based assays will enable a more precise understanding of this compound's mechanism of action and its engagement with various subcellular compartments.

References

Troubleshooting & Optimization

Troubleshooting Bepridil instability in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Bepridil instability in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrochloride powder won't dissolve directly in my aqueous cell culture medium. Why is that?

A1: this compound hydrochloride, while being a salt, has limited solubility in neutral pH aqueous solutions like cell culture media. It is considered soluble in water to approximately 12.5 mg/mL, but this can be affected by the pH and composition of the medium. Direct dissolution is often difficult and can lead to precipitation.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A2: This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the this compound "crashes out" because it is not readily soluble in the new aqueous environment. This is often due to the final concentration of this compound exceeding its solubility limit in the medium.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: The most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO can be stored at -20°C for at least one month or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]

Q4: Can I store my diluted, aqueous working solutions of this compound?

A4: It is generally recommended to prepare fresh aqueous working solutions of this compound immediately before use.[3] Some studies have shown that this compound can maintain activity in a specific oral delivery vehicle for up to seven days at 4°C or room temperature, suggesting some degree of stability in certain aqueous formulations. However, the complex composition of cell culture media can promote degradation over time. Long-term storage of diluted aqueous solutions is not advisable without performing a stability study under your specific experimental conditions.

Q5: What are the potential degradation pathways for this compound in aqueous solutions?

A5: Based on general principles of pharmaceutical stability and information on related compounds, this compound may be susceptible to hydrolysis, oxidation, and potentially photolysis. Common degradation products for similar compounds can include N-dealkylated and desethyl derivatives, N-oxides, and products of oxidative cleavage and hydrolysis.

Q6: How does the presence of serum in my cell culture medium affect this compound?

A6: this compound is known to have a very high binding affinity for plasma proteins, such as albumin and alpha1-acid glycoprotein (B1211001) (greater than 99.7%). This high protein binding can reduce the free, biologically active concentration of this compound in your experiment. While this binding can sometimes help to keep a hydrophobic compound in solution, it's a critical factor to consider when determining the effective dose for your experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Cloudiness or visible particulate matter appears immediately upon adding the this compound stock solution to the cell culture medium.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of medium causes rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium.
Low Temperature of Medium Adding the compound to cold medium can decrease its solubility.Always use pre-warmed (37°C) cell culture medium for preparing your final working solution.
High DMSO Concentration While DMSO aids initial dissolution, a high final concentration in the medium can be toxic to cells and may not prevent precipitation upon further dilution.Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Issue 2: Delayed Precipitation or Instability of this compound in Long-Term Experiments

Symptoms:

  • The medium appears clear initially, but becomes cloudy or a precipitate forms after several hours or days in the incubator.

  • Loss of expected biological effect over time, suggesting degradation of the compound.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Chemical Instability This compound may be degrading over time due to hydrolysis, oxidation, or photolysis, leading to loss of activity and potentially the formation of insoluble degradation products.Prepare fresh working solutions immediately before each medium change. Protect solutions from light by using amber tubes or wrapping containers in foil. Consider conducting a stability study (see Experimental Protocols) to quantify the rate of degradation.
Interaction with Media Components This compound may interact with components in the cell culture medium over time, forming insoluble complexes.If possible, test the stability of this compound in a simpler buffered solution (e.g., PBS pH 7.4) to determine if media components are contributing to instability.
pH Shift in Medium The pH of the cell culture medium can change over time due to cellular metabolism, which may affect the solubility and stability of this compound.Monitor the pH of your culture medium during long-term experiments. Ensure your incubator's CO2 levels are stable.
Evaporation Evaporation of medium from culture plates during long-term incubation can increase the concentration of this compound, potentially exceeding its solubility limit.Use culture plates with low-evaporation lids and ensure proper humidification of the incubator. For very long-term experiments, consider sealing plates with gas-permeable membranes.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium.

Methodology:

  • Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Create a serial dilution of the this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • In a clear 96-well plate, add 2 µL of each this compound dilution to 198 µL of your pre-warmed (37°C) complete cell culture medium. This will create a 1:100 dilution with a final DMSO concentration of 1%.

  • Include a vehicle control well with 2 µL of DMSO in 198 µL of medium.

  • Visually inspect the wells for any signs of precipitation or cloudiness immediately after mixing and after incubation at 37°C for 2, 6, and 24 hours.

  • The highest concentration that remains clear at all time points is the maximum soluble concentration under these conditions.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

Objective: To quantify the concentration of this compound in your working solution over time to determine its stability.

Methodology:

  • Prepare a working solution of this compound in your pre-warmed (37°C) complete cell culture medium at your desired final concentration.

  • Place the solution in a sterile container and incubate it under your normal cell culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot of the solution.

  • Immediately store the collected aliquots at -80°C until analysis.

  • Quantify the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An existing LC-MS/MS method for rat plasma can be adapted for this purpose.

  • Plot the concentration of this compound versus time to determine its degradation kinetics.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation cluster_1 Immediate Precipitation Causes cluster_2 Delayed Precipitation Causes start This compound precipitates in cell culture medium q1 Immediate or delayed precipitation? start->q1 immediate Immediate Precipitation q1->immediate Immediate delayed Delayed Precipitation q1->delayed Delayed cause1 High Final Concentration immediate->cause1 cause2 Rapid Dilution immediate->cause2 cause3 Cold Medium immediate->cause3 cause4 Chemical Instability delayed->cause4 cause5 Media Component Interaction delayed->cause5 cause6 pH Shift delayed->cause6 cause7 Evaporation delayed->cause7 sol1 Decrease Concentration cause1->sol1 sol2 Use Serial Dilution cause2->sol2 sol3 Pre-warm Medium cause3->sol3 sol4 Prepare Fresh / Protect from Light cause4->sol4 cause5->sol4 sol5 Ensure Proper Incubation cause6->sol5 cause7->sol5

Troubleshooting workflow for this compound precipitation.

G cluster_channels Ion Channels cluster_other Other Targets This compound This compound Ca_channel L-type Ca²⁺ Channels This compound->Ca_channel Inhibits Na_channel Fast Na⁺ Channels This compound->Na_channel Inhibits K_channel K⁺ Channels This compound->K_channel Inhibits NCX Na⁺/Ca²⁺ Exchanger This compound->NCX Inhibits Calmodulin Calmodulin This compound->Calmodulin Inhibits ↓ Intracellular Ca²⁺ ↓ Intracellular Ca²⁺ Ca_channel->↓ Intracellular Ca²⁺ ↓ Na⁺ Influx ↓ Na⁺ Influx Na_channel->↓ Na⁺ Influx ↑ Action Potential Duration ↑ Action Potential Duration K_channel->↑ Action Potential Duration ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ NCX->↑ Intracellular Ca²⁺ ↓ Ca²⁺-dependent signaling ↓ Ca²⁺-dependent signaling Calmodulin->↓ Ca²⁺-dependent signaling

Simplified signaling pathways affected by this compound.

G cluster_workflow This compound Solution Preparation Workflow start Start step1 Prepare high concentration stock in 100% DMSO (e.g., 10-100 mM) start->step1 step2 Aliquot stock solution into single-use tubes step1->step2 step3 Store aliquots at -20°C or -80°C step2->step3 step4 Pre-warm cell culture medium to 37°C step5 Prepare intermediate dilution in pre-warmed medium (optional but recommended) step4->step5 step6 Add stock or intermediate dilution to final volume of pre-warmed medium while mixing step5->step6 step7 Visually inspect for precipitation step6->step7 end Use immediately in experiment step7->end

Recommended workflow for preparing this compound solutions.

References

Optimizing Bepridil concentration to avoid off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bepridil concentration in cell culture to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound's primary on-target effect is the blockade of L-type calcium channels, which is responsible for its anti-anginal and anti-arrhythmic properties.[1][2] It inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle.[2]

Q2: What are the known off-target effects of this compound?

A2: this compound is known to have a range of off-target effects, including the inhibition of various other ion channels such as sodium (Na+) and potassium (K+) channels.[1] It can also act as a calmodulin antagonist and affect the Na+/Ca2+ exchanger. These off-target activities can lead to unintended cellular consequences.

Q3: What is a typical therapeutic concentration range for this compound?

A3: Therapeutic plasma concentrations of this compound are reported to be in the range of 0.5 to 5 µmol·L⁻¹. However, the optimal concentration for in vitro experiments will vary depending on the cell type and the specific research question.

Q4: How should I prepare and store a this compound stock solution?

A4: this compound hydrochloride is soluble in DMSO. For a 100 mM stock solution, dissolve 40.3 mg of this compound hydrochloride (MW: 403 g/mol ) in 1 mL of DMSO. Aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its on-target and various off-target activities. This data is critical for selecting a concentration that maximizes the on-target effect while minimizing off-target interactions.

TargetIC50 (µM)Channel Type/FamilySpecies/Cell Type
On-Target
L-type Ca2+ channels (ICa.L)0.5 - 1.6Calcium ChannelCardiac myocytes
T-type Ca2+ channels (ICa.T)0.4 - 10.6Calcium ChannelCardiac myocytes
Off-Target
IKr (hERG)13.2Potassium ChannelGuinea pig ventricular myocytes
IKs6.2Potassium ChannelGuinea pig ventricular myocytes
IKNa2.2Sodium-activated Potassium ChannelGuinea pig ventricular myocytes
Ito~3Potassium ChannelSheep Purkinje fiber
IKATP6.6 - 10.0ATP-sensitive Potassium ChannelGuinea pig ventricular myocytes
Kv1.5 (IKur)6.6Potassium ChannelHEK 293 cells expressing hKv1.5
Na+ Channels (INa)82.0 - 96.3Sodium ChannelNeonatal rat cardiomyocytes, HEK-Na_v1.5 cells
Na+-Ca2+ exchanger8.1TransporterNot specified
Calmodulin2.2 (Ki)Calcium-binding proteinNot specified

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the concentration of this compound that inhibits a biological process or response by 50% in your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.

  • This compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the cells and add the different concentrations of this compound. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 2: Assessing Off-Target Effects on Potassium Channels via Patch-Clamp Electrophysiology

This protocol provides a general workflow for investigating the inhibitory effects of this compound on a specific potassium channel (e.g., hERG) using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the potassium channel of interest (e.g., HEK293 cells stably expressing hERG)

  • External and internal patch-clamp solutions

  • This compound hydrochloride

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording Baseline Currents: Apply a voltage protocol to elicit the potassium currents of interest and record the baseline activity.

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Recording Post-Treatment Currents: After a stable effect is reached, record the potassium currents in the presence of this compound.

  • Data Analysis: Measure the peak current amplitude before and after this compound application. Calculate the percentage of current inhibition. Repeat for a range of this compound concentrations to generate a dose-response curve and determine the IC50.

Visualizations

Bepridil_Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Bepridil_On This compound L_type_Ca L-type Ca²⁺ Channel Bepridil_On->L_type_Ca Blocks Ca_Influx ↓ Ca²⁺ Influx L_type_Ca->Ca_Influx Contraction ↓ Muscle Contraction Ca_Influx->Contraction Bepridil_Off This compound K_Channel K⁺ Channels (e.g., hERG) Bepridil_Off->K_Channel Blocks Na_Channel Na⁺ Channels Bepridil_Off->Na_Channel Blocks Calmodulin Calmodulin Bepridil_Off->Calmodulin Inhibits AP_Repol Prolonged Action Potential Repolarization K_Channel->AP_Repol Na_Influx ↓ Na⁺ Influx Na_Channel->Na_Influx CaM_Signaling Altered CaM Signaling Calmodulin->CaM_Signaling

Caption: this compound's on-target and off-target signaling pathways.

Experimental_Workflow start Start: Determine Optimal This compound Concentration dose_response 1. Perform Dose-Response Curve (Cell Viability Assay) start->dose_response ic50_on_target 2. Determine IC50 for On-Target Effect dose_response->ic50_on_target lit_review 3. Literature Review for Off-Target IC50s ic50_on_target->lit_review select_conc 4. Select Concentration Range Below Off-Target IC50s lit_review->select_conc validate_off_target 5. Validate Lack of Off-Target Effects (e.g., Patch-Clamp, Specific Assays) select_conc->validate_off_target proceed Proceed with Experiment validate_off_target->proceed

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.

  • Possible Cause: The chosen cell line may be particularly sensitive to this compound's off-target effects, or the "therapeutic concentration" derived from in vivo data may not be appropriate for your in vitro model.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line (see Protocol 1).

    • Reduce incubation time: Shorter exposure to this compound may reduce toxicity while still allowing for the observation of the desired on-target effect.

    • Consider a different cell line: If the therapeutic window (the concentration range between the on-target effective concentration and the cytotoxic concentration) is too narrow, consider using a more robust cell line if your experimental design allows.

Issue 2: Inconsistent or unexpected phenotypic changes in treated cells.

  • Possible Cause: This could be due to this compound's off-target effects on various signaling pathways. For example, inhibition of calmodulin can have widespread effects on cellular processes.

  • Troubleshooting Steps:

    • Review the off-target profile: Compare your observed phenotype with the known off-target effects of this compound (see Quantitative Data Summary).

    • Use specific inhibitors: If you suspect a particular off-target is responsible, use a more specific inhibitor for that target as a control to see if it recapitulates the observed phenotype.

    • Lower the this compound concentration: Use the lowest effective concentration for your on-target effect to minimize the engagement of off-target pathways.

Issue 3: Difficulty in distinguishing on-target from off-target effects.

  • Possible Cause: The desired biological outcome may be a result of a combination of on-target and off-target activities.

  • Troubleshooting Steps:

    • Use a more specific calcium channel blocker: Compare the effects of this compound with a more specific L-type calcium channel blocker (e.g., nifedipine) that has fewer off-target effects. If the effect is still observed with the specific blocker, it is more likely to be an on-target effect.

    • Genetic knockdown/knockout: If possible, use siRNA or CRISPR to reduce the expression of the on-target (L-type calcium channel) or a suspected off-target. The effect of this compound should be diminished if the target is correctly identified.

    • Vary the experimental conditions: Some of this compound's off-target effects are voltage-dependent. Altering the membrane potential in electrophysiology experiments can help differentiate between different channel blockades.

Troubleshooting_Tree start Problem Encountered high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity inconsistent_phenotype Inconsistent Phenotype? high_cytotoxicity->inconsistent_phenotype No solution1 Perform Dose-Response Reduce Incubation Time Change Cell Line high_cytotoxicity->solution1 Yes on_off_target_confusion On/Off-Target Confusion? inconsistent_phenotype->on_off_target_confusion No solution2 Review Off-Target Profile Use Specific Inhibitors Lower this compound Concentration inconsistent_phenotype->solution2 Yes solution3 Use More Specific Blocker Genetic Knockdown/Knockout Vary Experimental Conditions on_off_target_confusion->solution3 Yes end Problem Resolved on_off_target_confusion->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Managing Bepridil-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage bepridil-induced cytotoxicity in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B108811) and what is its primary mechanism of action?

This compound is a long-acting, non-selective calcium channel blocker with anti-anginal, anti-arrhythmic, and antihypertensive properties.[1][2] Its primary mechanism involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells.[1][3] Additionally, this compound can also block fast sodium inward currents, and potassium channels, and acts as a calmodulin antagonist.[2]

Q2: Why am I observing cytotoxicity in my non-cancerous cell lines upon treatment with this compound?

While this compound has shown some cancer-specific cytotoxic effects, it can also be toxic to non-cancerous cells, particularly at higher concentrations. The primary mechanisms of this compound-induced cytotoxicity in non-cancerous cells include:

  • Calcium Overload: this compound can disrupt intracellular calcium homeostasis, leading to a toxic overload of calcium within the cell.

  • Mitochondrial Dysfunction: this compound can interfere with mitochondrial function by uncoupling oxidative phosphorylation and inhibiting mitochondrial calcium uptake, which can trigger apoptosis.

  • Apoptosis Induction: Disruption of calcium signaling and mitochondrial function can lead to the activation of apoptotic pathways, resulting in programmed cell death. For instance, in H9c2 rat cardiomyocytes, this compound has been shown to induce apoptosis at concentrations of 30 µM and 35 µM.

Q3: Are some non-cancerous cell lines more resistant to this compound-induced cytotoxicity than others?

Yes, sensitivity to this compound can vary significantly among different cell lines. For example, the human embryonic kidney cell line HEK293 has been observed to be notably resistant to this compound. In fact, at concentrations lower than 30 µM, this compound has been reported to increase the viability of HEK293 cells. In contrast, rat cardiomyocyte H9c2 cells show signs of apoptosis at concentrations of 30-35 µM. Normal human T-lymphocytes and peripheral blood mononuclear cells (PBMCs) from healthy donors showed no significant decrease in viability at a concentration of 2.5 µM.

Q4: What are the initial troubleshooting steps if I observe unexpected levels of cytotoxicity?

If you encounter higher-than-expected cytotoxicity, consider the following:

  • Verify this compound Concentration: Ensure the final concentration of this compound in your culture medium is correct.

  • Assess Solvent Toxicity: If using a solvent like DMSO, run a vehicle-only control to ensure the solvent concentration is not contributing to cell death.

  • Optimize Cell Seeding Density: Cells seeded at a very low density can be more susceptible to drug-induced toxicity.

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding this compound.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
High levels of cytotoxicity in a supposedly resistant cell line (e.g., HEK293). Incorrect this compound concentration.Double-check all calculations and dilutions. Prepare a fresh stock solution of this compound.
Contamination of cell culture.Test for mycoplasma and other common cell culture contaminants.
Poor cell health prior to treatment.Ensure cells are healthy, have a normal morphology, and are within a low passage number.
Inconsistent results between experiments. Variability in this compound stock solution.Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments.
Variations in cell seeding density or incubation time.Standardize your experimental protocol, ensuring consistent cell numbers and incubation periods.
This compound appears to have no effect on a sensitive cell line. Inactive this compound.Purchase this compound from a reputable supplier and check the certificate of analysis.
Incorrect assay for measuring cytotoxicity.Use an orthogonal method to confirm your results (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay).

Data Presentation: this compound Cytotoxicity in Non-Cancerous Cell Lines

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on various non-cancerous cell lines.

Cell Line Organism Cell Type Assay Exposure Time IC50 / Cytotoxic Concentration Reference
HEK293 HumanEmbryonic KidneyWST assay72 hNo significant cytotoxicity observed; viability increased at <30 µM.
H9c2 RatCardiomyoblastGiemsa staining, Flow cytometry (Annexin V/PI)Not specifiedApoptosis and morphological abnormalities observed at 30 µM and 35 µM.
T-lymphocytes HumanLymphocyteFlow cytometry (Annexin V/PI)24 hNo significant effect on viability at 2.5 µM.
PBMCs HumanPeripheral Blood Mononuclear CellsFlow cytometry (Annexin V/PI)24 hNo significant effect on viability at 2.5 µM.

Experimental Protocols

Protocol 1: Co-treatment with an Antioxidant (N-Acetylcysteine) to Mitigate Oxidative Stress

This protocol provides a framework for assessing the potential of N-acetylcysteine (NAC) to reduce this compound-induced cytotoxicity, which may be mediated in part by oxidative stress.

1. Materials:

  • This compound stock solution

  • N-Acetylcysteine (NAC) stock solution (prepare fresh)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

2. Procedure:

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Pre-treatment with NAC (Optional): You may pre-incubate the cells with various concentrations of NAC for 1-2 hours before adding this compound.

  • Co-treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • For each this compound concentration, prepare a parallel set of wells that also contain a fixed, non-toxic concentration of NAC. A typical starting concentration for NAC is 1-5 mM.

    • Include the following controls:

      • Untreated cells (vehicle only)

      • Cells treated with this compound only

      • Cells treated with NAC only

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine if NAC has a protective effect.

Protocol 2: Co-treatment with a Calcium Chelator to Mitigate Calcium Overload

This protocol outlines the use of an intracellular calcium chelator, BAPTA-AM, to investigate the role of calcium overload in this compound-induced cytotoxicity.

1. Materials:

  • This compound stock solution

  • BAPTA-AM (cell-permeant calcium chelator) stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Loading with BAPTA-AM:

    • Prepare a working solution of BAPTA-AM in serum-free medium. A typical final concentration is 5-20 µM.

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add the BAPTA-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash and Recovery:

    • Remove the BAPTA-AM loading solution and wash the cells twice with complete culture medium to remove extracellular BAPTA-AM.

    • Allow the cells to recover in complete medium for at least 30 minutes to allow for de-esterification of the AM ester.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Add the this compound solutions to the BAPTA-AM-loaded cells.

    • Include the following controls:

      • Untreated cells (vehicle only)

      • Cells treated with this compound only (no BAPTA-AM loading)

      • Cells loaded with BAPTA-AM but not treated with this compound

  • Incubation and Viability Assessment: Incubate for the desired time and then assess cell viability.

3. Data Analysis:

  • Compare the viability of cells treated with this compound alone to those pre-loaded with BAPTA-AM to determine if chelating intracellular calcium mitigates this compound's cytotoxic effects.

Visualizations

References

Technical Support Center: Mitigating Bepridil-Induced QT Prolongation in Ex Vivo Heart Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of mitigating the QT-prolonging effects of Bepridil in ex vivo heart models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes QT prolongation in ex vivo heart models?

A1: this compound prolongs the QT interval through a complex mechanism involving the blockade of multiple cardiac ion channels. Primarily, it is categorized as a calcium channel blocker but also exhibits significant inhibitory effects on both fast sodium inward currents and, crucially for repolarization, several potassium channels.[1][2] These include the rapidly and slowly activating components of the delayed rectifier potassium current (IKr and IKs), which are encoded by hERG and KvLQT1/IsK genes respectively.[1] By blocking these potassium channels, this compound delays the repolarization phase of the cardiac action potential, leading to a prolonged action potential duration (APD) and, consequently, a lengthened QT interval on the electrocardiogram (ECG).[1][3]

Q2: Which ex vivo models are most suitable for studying this compound's QT-prolonging effects and its mitigation?

A2: The most common and well-validated ex vivo models for these studies are the Langendorff-perfused isolated heart and isolated ventricular cardiomyocytes.

  • Langendorff-Perfused Heart: This model allows for the study of the whole heart's electrophysiological response in a controlled environment, free from systemic influences. It is ideal for measuring global parameters like the QT interval from a pseudo-ECG, as well as monophasic action potentials. Rabbit hearts are frequently used in these preparations due to their similarity in electrophysiology to the human heart.[4]

  • Isolated Ventricular Cardiomyocytes: This cellular model is essential for dissecting the specific ionic mechanisms underlying this compound's effects. Using patch-clamp techniques, researchers can measure the drug's impact on individual ion channels (e.g., IKr, IKs, ICa-L, INa) and the action potential duration of single cells.[3]

Q3: What are the recommended strategies to mitigate this compound-induced QT prolongation in an ex vivo setting?

A3: Based on clinical and preclinical evidence, two primary strategies can be employed:

  • Beta-Adrenergic Blockade: Co-administration of a beta-blocker, such as carvedilol (B1668590), has been shown to counteract this compound-induced QT prolongation. The mechanism involves the modulation of adrenergic signaling pathways that influence ion channel function and calcium handling.

  • Beta-Adrenergic Stimulation: Increasing the heart rate through the application of a beta-adrenergic agonist like isoproterenol (B85558) can effectively shorten the QT interval. This is a well-established method for managing drug-induced Torsades de Pointes (TdP), a potential consequence of significant QT prolongation.[5][6]

Troubleshooting Guides

Issue 1: Significant QT Prolongation Observed After this compound Perfusion

Experimental Setup: Langendorff-perfused rabbit heart.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of this compound Verify the concentration of this compound in the perfusate. Typical concentrations used in ex vivo studies range from 0.1 to 10 µM.A dose-dependent effect should be observed. Lowering the concentration should reduce the extent of QT prolongation.
Bradycardia This compound can induce bradycardia, which itself can exacerbate QT prolongation.Monitor the heart rate. If significant bradycardia is observed, consider the mitigation strategies below.
Electrolyte Imbalance Low potassium levels (hypokalemia) in the perfusion buffer can potentiate the QT-prolonging effects of this compound.Ensure the composition of the Tyrode's or Krebs-Henseleit solution is correct, with potassium levels in the physiological range (e.g., ~4.7 mM KCl).
Issue 2: Failure to Mitigate this compound-Induced QT Prolongation with Carvedilol

Experimental Setup: Langendorff-perfused rabbit heart co-perfused with this compound and Carvedilol.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Carvedilol Concentration Review the concentration of carvedilol. In cellular models, concentrations of 1-10 µM have been used to study its electrophysiological effects.An increase in carvedilol concentration should lead to a more pronounced mitigation of QT prolongation.
Inadequate Perfusion Time Ensure sufficient time for carvedilol to exert its effects. Allow for a stabilization period after introducing carvedilol into the perfusate.The mitigating effect of carvedilol should become apparent after an adequate perfusion duration.
Issue 3: Pro-arrhythmic Events (e.g., Torsades de Pointes) Occur After this compound Administration

Experimental Setup: Langendorff-perfused rabbit heart.

Potential Cause Troubleshooting Step Expected Outcome
Severe QT Prolongation This is a direct consequence of this compound's action at higher concentrations or in susceptible preparations.Implement immediate mitigation with isoproterenol to increase the heart rate and suppress the arrhythmia.
Underlying Myocardial Instability The heart preparation may have pre-existing vulnerabilities.Ensure the baseline electrophysiological parameters are stable before drug administration.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and the mitigating actions of Carvedilol. Note that ex vivo data for mitigation is limited, and clinical data is provided as a reference.

Table 1: Effect of this compound on Cardiac Electrophysiological Parameters

ParameterSpecies/ModelThis compound Concentration% Change / Effect
Action Potential Duration (APD) Canine Purkinje Fibers1.9 µMLengthened
Canine Ventricular Muscle1.9 µMLengthened
hKv1.5 (IKur) Inhibition (IC50) Rat Atrial Myocytes6.6 µM50% inhibition

Data sourced from isolated cardiomyocyte studies.

Table 2: Mitigation of this compound-Induced QTc Prolongation with Beta-Blockers (Clinical Data)

Treatment GroupBaseline QTc (ms)QTc after 1 Month (ms)p-value
This compound Alone 420 ± 50500 ± 80<0.01
This compound + Beta-Blocker 420 ± 50470 ± 400.09

This clinical data suggests that the addition of a beta-blocker can attenuate the significant QTc prolongation induced by this compound.

Experimental Protocols

Protocol 1: Induction of QT Prolongation with this compound in a Langendorff-Perfused Rabbit Heart
  • Heart Preparation:

    • Anesthetize a New Zealand White rabbit and administer heparin.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C. The composition of the Tyrode's solution should be (in mM): 128.2 NaCl, 4.7 KCl, 1.3 CaCl2, 1.05 MgCl2, 1.19 NaH2PO4, 20.0 NaHCO3, and 11.1 glucose.[7]

    • Allow the heart to stabilize for 20-30 minutes, monitoring heart rate and contractile force.

  • Baseline Recording:

    • Record a baseline pseudo-ECG for 10-15 minutes to establish a stable QT interval.

  • This compound Perfusion:

    • Introduce this compound into the perfusate at the desired concentration (e.g., 1-10 µM).

    • Continuously record the pseudo-ECG and monitor for changes in the QT interval and heart rate.

    • Allow for at least 20-30 minutes of perfusion with this compound to achieve a steady-state effect.

Protocol 2: Mitigation of this compound-Induced QT Prolongation with Carvedilol
  • Induce QT Prolongation:

    • Follow steps 1 and 2 of Protocol 1.

    • Perfuse the heart with this compound until a stable, prolonged QT interval is observed.

  • Co-perfusion with Carvedilol:

    • Introduce carvedilol into the this compound-containing perfusate at a concentration of 1-10 µM.

    • Continue to record the pseudo-ECG and monitor the QT interval and heart rate.

    • Observe for a reduction in the QT interval over a perfusion period of 20-30 minutes.

Protocol 3: Mitigation of this compound-Induced Proarrhythmia with Isoproterenol
  • Induce Proarrhythmia:

    • Follow steps 1 and 2 of Protocol 1.

    • Perfuse with a concentration of this compound sufficient to induce significant QT prolongation and potentially trigger arrhythmias (e.g., 10 µM).

  • Isoproterenol Intervention:

    • Upon observation of pro-arrhythmic events, introduce isoproterenol into the perfusate at a starting concentration of 0.05-0.1 µg/kg/min (approximately 1-4 mcg/min), titrating as needed to increase the heart rate.[8]

    • Monitor the pseudo-ECG for the termination of the arrhythmia and a shortening of the QT interval.

Visualizations

Bepridil_Action_Pathway cluster_this compound This compound Action cluster_channels Cardiac Ion Channels cluster_effects Cellular Effects This compound This compound I_CaL L-type Ca2+ Channel (ICa-L) This compound->I_CaL Blocks I_Na Fast Na+ Channel (INa) This compound->I_Na Blocks I_Kr hERG K+ Channel (IKr) This compound->I_Kr Blocks I_Ks KvLQT1/IsK K+ Channel (IKs) This compound->I_Ks Blocks APD Action Potential Duration (APD) I_CaL->APD Delayed Repolarization I_Na->APD Delayed Repolarization I_Kr->APD Delayed Repolarization I_Ks->APD Delayed Repolarization QT_Prolongation QT Interval Prolongation APD->QT_Prolongation Leads to

Caption: this compound's multi-channel blockade leading to QT prolongation.

Mitigation_Pathways cluster_mitigation Mitigation Strategies cluster_cellular_targets Cellular Mechanisms cluster_outcome Outcome Carvedilol Carvedilol (Beta-Blocker) Beta_Adrenergic_Receptor Beta-Adrenergic Receptor Carvedilol->Beta_Adrenergic_Receptor Blocks Isoproterenol Isoproterenol (Beta-Agonist) Isoproterenol->Beta_Adrenergic_Receptor Stimulates Heart_Rate Heart Rate Beta_Adrenergic_Receptor->Heart_Rate Increases Ion_Channel_Modulation Ion Channel Modulation Beta_Adrenergic_Receptor->Ion_Channel_Modulation Modulates QT_Correction Correction of QT Prolongation Heart_Rate->QT_Correction Shortens QT Ion_Channel_Modulation->QT_Correction Restores Repolarization

Caption: Mitigation pathways for this compound-induced QT prolongation.

Experimental_Workflow A 1. Isolate Heart & Establish Langendorff Perfusion B 2. Baseline ECG Recording (Stabilization) A->B Stabilize C 3. Perfuse with this compound (Induce QT Prolongation) B->C Introduce Drug D 4. Introduce Mitigating Agent (Carvedilol or Isoproterenol) C->D Intervention E 5. Continuous ECG Monitoring & Data Analysis D->E Observe Effect

Caption: Experimental workflow for mitigation studies.

References

Overcoming poor solubility of Bepridil for high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the poor solubility of Bepridil, particularly when preparing high-concentration stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a calcium channel blocker that was historically used to treat angina.[1][2] It is a lipophilic compound, meaning it tends to dissolve in fats, oils, and non-polar solvents rather than in aqueous solutions.[3] Its hydrochloride salt form is more water-soluble, but achieving high concentrations in simple aqueous buffers can still be challenging. This poor aqueous solubility can lead to precipitation of the compound, affecting the accuracy and reproducibility of experiments.

Q2: What is the difference between this compound and this compound Hydrochloride?

A2: this compound refers to the free base form of the molecule, while this compound Hydrochloride is the salt form.[4] Salt forms of drugs are commonly used to improve solubility and stability. For laboratory use, you will most likely be working with this compound Hydrochloride.[4]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 130 mg/mL. Ethanol is another option, with a reported solubility of 25 mg/mL. For final experimental concentrations, these stock solutions are typically diluted into aqueous buffers or cell culture media.

Q4: Can I dissolve this compound Hydrochloride directly in aqueous buffers like PBS?

A4: While this compound Hydrochloride has some solubility in water (~12.5 mg/mL), achieving high concentrations in Phosphate Buffered Saline (PBS) can be difficult and may require techniques like ultrasonication to achieve a clear solution of up to 25 mg/mL. It is generally more reliable to first prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution is above its solubility limit. DMSO concentration in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in your experimental system). 3. Use a co-solvent system (see protocols below). 4. Warm the solution gently (e.g., to 37°C) and/or use sonication to aid dissolution.
Cloudy or hazy solution after dissolving. Incomplete dissolution or presence of insoluble impurities.1. Vortex the solution for a longer period. 2. Use gentle heating (37°C) or sonication. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Difficulty dissolving the powder initially. The compound may have absorbed moisture.Ensure the product is stored in a desiccated environment. Use a fresh vial if necessary.

Quantitative Solubility Data

The following table summarizes the solubility of this compound Hydrochloride in various solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO ~125 - 130~310 - 322Sonication is recommended.
Water ~12.5~31
Ethanol 2562.35
PBS (pH 7.2) 2562.03With ultrasonication.
10% DMSO in Corn Oil ≥ 2.08≥ 5.16For in vivo formulations.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 - 4≥ 5.16 - 9.93For in vivo formulations.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08≥ 5.16For in vivo formulations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Hydrochloride Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound Hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 2.48 mL of DMSO to 1 mg of this compound Hydrochloride, assuming a molecular weight of 403 g/mol ).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Preparation of a this compound Hydrochloride Working Solution for In Vitro Experiments
  • Thawing: Thaw a frozen aliquot of the high-concentration DMSO stock solution at room temperature.

  • Dilution: Serially dilute the DMSO stock solution into your pre-warmed (e.g., 37°C) cell culture medium or aqueous buffer to the final desired concentration. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow Workflow for Preparing this compound Stock and Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw DMSO Stock store->thaw For Experiment dilute Serially Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

bepridil_moa Simplified Mechanism of Action of this compound This compound This compound l_type L-type Ca²⁺ Channel This compound->l_type Inhibits na_channel Fast Na⁺ Channel This compound->na_channel Inhibits calmodulin Calmodulin This compound->calmodulin Inhibits Ca²⁺ binding ca_influx Ca²⁺ Influx l_type->ca_influx na_influx Na⁺ Influx na_channel->na_influx ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin ca_influx->ca_calmodulin smooth_muscle Smooth Muscle Contraction ca_calmodulin->smooth_muscle cardiac_muscle Cardiac Muscle Contraction ca_calmodulin->cardiac_muscle

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: Best Practices for Long-Term Storage of Bepridil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Bepridil (B108811) to maintain its potency and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: For long-term stability, this compound powder, typically in the form of this compound Hydrochloride, should be stored in a tightly sealed container, protected from moisture and light.[1][2] Recommended storage temperatures vary slightly by manufacturer but generally fall into two categories:

  • -20°C: This is the most commonly recommended temperature for long-term storage, with a shelf life of up to 3 years or even longer.[3][4]

  • 4°C: Storage at this temperature is also an option, with a reported stability of up to 2 years.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound solutions are considerably less stable than the powdered form and should ideally be prepared fresh for each experiment.[5][6] If short-term storage is necessary, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[6] Recommended storage conditions for stock solutions are:

  • -80°C: Stable for up to 6 months.[1][7]

  • -20°C: Stable for up to 1 month.[1][7] Always ensure the solution is in a tightly sealed container to prevent solvent evaporation and exposure to moisture.

Q3: Is this compound sensitive to light?

A3: Yes, this compound should be protected from light.[8] Long-term exposure to light can potentially lead to photodegradation, affecting its potency. It is advisable to store this compound in an opaque or amber vial.

Q4: What are the signs of this compound degradation?

A4: While there may not always be obvious visual cues, signs of degradation in this compound powder can include a change in color or clumping, which may indicate moisture absorption. For solutions, precipitation, cloudiness, or a change in color can signify degradation or contamination. The most reliable way to assess degradation is through analytical methods like HPLC.[9]

Q5: What are the known degradation products of this compound?

A5: Common degradation products of this compound identified during synthesis and stability testing include N-dealkylated and desethyl derivatives, N-oxides, oxidative cleavage products, and hydrolysis products.[9] The presence and quantity of these impurities are typically monitored using validated HPLC and mass spectrometry methods.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results with a previously reliable this compound stock. Degradation of this compound due to improper storage (temperature, light, moisture) or exceeding the recommended storage duration.1. Verify the storage conditions and duration against the recommended guidelines.2. Prepare a fresh stock solution from a new vial of this compound powder.3. If the issue persists, consider performing a potency analysis of the stored this compound using a validated analytical method such as HPLC.
This compound powder appears clumped or discolored. Moisture absorption.1. Discard the powder as its potency may be compromised.2. Ensure that new this compound containers are stored in a desiccator, especially in humid environments.
Precipitation or cloudiness observed in a stored this compound solution. The solution may be supersaturated, or the this compound may have degraded. The solvent may have partially evaporated.1. Gently warm and sonicate the solution to see if the precipitate redissolves.[6]2. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one.3. Ensure vials are tightly sealed to prevent solvent evaporation.
Difficulty dissolving this compound powder. The solvent may not be appropriate, or the concentration may be too high.1. Consult the supplier's datasheet for recommended solvents and solubility information.2. Use of sonication can aid in dissolution.3. Ensure you are using a high-purity, anhydrous solvent if required.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Powder (this compound HCl) -20°C≥ 3 years[3][4]Store in a tightly sealed container, protected from light and moisture.[1][2]
4°C2 years[3]
Room Temperature (Tablets)Varies15°C to 30°C (59°F to 86°F)[3]
In Solvent -80°CUp to 6 months[1][7]Aliquot to avoid freeze-thaw cycles. Prepare fresh when possible.[5][6]
-20°CUp to 1 month[1][7]

Experimental Protocols

Protocol: Potency Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for quantifying this compound in human plasma and can be modified for potency testing of this compound stock solutions.

1. Objective: To determine the concentration and purity of a this compound sample by reverse-phase HPLC with UV detection.

2. Materials:

  • This compound sample (powder or solution)

  • Reference standard of this compound

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Phosphate (B84403) buffer (50 mM, pH 3.0)

  • Triethylamine

  • C8 or C18 HPLC column (e.g., Inertsil C8-3, 150 mm x 4.6 mm, 5.0-µm particle size)[7]

  • HPLC system with UV detector

3. Chromatographic Conditions:

  • Mobile Phase: 50 mM phosphate buffer (pH 3.0)–methanol–acetonitrile–triethylamine (57:3:40:1, v/v)[1][7]

  • Flow Rate: 0.9 mL/min[7]

  • Column Temperature: 55°C[7]

  • Detection Wavelength: 254 nm[1][7]

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of the this compound reference standard in the mobile phase.

  • Sample Preparation: Dilute the this compound sample to be tested with the mobile phase to a concentration that falls within the range of the standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of the this compound in the sample by comparing its peak area to the standard curve. Purity can be assessed by the presence of additional peaks corresponding to impurities or degradation products.[9]

Mandatory Visualization

Caption: Troubleshooting workflow for stored this compound.

Bepridil_Mechanism_of_Action This compound's Mechanism of Action cluster_effects Cellular Effects cluster_physiological Physiological Outcomes This compound This compound ca_channel L-type Calcium Channels This compound->ca_channel blocks na_channel Fast Sodium Channels This compound->na_channel blocks k_channel Potassium Channels This compound->k_channel blocks calmodulin Calmodulin This compound->calmodulin antagonizes ca_influx Decreased Calcium Influx ca_channel->ca_influx na_influx Decreased Sodium Influx na_channel->na_influx k_efflux Decreased Potassium Efflux k_channel->k_efflux calmodulin_activity Inhibited Calmodulin Activity calmodulin->calmodulin_activity inhibition Inhibition vasodilation Vasodilation ca_influx->vasodilation negative_chronotropy Reduced Heart Rate ca_influx->negative_chronotropy anti_arrhythmic Anti-arrhythmic Effect na_influx->anti_arrhythmic k_efflux->anti_arrhythmic calmodulin_activity->vasodilation

Caption: this compound's mechanism of action.

References

Addressing variability in experimental results with Bepridil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Bepridil (B108811).

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, offering potential explanations and solutions.

Question 1: Why am I observing inconsistent IC50 values for this compound across experiments?

Answer: Variability in this compound's IC50 values can stem from its complex pharmacology and sensitivity to experimental conditions. Here are several factors to investigate:

  • Complex Mechanism of Action: this compound is not a highly selective agent. It blocks multiple ion channels, including L-type calcium, fast sodium, and various potassium channels (IKr, IKs, K(ATP), TREK-1).[1][2] It also acts as a calmodulin antagonist.[3][4] The expression levels of these different targets can vary significantly between cell lines and even with passage number, leading to shifts in potency.

  • pH Dependence: this compound's activity can be pH-dependent. Its block of inward sodium currents, for instance, is more pronounced at lower pH levels, a condition often associated with ischemia.[5] Ensure your buffer systems are robust and consistently calibrated.

  • Drug Interactions: If this compound is used in combination with other compounds, unexpected interactions can occur. Many drugs can alter this compound's metabolism or potentiate its effects, such as QTc prolongation.[3]

  • Solubility and Stability: this compound is described as being only "slightly soluble" in water.[3] Poor solubility can lead to inaccurate concentrations in your working solutions. Ensure the compound is fully dissolved and consider the stability of your stock solutions over time.

Question 2: My electrophysiology results with this compound are not reproducible. What should I check?

Answer: Electrophysiological recordings are highly sensitive. In addition to the points in Question 1, consider the following:

  • Voltage-Dependence: The inhibitory effects of this compound on ion channels can be voltage-dependent.[6] Ensure that your voltage protocols are identical between experiments. Small variations in holding potential or pulse protocols can alter the apparent potency of the block.

  • Temperature: Ion channel kinetics are temperature-sensitive. Perform experiments at a consistent, controlled temperature.

  • Recording Solutions: The ionic composition of your internal and external recording solutions is critical. Given this compound's broad-spectrum channel activity, alterations in Na+, K+, or Ca2+ concentrations will impact the drug's effect.

  • Cell Health: Only use healthy, stable cells for recordings. Changes in cell viability can alter membrane potential and channel expression, leading to variable results.

Question 3: I am seeing unexpected changes in intracellular calcium levels in non-excitable cells. Is this a known off-target effect of this compound?

Answer: Yes, this is a documented effect. While primarily known for its action on excitable cells like cardiomyocytes, this compound can induce an increase in cytosolic free Ca2+ in non-excitable cells, such as Madin-Darby canine kidney (MDCK) epithelial cells.[7] This occurs through a two-part mechanism:

  • Internal Ca2+ Release: this compound triggers the release of calcium from internal stores, primarily the endoplasmic reticulum.[7]

  • External Ca2+ Influx: It also activates the influx of external calcium.[7]

This effect is important to consider in studies where this compound is used as a "specific" channel blocker, as it can trigger calcium signaling pathways unrelated to its primary targets in cardiovascular research.

Question 4: What is the best way to prepare and store this compound solutions to ensure consistency?

Answer: Given that this compound is poorly soluble in water, proper solution preparation is critical for reproducible results.

  • Solvent Selection: For stock solutions, use an appropriate organic solvent like DMSO.

  • Dissolution: Ensure the compound is completely dissolved in the stock solution before making further dilutions. Gentle warming or vortexing may be necessary.

  • Aqueous Dilutions: When preparing working solutions in aqueous buffers, add the this compound stock solution dropwise while vortexing the buffer to prevent precipitation. Be mindful of the final solvent concentration, as it may have its own biological effects.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. The stability of this compound in aqueous solution at room temperature for the duration of an experiment should be verified.

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be discarded.

II. Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, highlighting its activity across different targets.

Table 1: this compound IC50 Values for Various Ion Channels

Target ChannelCell TypeIC50 Value (µM)Reference
hKv1.5 (IKur)HEK 2936.6[6]
TREK-1 (Basal)HEK 2930.59[1]
TREK-1 (BL1249-activated)HEK 2934.08[1]
IKr (hERG)N/A13.2[1]
IKsN/A6.2[1]
BKcaN/A1.87[1]
K(ATP)N/A6.6[1]

Table 2: this compound Binding and Inhibition Constants

Target/ProcessParameterValue (µM)ConditionsReference
Calmodulin BindingDissociation Constant (Kd)6.2In the presence of Ca2+[4]
Myosin Light Chain Kinase (MLCK) InhibitionInhibition Constant (Ki)2.2Competitive inhibition[4]
[3H]this compound displacement from CalmodulinIC504---[4]
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing this compound's effect on a voltage-gated ion channel (e.g., hKv1.5) expressed in a cell line like HEK 293.

1. Cell Preparation:

  • Culture HEK 293 cells stably expressing the ion channel of interest.
  • Plate cells onto glass coverslips 24-48 hours before the experiment.
  • Use cells at 50-80% confluency for recordings.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[8]
  • Internal (Pipette) Solution: (in mM) 130 K-Aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
  • This compound Stock: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment, ensuring the final DMSO concentration is ≤0.1%.

3. Recording Procedure:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell gigaohm seal on a single cell.
  • Apply suction to rupture the membrane and achieve the whole-cell configuration.
  • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
  • Apply a voltage protocol to elicit the current of interest (e.g., for hKv1.5, a depolarizing step to +60 mV from a holding potential of -80 mV).
  • Record baseline currents for several minutes to ensure stability.
  • Perfuse the cell with the external solution containing the desired concentration of this compound.
  • Record the current until a steady-state block is achieved.
  • Perform a washout by perfusing with the drug-free external solution.

Protocol 2: Intracellular Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium ([Ca2+]i) in response to this compound using a fluorescent indicator like Fura-2 or Fluo-4.[9][10]

1. Cell Preparation:

  • Seed cells (e.g., MDCK, A549) onto 96-well black, clear-bottom plates and grow to ~90% confluency.[9]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS).[9]
  • Remove the culture medium, wash cells once with HBSS.
  • Add 100 µL of the dye loading solution to each well.
  • Incubate at 37°C for 45-60 minutes in the dark.[9]
  • After incubation, wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

3. Measurement of [Ca2+]i:

  • Place the plate in a fluorescence plate reader or a microscope equipped for fluorescence imaging.
  • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
  • Record a stable baseline fluorescence reading (F₀) for 20-30 seconds.[9]
  • Add this compound to achieve the desired final concentration.
  • Continuously record the fluorescence signal (F) for several minutes to capture the full calcium transient.

4. Data Analysis:

  • The change in [Ca2+]i is typically expressed as the ratio of fluorescence relative to the baseline (F/F₀).
  • The peak response is used to determine the concentration-response relationship for this compound.

III. Visualizations

Signaling & Action Pathways

Bepridil_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks Na_Channel Fast Na⁺ Channel This compound->Na_Channel Blocks K_Channel K⁺ Channels (IKr, IKs, etc.) This compound->K_Channel Blocks Calmodulin Calmodulin This compound->Calmodulin Antagonizes ER Endoplasmic Reticulum This compound->ER Induces Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Na_Influx ↓ Na⁺ Influx Na_Channel->Na_Influx K_Efflux ↓ K⁺ Efflux K_Channel->K_Efflux CaM_Activity ↓ Calmodulin Activity Calmodulin->CaM_Activity Ca_Release ↑ Ca²⁺ Release ER->Ca_Release

Caption: this compound's multi-target mechanism of action.

Experimental & Troubleshooting Workflows

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent 1. Verify Reagent Quality Start->Check_Reagent Check_Prep Is this compound solution clear and freshly prepared? Check_Reagent->Check_Prep Prep_New Prepare fresh stock and working solutions Check_Prep->Prep_New No Check_Protocol 2. Review Protocol Parameters Check_Prep->Check_Protocol Yes Prep_New->Check_Protocol Check_pH Is buffer pH consistent and calibrated? Check_Protocol->Check_pH Calibrate_pH Calibrate pH meter and remake buffer Check_pH->Calibrate_pH No Check_System 3. Evaluate Biological System Check_pH->Check_System Yes Calibrate_pH->Check_System Check_Cells Are cell line passage number and health consistent? Check_System->Check_Cells New_Cells Use a fresh, low-passage vial of cells Check_Cells->New_Cells No End Results Stabilized Check_Cells->End Yes New_Cells->End

Caption: A logical workflow for troubleshooting this compound variability.

References

How to control for Bepridil's effects on mitochondrial respiration in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bepridil (B108811) and investigating its effects on mitochondrial respiration.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target effects of this compound on mitochondria?

This compound is a calcium channel blocker that also exerts several direct effects on mitochondria, which are often concentration-dependent.[1][2] Its primary mitochondrial actions include opening the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[3] However, it also has a number of off-target effects, including uncoupling of oxidative phosphorylation, inhibition of calcium uptake and release, and potential inhibition of respiratory chain complexes.[1][4]

Q2: At what concentrations does this compound typically cause mitochondrial uncoupling?

This compound has been shown to uncouple oxidative phosphorylation at concentrations greater than 5 µM in isolated rabbit heart mitochondria.[1] This effect is important to consider when designing experiments, as it can confound the interpretation of results related to ATP production and mitochondrial membrane potential.

Q3: How can I differentiate between this compound's intended effects and its off-target mitochondrial effects?

To dissect the various effects of this compound, a combination of specific inhibitors and parallel control experiments is recommended. For instance, to confirm the involvement of mitoKATP channels, the mitoKATP channel blocker 5-hydroxydecanoate (B1195396) (5-HD) can be used to see if it reverses the effects of this compound.[3] Comparing this compound's effects to other calcium channel blockers like verapamil (B1683045) or diltiazem, which lack the same mitochondrial targets, can also help isolate its specific mitochondrial actions.[4]

Troubleshooting Guides

Problem 1: Unexpected decrease in mitochondrial membrane potential after this compound treatment.

  • Possible Cause 1: Mitochondrial Uncoupling. At concentrations above 5 µM, this compound can act as a mitochondrial uncoupler, dissipating the proton gradient and reducing membrane potential.[1]

    • Solution: Perform a dose-response experiment to determine the concentration at which uncoupling occurs in your specific model. Consider using a lower concentration of this compound if the goal is to study its other effects without inducing uncoupling.

  • Possible Cause 2: Opening of mitoKATP channels. The opening of these channels can lead to potassium influx into the mitochondrial matrix, causing a slight depolarization.[3]

    • Solution: Co-incubate with the mitoKATP channel blocker 5-hydroxydecanoate (5-HD) to see if the membrane potential is restored.[3]

  • Possible Cause 3: Inhibition of the electron transport chain. Inhibition of respiratory complexes can lead to a decrease in proton pumping and, consequently, a lower membrane potential.

    • Solution: Measure the activity of individual respiratory chain complexes (e.g., Complex I, II, etc.) in the presence of this compound to identify any inhibitory effects.

Problem 2: Altered cellular calcium signaling in the presence of this compound.

  • Possible Cause: Inhibition of mitochondrial calcium uptake and release. this compound can inhibit both the uptake of calcium into mitochondria and the sodium-induced release of calcium from mitochondria.[1][4]

    • Solution: Directly measure mitochondrial calcium levels using fluorescent indicators like Rhod-2.[3] Compare the effects of this compound on cytosolic and mitochondrial calcium transients to understand its specific impact on mitochondrial calcium handling.

Experimental Protocols & Data

Protocol 1: Assessing this compound's Effect on Mitochondrial Respiration

This protocol outlines a general method for measuring the oxygen consumption rate (OCR) in isolated mitochondria or intact cells to assess the impact of this compound.

  • Preparation: Isolate mitochondria from your tissue or cell type of interest using standard differential centrifugation methods. For intact cells, seed them in a Seahorse XF or similar microplate.

  • Assay Medium: Use a suitable respiration buffer (e.g., MAS buffer for isolated mitochondria).

  • Substrates and Inhibitors: Prepare stock solutions of substrates (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II) and inhibitors (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A).

  • This compound Treatment: Prepare a range of this compound concentrations to determine dose-dependent effects.

  • Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a Seahorse XF Analyzer to measure OCR.

    • Basal Respiration: Measure OCR with substrate alone.

    • This compound Effect: Inject this compound and monitor changes in OCR.

    • ATP-linked Respiration: Inject oligomycin to inhibit ATP synthase. The remaining OCR is due to proton leak.

    • Maximal Respiration: Inject the uncoupler FCCP to determine the maximum respiratory capacity.

    • Non-Mitochondrial Respiration: Inject rotenone and antimycin A to inhibit the electron transport chain. The remaining OCR is non-mitochondrial.

Data Summary: Concentration-Dependent Effects of this compound on Mitochondrial Functions
ParameterThis compound ConcentrationEffectOrganism/ModelCitation
Oxidative Phosphorylation > 5 µMUncouplingRabbit Heart Mitochondria[1]
Oligomycin-Sensitive ATPase > 5 µMStimulationRabbit Heart Mitochondria[1]
Mitochondrial Swelling Low Concentrations (e.g., 1 µM)Prevention of phosphate-induced swellingRabbit Heart Mitochondria[1]
Ca2+ Uptake > 25 µMInhibitionRabbit Heart Mitochondria[1]
Na+-induced Ca2+ Release 11 µM (50% inhibition)InhibitionRabbit Heart Mitochondria[1]
mitoKATP Channels 10 µMOpening/ActivationGuinea Pig Ventricular Cells[3]
ATP Hydrolysis (linked to Ca2+ absorption) < 10 µMInhibitionRat Heart Mitochondria[4]

Visual Guides

This compound's Known Mitochondrial Targets

Bepridil_Mitochondrial_Effects cluster_Mitochondrion Mitochondrion This compound This compound Ca_Uptake Ca2+ Uptake This compound->Ca_Uptake Inhibits (>25µM) Ca_Release Na+/Ca2+ Exchanger This compound->Ca_Release Inhibits mitoKATP mitoKATP Channel This compound->mitoKATP Opens H_gradient Proton Gradient (ΔΨm) This compound->H_gradient Uncouples (>5µM) ETC Electron Transport Chain (ETC) ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP Synthesis

Caption: this compound's multifaceted effects on mitochondrial ion channels and bioenergetics.

Experimental Workflow for Isolating this compound's mitoKATP Effect

Bepridil_Control_Workflow start Start Experiment (e.g., Measure ΔΨm) treatment_bep Treat with this compound start->treatment_bep treatment_bep_5hd Co-treat with This compound + 5-HD start->treatment_bep_5hd treatment_control Vehicle Control start->treatment_control observe_bep Observe Effect (e.g., Depolarization) treatment_bep->observe_bep observe_bep_5hd Observe Effect treatment_bep_5hd->observe_bep_5hd observe_control Observe Baseline treatment_control->observe_control conclusion Conclusion observe_bep->conclusion observe_bep_5hd->conclusion observe_bep_5hd->conclusion Effect Reversed? observe_control->conclusion

Caption: A logical workflow to test if this compound's effects are mediated by mitoKATP channels.

References

Technical Support Center: Bepridil Dosage Refinement in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining Bepridil (B108811) dosage in animal studies to minimize adverse effects.

Troubleshooting Guides

Issue 1: Unexpected high incidence of Torsades de Pointes (TdP) or significant QT prolongation.

Possible Causes & Solutions:

  • Dosage too high: this compound's primary adverse effect is dose-dependent QT interval prolongation, which can lead to TdP.[1][2]

    • Solution: Reduce the dosage. A dose de-escalation study is recommended to identify the maximum tolerated dose (MTD) that does not induce significant cardiac arrhythmias.

  • Animal Model Susceptibility: Certain animal models may be more susceptible to the proarrhythmic effects of this compound. For instance, models with pre-existing cardiac conditions or specific genetic backgrounds might be more sensitive.

    • Solution: Carefully select the animal model. If using a model with known cardiac sensitivities, start with a much lower dose and monitor ECG closely. Consider using a different, less susceptible species or strain if the issue persists. A study in cynomolgus monkeys with atrioventricular block showed that 100 mg/kg of this compound induced TdP in 2 out of 4 animals.[3]

  • Drug Interactions: Co-administration of other drugs that prolong the QT interval can potentiate this compound's effects.[2][4]

    • Solution: Review all co-administered substances. Avoid concomitant use of drugs known to affect cardiac repolarization, such as certain antiarrhythmics, tricyclic antidepressants, and macrolide antibiotics.[2]

  • Electrolyte Imbalance: Hypokalemia and hypomagnesemia can exacerbate this compound-induced QT prolongation.[5]

    • Solution: Monitor and maintain normal electrolyte levels in the study animals.

Experimental Protocol: Dose Range-Finding Study for Cardiac Effects

  • Animal Model: Select a relevant species (e.g., rabbit, dog, or non-human primate).

  • Group Allocation: Assign animals to at least 3-4 dose groups and a vehicle control group.

  • Dose Selection: Start with a low dose, estimated from literature or allometric scaling from human doses. Subsequent doses should be incrementally increased. For example, a study in dogs used intravenous doses of 2 mg/kg and 5 mg/kg.[6][7][8]

  • Administration: Administer this compound via the intended clinical route.

  • ECG Monitoring: Continuously monitor ECG for at least 24 hours post-dose to assess QT interval changes and the occurrence of arrhythmias.

  • Data Analysis: Determine the highest dose that does not cause significant QT prolongation or arrhythmias. This will be the MTD for subsequent efficacy studies.

Issue 2: Neurotoxicity signs such as tremors, dizziness, or asthenia are observed.

Possible Causes & Solutions:

  • High CNS Penetration: this compound can cross the blood-brain barrier and cause central nervous system side effects.

    • Solution: This is an inherent property of the drug. If neurotoxicity is severe, a lower dose is necessary. Consider whether the therapeutic goals can be achieved at a dose that does not produce these effects.

  • Off-Target Effects: this compound's action on various ion channels may lead to unintended neurological effects.

    • Solution: A dose-response study for neurotoxicity should be conducted. This can be integrated with the cardiac safety study.

Experimental Protocol: Neurobehavioral Assessment

  • Animal Model: Use a species where neurobehavioral changes can be readily observed (e.g., rats, mice). A study in MCAO rats used a dose of 50 mg/kg orally.[9]

  • Behavioral Tests: Employ a battery of tests to assess motor function, coordination, and general activity (e.g., open field test, rotarod test).

  • Observation: Conduct regular clinical observations for signs of neurotoxicity like tremors, ataxia, or changes in posture.

  • Correlation: Correlate the onset and severity of neurological signs with the administered dose and plasma concentrations of this compound.

Issue 3: Gastrointestinal (GI) distress, such as nausea or diarrhea, is prevalent.

Possible Causes & Solutions:

  • Direct Irritation or Systemic Effect: GI side effects are common with this compound.[2]

    • Solution: If administering orally, consider formulating the drug to reduce direct gut irritation. If the effect is systemic, dose reduction is the primary solution. Providing supportive care, such as ensuring adequate hydration, is also important. Vomiting was observed in monkeys after administration of 100 mg/kg of this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that contributes to its adverse effects?

A1: this compound is a non-selective calcium channel blocker that also inhibits fast sodium inward currents and potassium channels.[4][10][11] This broad ion channel blockade, particularly the inhibition of potassium channels (specifically the delayed rectifier potassium current), prolongs the cardiac action potential and the QT interval, increasing the risk of Torsades de Pointes.[10][12]

Q2: How do I select an appropriate starting dose for my animal study?

A2: A common approach is to use allometric scaling from the human therapeutic dose. The usual starting dose for angina in humans is 200 mg once daily.[13] This can be converted to an animal equivalent dose based on body surface area. It is crucial to then conduct a dose range-finding study in the selected animal model to determine the actual tolerated dose, as there can be significant interspecies variability.

Q3: What are the key parameters to monitor to detect this compound toxicity early?

A3: The most critical parameter is the QT interval on the electrocardiogram (ECG). Regular ECG monitoring is essential. Other important parameters include heart rate, blood pressure, serum electrolyte levels (potassium and magnesium), and regular clinical observations for signs of neurotoxicity and gastrointestinal distress.

Q4: Are there any known differences in this compound toxicity between animal species?

A4: Yes, there can be significant differences. For example, dogs have been shown to be sensitive to the cardiovascular effects of this compound, with some studies reporting coronary arteritis and intimal thickening of coronary arteries at higher doses (150 and 750 mg/kg/day).[14] In contrast, a study in mice showed 80-90% survival with a 12 mg/kg dose in the context of Marburg virus infection.[15] Therefore, it is important to consult literature specific to the chosen animal model.

Q5: Can this compound's adverse effects be mitigated by altering the dosing regimen?

A5: In some cases, yes. For instance, splitting the total daily dose into multiple smaller administrations might help to reduce peak plasma concentrations and associated acute toxicities. However, due to this compound's long half-life (24-50 hours), the potential for drug accumulation with repeated dosing must be carefully considered.[4] A study in mice suggested that different dosing regimens could impact efficacy and the prevalence of clinical signs.[15]

Data Presentation

Table 1: Reported Adverse Effects of this compound in Animal Studies

Animal ModelDoseRoute of AdministrationObserved Adverse EffectsReference
Cynomolgus Monkey100 mg/kgOralTorsades de Pointes, Vomiting[3]
Dog150 & 750 mg/kg/dayOralCoronary arteritis, periarteritis, intimal thickening of coronary artery[14]
Dog5 mg/kgIntravenousReduced reperfusion tachyarrhythmias[6][7]
Rat (MCAO model)50 mg/kg/dayOralImproved behavioral recovery[9]
Mouse12 mg/kg (twice daily)Not specified90% survival (Marburg virus model)[15]
Zebrafish1295 ng/mLImmersionCardiac malformation, abnormal cardiac rhythm[16]

Mandatory Visualizations

Bepridil_Adverse_Effect_Pathway This compound This compound Administration Ion_Channels Blockade of Ca2+, Na+, K+ Channels This compound->Ion_Channels CNS_Penetration CNS Penetration This compound->CNS_Penetration GI_Effect Gastrointestinal Effects This compound->GI_Effect AP_Prolongation Action Potential Prolongation Ion_Channels->AP_Prolongation QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation TdP Torsades de Pointes QT_Prolongation->TdP Neurotoxicity Neurotoxicity (Dizziness, Tremors) CNS_Penetration->Neurotoxicity GI_Distress Nausea, Diarrhea GI_Effect->GI_Distress

Caption: Signaling pathway of this compound-induced adverse effects.

Dosage_Refinement_Workflow start Start: Define Therapeutic Goal lit_review Literature Review & Allometric Scaling start->lit_review dose_range Dose Range-Finding Study lit_review->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd efficacy_study Efficacy Study with Refined Dose mtd->efficacy_study adverse_effects Monitor for Adverse Effects (ECG, Behavior) efficacy_study->adverse_effects end End: Optimal Dose Identified efficacy_study->end Therapeutic goal met without toxicity adverse_effects->efficacy_study No significant effects dose_adjust Adjust Dose or Regimen adverse_effects->dose_adjust Adverse effects observed dose_adjust->efficacy_study

Caption: Experimental workflow for this compound dosage refinement.

Troubleshooting_Logic start Adverse Effect Observed is_cardiac Is it Cardiac (QT Prolongation/TdP)? start->is_cardiac is_neuro Is it Neurological? is_cardiac->is_neuro No reduce_dose_cardiac Reduce Dose Check Drug Interactions Monitor Electrolytes is_cardiac->reduce_dose_cardiac Yes is_gi Is it Gastrointestinal? is_neuro->is_gi No reduce_dose_neuro Reduce Dose is_neuro->reduce_dose_neuro Yes reduce_dose_gi Reduce Dose Consider Formulation Change is_gi->reduce_dose_gi Yes end Continue Study with Adjustments reduce_dose_cardiac->end reduce_dose_neuro->end reduce_dose_gi->end

Caption: Logical relationship for troubleshooting this compound adverse effects.

References

Validation & Comparative

A Comparative Analysis of Bepridil and Verapamil in Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic properties of Bepridil (B108811) and Verapamil (B1683045), supported by experimental data from various cardiac arrhythmia models. The information is intended to assist researchers and drug development professionals in understanding the distinct electrophysiological effects and therapeutic potential of these two calcium channel blockers.

Executive Summary

This compound and Verapamil are both classified as calcium channel blockers, yet they exhibit distinct pharmacological profiles that translate to different efficacies and mechanisms of action in the context of cardiac arrhythmias. Verapamil is a selective L-type calcium channel blocker, primarily affecting the sinoatrial (SA) and atrioventricular (AV) nodes.[1][2] In contrast, this compound is a multi-channel blocker, inhibiting not only L-type calcium channels but also fast sodium channels and various potassium channels, leading to a broader spectrum of electrophysiological effects.[3] This guide delves into the comparative data from preclinical and clinical studies, outlines the experimental methodologies used, and visualizes the signaling pathways involved.

Data Presentation

Electrophysiological Effects

The following table summarizes the key electrophysiological effects of this compound and Verapamil as observed in a comparative study in anesthetized dogs.[4]

Electrophysiological ParameterThis compound (2.5 mg/kg i.v.)Verapamil (0.2 mg/kg i.v.)
Heart Rate Bradycardia (Potency > Verapamil)Bradycardia
AV Nodal Conduction SlowedSignificantly Slowed (Potency > this compound)
AV Nodal Refractory Period IncreasedSignificantly Increased (Potency > this compound)
Atrial Conduction Weakly SlowedNo significant effect
Atrial Refractory Period Markedly IncreasedNo significant effect
Ventricular Conduction (QRS) Small IncreaseNo significant effect
Ventricular Refractory Period Pronounced IncreaseNo significant effect
QTc Interval IncreasedNo significant effect
Efficacy in Ventricular Arrhythmia Models

The table below compares the efficacy of this compound and Verapamil in different experimental models of ventricular arrhythmias.

Arrhythmia ModelSpeciesThis compound EfficacyVerapamil EfficacyReference
CaCl2-Induced Arrhythmia Rat41% protection (10 mg/kg)41% protection (5 mg/kg)[5]
Coronary Occlusion-Reperfusion (Reperfusion VF) Dog100% prevention of VF (0.5 mg/kg/min for 10 min)86.7% prevention of VF (0.2 mg/kg/3 min + 0.01 mg/kg/min infusion)[6]
Coronary Occlusion-Reperfusion (Occlusion VF) DogIncreased incidence of VF100% prevention of VF[6]
Digitalis-Induced VT DogEffective in preventing VT inductionIneffective in preventing VT induction[7]
Efficacy in Supraventricular Arrhythmia Models

This table presents a comparison of this compound and Verapamil in a clinical study of atrioventricular reentrant tachycardia (AVRT).

Arrhythmia ModelSpeciesThis compound EfficacyVerapamil EfficacyReference
Atrioventricular Reentrant Tachycardia (AVRT) HumanTerminated AVRT in 6/8 patients with dual AV nodal pathwaysTerminated AVRT in 7/8 patients[8]

Experimental Protocols

Calcium Chloride (CaCl2)-Induced Arrhythmia Model in Rats[5]
  • Animal Model: Male rats.

  • Arrhythmia Induction: A continuous intravenous infusion of CaCl2 solution (25 mg/kg/min or 40 mg/kg/min) until death, or a bolus injection of 160 mg/kg.

  • Drug Administration: this compound (5 or 10 mg/kg) or Verapamil (2.5 or 5 mg/kg) was injected intravenously 10 minutes prior to CaCl2 administration.

  • Endpoints: Survival time during CaCl2 infusion and the percentage of animals protected from lethal arrhythmia after a bolus injection.

Coronary Artery Occlusion-Reperfusion Model in Dogs[6]
  • Animal Model: Anesthetized dogs.

  • Arrhythmia Induction: The left anterior descending (LAD) coronary artery was occluded for a specified period, followed by reperfusion to induce ventricular arrhythmias.

  • Drug Administration:

    • Verapamil Group: 0.2 mg/kg was administered intravenously over 3 minutes, followed by a continuous infusion of 0.01 mg/kg/min for 15 minutes. LAD occlusion was initiated 8 minutes after the start of Verapamil administration.

    • This compound Group: 0.5 mg/kg/min was infused for 10 minutes. LAD occlusion was performed 5 minutes after the termination of the this compound infusion.

  • Endpoints: Incidence of ventricular arrhythmias, including ventricular fibrillation (VF), during the occlusion and reperfusion periods.

Electrophysiological Study in Patients with Atrioventricular Reentrant Tachycardia[8]
  • Study Population: Patients with documented atrioventricular reentrant tachycardia.

  • Procedure: Standard clinical electrophysiological study involving programmed electrical stimulation to induce and terminate tachycardia.

  • Drug Administration:

    • This compound: 2 mg/kg administered intravenously.

    • Verapamil: 0.15 mg/kg administered intravenously.

  • Endpoints: Termination of tachycardia, and changes in electrophysiological parameters such as sinus rate, AV nodal conduction, refractory periods, and QT interval.

Mandatory Visualization

Signaling Pathways

Bepridil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bepridil_ext This compound L_Ca_Channel L-type Ca²⁺ Channel Bepridil_ext->L_Ca_Channel Inhibits Na_Channel Fast Na⁺ Channel Bepridil_ext->Na_Channel Inhibits K_Channel K⁺ Channel Bepridil_ext->K_Channel Inhibits Calmodulin Calmodulin Bepridil_ext->Calmodulin Inhibits (Antagonism) Ca_ion Ca²⁺ Influx Ca_ion->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase CaM_Complex->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Promotes Verapamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Verapamil_ext Verapamil L_Ca_Channel L-type Ca²⁺ Channel Verapamil_ext->L_Ca_Channel Inhibits Ca_ion Ca²⁺ Influx (Reduced) AV_Node AV Node Conduction Ca_ion->AV_Node Decreases SA_Node SA Node Firing Rate Ca_ion->SA_Node Decreases Myocyte_Contraction Myocyte Contractility Ca_ion->Myocyte_Contraction Decreases Arrhythmia_Model_Workflow start Animal Model (e.g., Rat, Dog) induction Arrhythmia Induction start->induction drug_admin Drug Administration induction->drug_admin control Control Group (Vehicle) drug_admin->control This compound This compound Group drug_admin->this compound verapamil Verapamil Group drug_admin->verapamil monitoring ECG & Hemodynamic Monitoring control->monitoring This compound->monitoring verapamil->monitoring analysis Data Analysis (Incidence, Duration, etc.) monitoring->analysis

References

Bepridil Versus Diltiazem: A Comparative Analysis of In Vitro Efficacy in Inhibiting Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular research and drug development, calcium channel blockers remain a cornerstone for therapeutic intervention. Among these, Bepridil and Diltiazem (B1670644) represent two distinct pharmacological agents that, while both inhibiting calcium influx, exhibit different mechanisms and potencies. This guide provides an objective in vitro comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and Diltiazem are both effective inhibitors of calcium influx, a critical process in cellular signaling and muscle contraction. However, their profiles differ significantly. Diltiazem, a benzothiazepine (B8601423) derivative, primarily targets L-type calcium channels, the main pathway for calcium entry into cardiac and smooth muscle cells. In contrast, this compound demonstrates a broader spectrum of activity. It is a non-selective calcium channel blocker that also exhibits potent calmodulin antagonism and affects sodium and potassium channels. This multi-channel activity contributes to its unique electrophysiological properties.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the inhibitory activities of this compound and Diltiazem from in vitro studies.

DrugTargetAssay TypeCell/Tissue TypeIC50 ValueReference
This compound L-type Calcium ChannelsElectrophysiology (Inferred)Cardiomyocytes~ 1 µM[1]
Diltiazem L-type Calcium ChannelsElectrophysiologyCone Photoreceptors4.9 µM - 100.4 µM[2]
Diltiazem L-type Calcium ChannelsElectrophysiologyHuman Mesenteric Arterial Myocytes20 µM - 51 µM

Table 1: Comparison of IC50 values for L-type calcium channel inhibition.

DrugTargetAssay TypePreparationIC50 ValueReference
This compound Calmodulin[3H]this compound binding assayPurified Calmodulin4 µM[3]
Diltiazem Calmodulin[3H]this compound binding assayPurified Calmodulin700 µM[3]

Table 2: Comparison of IC50 values for calmodulin binding inhibition.

Signaling Pathways of Calcium Influx Inhibition

The distinct mechanisms of action of this compound and Diltiazem are visualized in the following signaling pathway diagrams.

G cluster_diltiazem Diltiazem Signaling Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca Increased Intracellular Ca2+ Ca_Influx->Intracellular_Ca Cellular_Response Cellular Response (e.g., Muscle Contraction) Intracellular_Ca->Cellular_Response

Diltiazem primarily blocks L-type calcium channels.

G cluster_this compound This compound Signaling Pathway This compound This compound L_type_Ca_Channel_B L-type Calcium Channel This compound->L_type_Ca_Channel_B blocks Na_Channel Sodium Channel This compound->Na_Channel blocks K_Channel Potassium Channel This compound->K_Channel blocks Calmodulin Calmodulin This compound->Calmodulin inhibits Ca_Influx_B Calcium Influx L_type_Ca_Channel_B->Ca_Influx_B Intracellular_Ca_B Increased Intracellular Ca2+ Ca_Influx_B->Intracellular_Ca_B Intracellular_Ca_B->Calmodulin CaM_Kinase CaM-Kinase Activation Calmodulin->CaM_Kinase Cellular_Response_B Cellular Response CaM_Kinase->Cellular_Response_B G Start Start Cell_Culture Culture HEK293/CaV1.2 cells Start->Cell_Culture Prepare_Solutions Prepare external and internal solutions Cell_Culture->Prepare_Solutions Patch_Pipette Fabricate patch pipette Prepare_Solutions->Patch_Pipette Form_Seal Form gigaohm seal on a single cell Patch_Pipette->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Voltage_Clamp Clamp membrane potential at -80 mV Whole_Cell->Voltage_Clamp Record_Baseline Record baseline L-type Ca2+ currents Voltage_Clamp->Record_Baseline Apply_Drug Apply increasing concentrations of drug Record_Baseline->Apply_Drug Record_Response Record current at each concentration Apply_Drug->Record_Response Analyze_Data Analyze data to determine IC50 Record_Response->Analyze_Data End End Analyze_Data->End

References

Bepridil's Anti-Filovirus Activity: A Comparative Analysis Against Other Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anti-filovirus activity of Bepridil, a repurposed calcium channel blocker, against other known filovirus inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of anti-filovirus therapeutics.

Executive Summary

Filoviruses, including Ebola and Marburg viruses, are causative agents of severe and often fatal hemorrhagic fevers in humans. The lack of broadly effective, approved therapeutics necessitates the exploration of novel antiviral agents. This compound, a calcium channel blocker, has demonstrated significant in vitro and in vivo efficacy against multiple filoviruses. This document summarizes the available experimental data comparing the anti-filovirus activity of this compound with other notable inhibitors, namely Sertraline and Toremifene. These compounds have been identified as filovirus entry inhibitors, sharing a common mechanism of action that involves binding to the viral glycoprotein (B1211001) (GP).

Comparative In Vitro Efficacy

The in vitro potency of this compound and other inhibitors is typically evaluated by determining the half-maximal effective concentration (EC50) in cell-based assays. These assays measure the concentration of a compound required to inhibit viral infection by 50%. The following table summarizes the EC50 values for this compound, Sertraline, and Toremifene against Ebola virus (EBOV).

CompoundVirusCell LineEC50 (µM)Reference
This compound EBOVVero E65.0[1]
EBOVHepG23.2[1]
Sertraline EBOVVero E63.1[1]
EBOVHepG21.4[1]
Toremifene EBOV VLP-0.56[1]

Note: Direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is compiled from studies that employed similar methodologies. VLP denotes Virus-Like Particle assays.

Comparative In vivo Efficacy

The in vivo efficacy of these compounds has been assessed in murine models of Ebola virus disease. These studies typically evaluate the survival rate of infected mice following treatment.

| Compound | Mouse Model | Challenge Virus | Dosing Regimen | Survival Rate (%) | Reference | |---|---|---|---|---| | This compound | C57BL/6 | Mouse-adapted EBOV | 12 mg/kg, twice daily | 100 | | | Sertraline | C57BL/6 | Mouse-adapted EBOV | 10 mg/kg, twice daily | 70 | | | Toremifene | BALB/c | Mouse-adapted EBOV | - | 50 | |

Mechanism of Action: Inhibition of Viral Entry

This compound, Sertraline, and Toremifene have been shown to inhibit filovirus entry into host cells. Their mechanism of action involves binding to a pocket on the viral glycoprotein (GP), which is essential for mediating fusion between the viral and endosomal membranes. This binding is thought to destabilize the prefusion conformation of GP, thereby preventing the conformational changes necessary for membrane fusion and subsequent release of the viral nucleocapsid into the cytoplasm.

Signaling Pathway of Filovirus Entry

The entry of filoviruses into host cells is a multi-step process that can be targeted by antiviral inhibitors. The following diagram illustrates the key stages of this pathway.

Filovirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action Virus Virus Attachment Attachment to Cell Surface Factors Virus->Attachment Endocytosis Uptake via Macropinocytosis/ Clathrin-mediated Endocytosis Attachment->Endocytosis Endosome Trafficking to Early/Late Endosome Endocytosis->Endosome Priming GP Cleavage by Host Cathepsins Endosome->Priming Fusion GP-mediated Membrane Fusion Priming->Fusion Release Nucleocapsid Release into Cytoplasm Fusion->Release Bepridil_Sertraline_Toremifene This compound, Sertraline, Toremifene Bepridil_Sertraline_Toremifene->Fusion Inhibit

Caption: Filovirus entry pathway and the inhibitory action of this compound, Sertraline, and Toremifene.

Experimental Protocols

In Vitro Antiviral Assay (Plaque Assay)

This protocol outlines a standard plaque assay to determine the in vitro efficacy of antiviral compounds against filoviruses.

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Sertraline, Toremifene) in cell culture medium.

  • Infection: Aspirate the culture medium from the cell monolayers and infect with a known titer of filovirus (e.g., Ebola virus) for 1 hour at 37°C with gentle rocking.

  • Compound Treatment: Remove the virus inoculum and overlay the cell monolayer with a mixture of 2X medium and 1.2% methylcellulose (B11928114) containing the various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.

  • Staining and Plaque Counting: Fix the cells with 10% neutral buffered formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percent inhibition of plaque formation for each compound concentration compared to the untreated virus control. Determine the EC50 value using a dose-response curve.

In Vivo Efficacy Study (Murine Model)

This protocol describes a general procedure for evaluating the in vivo efficacy of antiviral compounds in a mouse model of Ebola virus disease.

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6, and a mouse-adapted strain of Ebola virus. All animal procedures must be conducted in a BSL-4 facility.

  • Infection: Challenge mice with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.

  • Compound Administration: Administer the test compounds (e.g., this compound, Sertraline) at predetermined doses and schedules. A common regimen is twice-daily intraperitoneal injections for a specified duration (e.g., 10 days).

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a period of 21-28 days.

  • Data Collection: Record daily weights and survival data. At the time of euthanasia or at the end of the study, collect tissues for virological and pathological analysis (optional).

  • Data Analysis: Compare the survival rates of the treated groups to the vehicle-treated control group. Analyze weight loss data and other clinical parameters.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of anti-filovirus compounds.

Antiviral_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Cell-based Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent and Non-toxic Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response and EC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition Assay) Dose_Response->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Testing (e.g., Murine Model) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: A generalized workflow for the discovery and validation of anti-filovirus compounds.

References

A Comparative Analysis of Bepridil and Nicardipine on Mitochondrial Calcium Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Bepridil (B108811) and Nicardipine (B1678738) on mitochondrial calcium transport, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mitochondrial actions of these two calcium channel blockers.

Summary of Comparative Effects

This compound and Nicardipine, while both classified as calcium antagonists, exhibit divergent effects on mitochondrial calcium handling. A key study directly comparing the two found that while both drugs lead to an increase in intracellular calcium movements, their impact on mitochondrial calcium storage is opposing. This compound was shown to increase the storage of calcium within the mitochondria, whereas Nicardipine was found to decrease it[1]. This fundamental difference suggests distinct mechanisms of action at the mitochondrial level.

This compound's effects on mitochondria appear to be multifaceted. At concentrations above 25 µM, it inhibits the uptake of Ca2+ into mitochondria, with a 50% inhibition observed at 93 µM[2]. In contrast, it inhibits sodium-induced Ca2+ release from mitochondria at a lower concentration, with a 50% inhibition at 11 µM[2]. Furthermore, at concentrations below 10 µM, this compound specifically inhibits Ca2+ absorption linked to ATP hydrolysis without affecting respiration-linked uptake[3]. This suggests a concentration-dependent dual effect on mitochondrial calcium transport. The mechanism for increased storage may be linked to its enhancement of mitochondrial ATPase activity[1].

Nicardipine, a dihydropyridine (B1217469) calcium channel blocker, primarily targets L-type calcium channels in the plasma membrane. However, evidence suggests it also has direct effects on mitochondria. In a model of anoxia, Nicardipine was found to prevent mitochondrial calcium loading through a mechanism independent of its L-type calcium channel blocking activity. The decrease in intramitochondrial calcium storage observed in the comparative study suggests that Nicardipine may facilitate calcium efflux or inhibit its uptake through a mechanism distinct from that of this compound.

Quantitative Data on Mitochondrial Effects

ParameterThis compoundNicardipineReference
Intramitochondrial Ca2+ Storage IncreasedDecreased
Mitochondrial Ca2+ Uptake Inhibited (IC50 = 93 µM)Not specified
Na+-induced Mitochondrial Ca2+ Release Inhibited (IC50 = 11 µM)Not specified
ATP Hydrolysis-linked Ca2+ Absorption Inhibited (at < 10 µM)No effect
Respiration-linked Ca2+ Uptake No effect (at < 10 µM), Depressed (at higher concentrations)Not specified
Mitochondrial ATPase Activity EnhancedDifferent mechanism

Experimental Protocols

The following is a generalized experimental protocol for assessing the effects of this compound and Nicardipine on mitochondrial calcium transport, based on the methodologies implied in the cited research.

1. Isolation of Mitochondria:

  • Mitochondria can be isolated from rat liver or heart tissue by differential centrifugation.

  • The tissue is minced and homogenized in an ice-cold isolation buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in an appropriate buffer.

2. Measurement of Mitochondrial Calcium Uptake:

  • Mitochondrial calcium uptake can be measured using a calcium-sensitive fluorescent dye, such as Fura-2 or a radioactive tracer like 45Ca2+.

  • Isolated mitochondria are incubated in a respiration buffer containing a respiratory substrate (e.g., succinate) and the calcium indicator.

  • A baseline fluorescence or radioactivity is established before the addition of a known amount of CaCl2.

  • The change in fluorescence or radioactivity is monitored over time to determine the rate of calcium uptake.

  • The experiment is repeated with the addition of varying concentrations of this compound or Nicardipine to assess their effects on the uptake rate.

3. Measurement of Mitochondrial Calcium Release:

  • To measure calcium release, mitochondria are first loaded with calcium.

  • After loading, a releasing agent, such as Na+ (to induce Na+/Ca2+ exchange) or a mitochondrial permeability transition pore (mPTP) inducer, is added.

  • The release of calcium into the medium is monitored using a calcium-sensitive dye.

  • The effects of this compound and Nicardipine on the rate of calcium release are determined by pre-incubating the calcium-loaded mitochondria with the drugs before adding the releasing agent.

4. Measurement of Mitochondrial Respiration and Membrane Potential:

  • Mitochondrial respiration is measured using a Clark-type oxygen electrode. The rates of oxygen consumption in different respiratory states (State 2, State 3, State 4) are determined in the presence and absence of the drugs.

  • Mitochondrial membrane potential can be monitored using a potentiometric fluorescent dye, such as TMRM or JC-1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Tissue Rat Liver/Heart Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Ca_Uptake Ca2+ Uptake Assay (Fura-2 / 45Ca2+) Mitochondria->Ca_Uptake Incubate with This compound/Nicardipine Ca_Release Ca2+ Release Assay (Na+ induced) Mitochondria->Ca_Release Incubate with This compound/Nicardipine Respiration Respiration Assay (Oxygen Electrode) Mitochondria->Respiration Incubate with This compound/Nicardipine Data Quantitative Data (Rates, IC50) Ca_Uptake->Data Ca_Release->Data Respiration->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for comparing this compound and Nicardipine effects.

Signaling_Pathways cluster_this compound This compound Pathway cluster_nicardipine Nicardipine Pathway This compound This compound Mito_Membrane Mitochondrial Inner Membrane This compound->Mito_Membrane Binds to ATPase Mitochondrial ATPase This compound->ATPase Enhances Ca_Uptake_ATP ATP-dependent Ca2+ Uptake This compound->Ca_Uptake_ATP Inhibits (<10µM) Na_Ca_Exchanger Na+/Ca2+ Exchanger This compound->Na_Ca_Exchanger Inhibits Ca_Storage_B Increased Mitochondrial Ca2+ Storage Nicardipine Nicardipine Mito_Ca_Transport Mitochondrial Ca2+ Transport System (Mechanism unclear) Nicardipine->Mito_Ca_Transport Acts on Ca_Storage_N Decreased Mitochondrial Ca2+ Storage Mito_Ca_Transport->Ca_Storage_N

Caption: Proposed signaling pathways for this compound and Nicardipine.

References

Efficacy comparison between Bepridil and other calmodulin antagonists in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of Bepridil's efficacy against other calmodulin antagonists. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound, a calcium channel blocker, also exhibits significant calmodulin antagonistic properties.[1] This dual mechanism of action distinguishes it from many other cardiovascular drugs.[2] Understanding its potency in inhibiting calmodulin-dependent pathways is crucial for exploring its therapeutic potential beyond calcium channel blockade. This guide summarizes key in-vitro efficacy data and provides detailed experimental protocols for the cited assays.

Comparative Efficacy of Calmodulin Antagonists

The following table summarizes the in-vitro inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and other well-known calmodulin antagonists across various assays. This data allows for a direct comparison of their potency in modulating calmodulin-dependent enzyme activity and binding.

CompoundAssay TypeTarget Enzyme/ProcessIC50 (µM)Ki (µM)Source
This compound Enzyme InhibitionCa++/calmodulin-dependent cyclic nucleotide phosphodiesterase8-[3]
Enzyme InhibitionMyosin Light Chain Kinase (MLCK)182.2
Competitive Binding[3H]this compound binding to calmodulin4-
W-7 Enzyme InhibitionCa++/calmodulin-dependent phosphodiesterase28-
Enzyme InhibitionMyosin Light Chain Kinase (MLCK)51-
Competitive Binding[3H]this compound binding to calmodulin28-
Trifluoperazine Enzyme InhibitionAcetylcholine-evoked catecholamine secretion0.2-
Enzyme InhibitionHigh K+-evoked catecholamine secretion2.2-
Calmidazolium Enzyme InhibitionCaM-stimulated rat brain phosphodiesterase0.15-
Enzyme InhibitionCaM-induced erythrocyte Ca2+-transporting ATPase0.35-
Prenylamine Competitive Binding[3H]this compound binding to calmodulin45-
Verapamil Competitive Binding[3H]this compound binding to calmodulin130-
Diltiazem Competitive Binding[3H]this compound binding to calmodulin700-

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

Ca++/Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterase, an enzyme activated by the Ca2+/calmodulin complex.

Materials:

  • Bovine brain Ca++/calmodulin-dependent cyclic nucleotide phosphodiesterase

  • Calmodulin

  • Tris-HCl buffer

  • CaCl2

  • Cyclic adenosine (B11128) monophosphate (cAMP)

  • Test compounds (e.g., this compound)

  • Snake venom (Ophiophagus hannah)

  • Inorganic phosphate (B84403) assay reagents

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, and calmodulin.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the Ca++/calmodulin-dependent cyclic nucleotide phosphodiesterase and cAMP.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction by boiling.

  • Add snake venom, which contains 5'-nucleotidase, to convert the AMP produced into adenosine and inorganic phosphate.

  • Quantify the amount of inorganic phosphate released using a colorimetric assay.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This assay assesses the inhibitory effect of compounds on the phosphorylation of myosin light chain by MLCK, a key step in smooth muscle contraction.

Materials:

  • Chicken gizzard Myosin Light Chain Kinase (MLCK)

  • Calmodulin

  • Myosin light chain

  • [γ-32P]ATP

  • Tris-HCl buffer

  • CaCl2

  • MgCl2

  • Test compounds (e.g., this compound)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, MgCl2, calmodulin, and myosin light chain.

  • Add the test compound at various concentrations.

  • Initiate the phosphorylation reaction by adding [γ-32P]ATP and MLCK.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity incorporated into the myosin light chain using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 and Ki values.

Competitive [3H]this compound Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled this compound for binding to calmodulin.

Materials:

  • Calmodulin

  • [3H]this compound

  • Tris-HCl buffer

  • CaCl2

  • Unlabeled test compounds (e.g., this compound, W-7, etc.)

  • Sephadex G-50 columns

  • Scintillation fluid and counter

Procedure:

  • Prepare a binding buffer containing Tris-HCl and CaCl2.

  • In test tubes, combine calmodulin, [3H]this compound, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the bound from the free [3H]this compound by passing the mixture through a Sephadex G-50 column. The calmodulin-bound [3H]this compound will elute in the void volume.

  • Collect the eluate and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of displacement of [3H]this compound binding for each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of the Ca2+/Calmodulin complex in cellular signaling and the inhibitory action of calmodulin antagonists.

Calmodulin_Signaling_Pathway Ca2_source Increased Intracellular Ca2+ CaM Calmodulin (CaM) Ca2_source->CaM Binds Ca_CaM_complex Ca2+/CaM Complex MLCK_inactive MLCK (inactive) Ca_CaM_complex->MLCK_inactive Activates PDE_inactive PDE (inactive) Ca_CaM_complex->PDE_inactive Activates Other_targets Other Target Proteins Ca_CaM_complex->Other_targets Regulates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Cellular_response Cellular Response (e.g., Muscle Contraction) MLCK_active->Cellular_response PDE_active PDE (active) PDE_inactive->PDE_active PDE_active->Cellular_response Other_targets->Cellular_response Antagonists This compound & Other Antagonists Antagonists->Ca_CaM_complex

Caption: Ca2+/Calmodulin signaling pathway and antagonist inhibition.

References

Validating the specificity of Bepridil's antiviral action through mutational analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing global effort to identify effective antiviral therapeutics, the calcium channel blocker Bepridil has emerged as a promising candidate with broad-spectrum activity against several deadly viruses, including Ebola virus (EBOV), Marburg virus (MARV), and SARS-CoV-2. This guide provides a comprehensive comparison of this compound's antiviral performance, supported by experimental data, to elucidate the specificity of its mechanism of action. This analysis is crucial for researchers, scientists, and drug development professionals seeking to understand and potentially exploit this compound's antiviral properties.

Executive Summary

This compound, a drug historically used for angina, demonstrates significant antiviral efficacy through distinct mechanisms. Against filoviruses like Ebola and Marburg, it directly targets the viral glycoprotein (B1211001) (GP) to inhibit membrane fusion and subsequent viral entry. In the case of SARS-CoV-2, this compound exhibits a dual mechanism of action: it inhibits the main protease (Mpro), an essential enzyme for viral replication, and elevates the pH of endosomes, thereby interfering with viral entry. While direct mutational analyses confirming this compound's specific binding sites and potential resistance mutations are not yet available in published literature, the existing data on its multifaceted mechanisms provide a strong foundation for its further investigation as a specific antiviral agent.

Comparative Antiviral Performance of this compound

The antiviral efficacy of this compound has been quantified against multiple viruses in various cell lines. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and compare them with other relevant antiviral compounds.

Table 1: this compound Antiviral Activity Against Filoviruses

VirusCell LineAssay TypeThis compound IC50/EC50 (µM)Comparator DrugComparator IC50/EC50 (µM)
Marburg Virus (MARV)Vero E6Cell-based assay5.99 ± 1.05[1]--
Ebola Virus (EBOV)-VLP entry assay~5[2]Sertraline (B1200038)~3.1[2]
Ebola Virus (EBOV)-VLP entry assay~3.2[2]Paroxetine~7.4[2]

Table 2: this compound Antiviral Activity Against SARS-CoV-2

Target/VirusCell LineAssay TypeThis compound IC50/EC50 (µM)Comparator DrugComparator IC50/EC50 (µM)
SARS-CoV-2 Mpro-Enzyme Inhibition72 ± 12[3]Pimozide42 ± 2[3]
SARS-CoV-2 Mpro-Enzyme Inhibition72 ± 12[3]Ebastine57 ± 12[3]
SARS-CoV-2Vero E6Microneutralization0.86[3]Remdesivir0.77[3]
SARS-CoV-2A549/ACE2Microneutralization0.46[3]--

Delving into the Mechanism of Action: Experimental Insights

This compound's antiviral specificity is rooted in its distinct interactions with viral and host components.

Filovirus Entry Inhibition

Against filoviruses, this compound's primary mechanism is the inhibition of viral entry. It is believed to directly bind to the viral glycoprotein (GP), a key protein responsible for mediating the fusion of the viral and host cell membranes. This interaction prevents the conformational changes in GP that are necessary for fusion, thus halting the infection at an early stage.[1] Several other drugs, including sertraline and toremifene, are also thought to bind within the same cavity on the viral GP.[1]

G cluster_virus_entry Filovirus Entry Pathway cluster_fusion Membrane Fusion cluster_inhibition This compound Inhibition Virus Virus Attachment to Host Cell Attachment to Host Cell Virus->Attachment to Host Cell Endocytosis Endocytosis Attachment to Host Cell->Endocytosis Endosome Endosome Endocytosis->Endosome GP-mediated Fusion GP-mediated Fusion Endosome->GP-mediated Fusion Low pH Trigger Viral Genome Release Viral Genome Release GP-mediated Fusion->Viral Genome Release This compound This compound This compound->GP-mediated Fusion Inhibits

This compound inhibits filovirus entry by targeting GP-mediated membrane fusion.
Dual-Action Against SARS-CoV-2

This compound's activity against SARS-CoV-2 is more complex, involving both direct viral targeting and modulation of the host cell environment.

  • Main Protease (Mpro) Inhibition: this compound has been shown to inhibit the enzymatic activity of the SARS-CoV-2 main protease (Mpro).[3] Mpro is a cysteine protease crucial for cleaving viral polyproteins into functional units, making it an essential target for antiviral drugs.

  • Endosomal pH Elevation: As a basic molecule, this compound can accumulate in acidic cellular compartments like endosomes and raise their pH.[4] This is significant because SARS-CoV-2 can utilize the endosomal pathway for entry, which is a pH-dependent process. By increasing the endosomal pH, this compound can interfere with the activity of host proteases required for viral entry.[4]

G cluster_sars_cov_2_lifecycle SARS-CoV-2 Lifecycle cluster_inhibition This compound's Dual Inhibition Viral Entry (Endocytosis) Viral Entry (Endocytosis) Viral RNA Release Viral RNA Release Viral Entry (Endocytosis)->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Mpro Cleavage Mpro Cleavage Translation of Polyproteins->Mpro Cleavage Viral Replication Viral Replication Mpro Cleavage->Viral Replication This compound This compound This compound->Viral Entry (Endocytosis) Inhibits (Raises Endosomal pH) This compound->Mpro Cleavage Inhibits

This compound's dual mechanism against SARS-CoV-2 targets both viral entry and replication.

The Missing Piece: The Need for Mutational Analysis

A critical step in validating the specificity of an antiviral drug is to demonstrate that mutations in the purported target protein lead to drug resistance. This is typically achieved through in vitro selection of resistant viral variants in the presence of the drug, followed by sequencing to identify the mutations responsible for the resistant phenotype.

Currently, there is a lack of published studies that have performed such mutational analysis for this compound against either filoviruses or SARS-CoV-2. The identification of specific amino acid changes in the Ebola virus GP or SARS-CoV-2 Mpro that reduce the inhibitory activity of this compound would provide definitive evidence of its specific binding and mechanism of action.

G cluster_workflow Workflow for Validating Specificity In Vitro Viral Culture In Vitro Viral Culture Drug Pressure (this compound) Drug Pressure (this compound) In Vitro Viral Culture->Drug Pressure (this compound) Selection of Resistant Variants Selection of Resistant Variants Drug Pressure (this compound)->Selection of Resistant Variants Genomic Sequencing Genomic Sequencing Selection of Resistant Variants->Genomic Sequencing Identification of Mutations Identification of Mutations Genomic Sequencing->Identification of Mutations Site-Directed Mutagenesis Site-Directed Mutagenesis Identification of Mutations->Site-Directed Mutagenesis Confirmation of Resistance Confirmation of Resistance Site-Directed Mutagenesis->Confirmation of Resistance

A proposed workflow to validate this compound's specificity through mutational analysis.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic Mpro substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add a small volume of the diluted test compound to each well.

  • Add a solution of recombinant Mpro enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • The rate of increase in fluorescence is proportional to the Mpro activity.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Filovirus Pseudovirus Neutralization Assay

This assay is a safe and effective way to measure the inhibition of viral entry mediated by the filovirus glycoprotein (GP) in a BSL-2 laboratory.

Materials:

  • Vesicular stomatitis virus (VSV) or lentiviral particles pseudotyped with Ebola virus GP and expressing a reporter gene (e.g., luciferase or GFP).

  • Target cells susceptible to EBOV entry (e.g., Vero E6 cells).

  • Cell culture medium and supplements.

  • Test compounds (e.g., this compound).

  • 96-well cell culture plates.

  • Luciferase assay reagent or fluorescence microscope/flow cytometer.

Procedure:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • In a separate plate, pre-incubate the pseudovirus with the diluted test compounds for a specified time (e.g., 1 hour) at 37°C.

  • Remove the medium from the target cells and add the virus-compound mixture.

  • Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).

  • If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's instructions. If using a GFP reporter, quantify the number of GFP-positive cells.

  • Calculate the percent inhibition of viral entry for each compound concentration relative to a no-inhibitor control.

  • Determine the EC50 value from the dose-response curve.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound as a broad-spectrum antiviral agent. Its dual mechanism of action against SARS-CoV-2 and its targeted inhibition of filovirus entry are compelling. However, to fully validate its specificity and to anticipate potential resistance mechanisms, further studies involving mutational analysis are imperative. The experimental protocols provided herein offer a roadmap for researchers to undertake these critical investigations. The insights gained from such studies will be invaluable for the future development of this compound and other host- or virus-directed antivirals.

References

Comparative study of the enantiomers of Bepridil on coronary artery relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantiomers of bepridil (B108811), a calcium channel blocker with vasodilatory properties, focusing on their effects on coronary artery relaxation. This compound exhibits a complex pharmacological profile, and understanding the stereoselectivity of its actions is crucial for targeted drug design and development. This document summarizes the available experimental data on the differential effects of (+)-bepridil and (-)-bepridil, outlines the experimental methodologies used in these assessments, and visualizes the key signaling pathways involved.

Quantitative Comparison of this compound Enantiomers

Direct quantitative comparisons of the potency of this compound enantiomers on coronary artery relaxation are not extensively available in the public literature. However, qualitative and semi-quantitative data from studies on isolated arterial preparations provide insights into their differential effects. The following table summarizes these findings.

EnantiomerTest SystemContractile AgentPotency ComparisonReference
(+)-Bepridil (d-Bepridil) Isolated Rabbit AortaPotassium (K+)Approximately twice as potent as (-)-bepridil.[1]
(-)-Bepridil (l-Bepridil) Isolated Rabbit AortaPotassium (K+)Less potent than (+)-bepridil.[1]
(+)-Bepridil & (-)-Bepridil Isolated Pig Coronary ArteryPotassium (K+)Both enantiomers induced relaxation.[1]
(+)-Bepridil & (-)-Bepridil Isolated Pig Coronary ArteryHistamineNo significant difference in potency was observed between the enantiomers.[1]
(+)-Bepridil Perfused Rat HeartNot Applicable (Coronary Flow)More potent in increasing coronary flow compared to (-)-bepridil.
(-)-Bepridil Perfused Rat HeartNot Applicable (Coronary Flow)Less potent in increasing coronary flow compared to (+)-bepridil.

Note: The available data suggests that the stereoselectivity of this compound's vasodilatory effect can be dependent on the specific blood vessel and the contractile agonist used. The enhanced potency of the (+)-enantiomer in potassium-depolarized preparations suggests a potential stereoselective interaction with voltage-gated calcium channels. The lack of stereoselectivity in histamine-induced contractions points towards a mechanism that is less dependent on specific receptor chirality, such as calmodulin inhibition.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the effects of this compound enantiomers on isolated coronary arteries, based on standard pharmacological procedures.

Isolated Coronary Artery Preparation and Mounting
  • Tissue Source: Hearts are obtained from laboratory animals (e.g., pigs or rabbits).

  • Dissection: The coronary arteries are carefully dissected from the heart in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Ring Preparation: The arteries are cleaned of surrounding connective and adipose tissue and cut into rings of approximately 2-4 mm in length.

  • Mounting: The arterial rings are mounted in an organ bath system containing oxygenated PSS maintained at 37°C. The rings are suspended between two stainless steel hooks, one fixed to the organ bath and the other connected to an isometric force transducer.

  • Equilibration: The mounted rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension, which is periodically adjusted.

Experimental Procedure for Vasodilation Studies
  • Viability Check: The viability of the arterial rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

  • Pre-contraction: After a washout period, the arterial rings are pre-contracted with a specific agonist to induce a stable, submaximal contraction. Common agonists include:

    • Potassium Chloride (KCl): To induce depolarization and activate voltage-gated calcium channels.

    • Histamine or other receptor agonists (e.g., U46619, a thromboxane (B8750289) A2 analog): To induce receptor-mediated contraction.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, the this compound enantiomers ((+)-bepridil or (-)-bepridil) are added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.

  • Data Acquisition: The isometric tension of the arterial rings is continuously recorded. The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the agonist.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation response).

Signaling Pathways and Mechanisms of Action

This compound's vasodilatory effect is multifactorial, involving the blockade of ion channels and intracellular actions. The diagrams below illustrate the proposed signaling pathways.

G cluster_ic Intracellular Space This compound (+)-Bepridil (-)-Bepridil VGCC Voltage-Gated Ca²⁺ Channel This compound->VGCC Blockade Ca_influx Ca²⁺ Influx Ca_i [Ca²⁺]i Ca_influx->Ca_i Increase Contraction Vasoconstriction Ca_i->Contraction

Caption: this compound-mediated blockade of voltage-gated Ca²⁺ channels.

G cluster_ic Intracellular Space This compound (+)-Bepridil (-)-Bepridil Calmodulin Calmodulin This compound->Calmodulin Inhibition Ca_i [Ca²⁺]i Ca_i->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin Binds MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Contraction Vasoconstriction MLCK_active->Contraction Leads to

Caption: Intracellular action of this compound via Calmodulin inhibition.

G cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A1 Isolate Coronary Artery A2 Cut into Rings (2-4 mm) A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate under Tension A3->A4 B1 Induce Pre-contraction (e.g., KCl, Histamine) A4->B1 B2 Cumulative Addition of This compound Enantiomer B1->B2 B3 Record Isometric Tension B2->B3 C1 Calculate % Relaxation B3->C1 C2 Generate Concentration-Response Curve C1->C2 C3 Determine EC50 and Emax C2->C3

Caption: Experimental workflow for assessing coronary artery relaxation.

Conclusion

The available evidence suggests a degree of stereoselectivity in the vasodilatory actions of this compound, with the (+)-enantiomer showing greater potency in specific experimental conditions, likely related to its interaction with voltage-gated calcium channels. However, the lack of significant stereoselectivity in receptor-mediated contraction models suggests that other mechanisms, such as calmodulin inhibition, which may be less stereoselective, also play a crucial role. Further research providing detailed quantitative data on the effects of this compound enantiomers on coronary artery relaxation is warranted to fully elucidate their therapeutic potential and to guide the development of more selective cardiovascular drugs.

References

Benchmarking Bepridil's Potency: A Comparative Guide to Novel Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Bepridil (B108811) against a selection of established and novel calcium channel blockers. The data presented is compiled from various in vitro studies to offer a quantitative benchmark for researchers engaged in cardiovascular drug discovery and development.

Executive Summary

This compound is a non-selective calcium channel blocker with a complex pharmacological profile, exhibiting inhibitory effects on L-type calcium channels, fast sodium channels, and calmodulin.[1][2] This multifaceted action distinguishes it from many other calcium channel blockers.[3] This guide benchmarks this compound's potency, primarily through half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, against other calcium channel blockers, including established first and second-generation agents and more recently developed compounds. The included experimental protocols provide a framework for reproducing and expanding upon these findings.

Data Presentation: Comparative Potency of Calcium Channel Blockers

The following table summarizes the in vitro potency of this compound and other selected calcium channel blockers against various targets. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity.

CompoundTargetIC50 / KiSpecies/Cell LineExperimental MethodReference
This compound L-type Ca²⁺ Channels0.5 - 1.6 µM (IC50)Cardiac MyocytesElectrophysiology
T-type Ca²⁺ Channels0.4 - 10.6 µM (IC50)VariousElectrophysiology
Calmodulin4 µM (IC50), 2.2 µM (Ki)Bovine Brain[³H]this compound Binding[4]
Fast Na⁺ Channels96.3 µM (IC50)Neonatal Rat CardiomyocytesElectrophysiology
Nifedipine L-type Ca²⁺ Channels (Vascular)~7.78 (pIC50)Human Vasa VasorumMyograph[5]
L-type Ca²⁺ Channels (Cardiac)~6.95 (pIC50)Human Right Atrial TrabeculaeOrgan Bath[5]
Verapamil L-type Ca²⁺ Channels (Vascular)~6.26 (pIC50)Human Vasa VasorumMyograph[5]
L-type Ca²⁺ Channels (Cardiac)~6.91 (pIC50)Human Right Atrial TrabeculaeOrgan Bath[5]
Diltiazem Calmodulin Binding700 µM (IC50)Bovine Brain[³H]this compound Binding[4]
Amlodipine L-type Ca²⁺ Channels (Vascular)~6.64 (pIC50)Human Vasa VasorumMyograph[5]
L-type Ca²⁺ Channels (Cardiac)~5.94 (pIC50)Human Right Atrial TrabeculaeOrgan Bath[5]
N-type Ca²⁺ Channels5.8 µM (IC50)OocytesElectrophysiology[6]
Felodipine L-type Ca²⁺ Channels (Vascular)~8.30 (pIC50)Human Vasa VasorumMyograph[5]
L-type Ca²⁺ Channels (Cardiac)~7.21 (pIC50)Human Right Atrial TrabeculaeOrgan Bath[5]
Lanthanum (La³⁺) Ca²⁺ Channels22 nM (IC50)Bullfrog Sympathetic NeuronsPatch-Clamp[7]
Ca²⁺ Channels7.5 x 10⁻⁷ M (Kd)Bullfrog Atrial CellsElectrophysiology[8]

*pIC50 = -log(IC50)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug potency. Below are representative protocols for two common in vitro assays used to determine the IC50 of calcium channel blockers.

Patch-Clamp Electrophysiology for L-type Ca²⁺ Channel Inhibition

This method allows for the direct measurement of ionic currents through L-type calcium channels in whole-cell configurations.

Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel α1c subunit (CaV1.2).

  • Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Cells are plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium (Cs⁺) is used to block outward potassium currents.

Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) every 10 seconds.

  • After establishing a stable baseline current, perfuse the chamber with the external solution containing various concentrations of the test compound (e.g., this compound or a novel blocker).

  • Record the steady-state block at each concentration.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration. Fit the data to a Hill equation to determine the IC50 value.

FLIPR Calcium Influx Assay

This high-throughput fluorescence-based assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Cell Preparation:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the target calcium channel (e.g., HEK293-CaV1.2).

  • Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.

Reagents:

  • Fluorescent Calcium Indicator: Fluo-4 AM or a commercially available no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

  • Depolarizing Agent: Potassium chloride (KCl) solution to activate voltage-gated calcium channels.

Assay Procedure:

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator solution (e.g., Fluo-4 AM in assay buffer, often with probenecid (B1678239) to prevent dye extrusion) to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: After incubation, add varying concentrations of the test compounds to the wells of the cell plate.

  • Baseline Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR) and measure the baseline fluorescence for a set period.

  • Stimulation and Measurement: The FLIPR instrument adds the depolarizing agent (e.g., KCl) to all wells simultaneously to activate the calcium channels. The instrument continues to record the fluorescence intensity, capturing the transient increase in intracellular calcium.

  • Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The inhibitory effect of the compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (vehicle-treated) wells. Concentration-response curves are generated, and IC50 values are calculated.

Mandatory Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

G cluster_membrane Cell Membrane cluster_intra Intracellular Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx This compound This compound This compound->Ca_channel Blocks Calmodulin Calmodulin This compound->Calmodulin Inhibits Novel_Blocker Novel Blocker Novel_Blocker->Ca_channel Blocks Ca_ion->Calmodulin Binds Contraction Smooth Muscle Contraction Calmodulin->Contraction Activates Depolarization Membrane Depolarization Depolarization->Ca_channel Activates

Caption: Signaling pathway of L-type calcium channel blockers.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293-CaV1.2) Assay_Step Perform Assay (Patch-Clamp or FLIPR) Cell_Culture->Assay_Step Compound_Prep Compound Dilution (this compound & Novel Blockers) Compound_Prep->Assay_Step Data_Acquisition Data Acquisition (Current/Fluorescence) Assay_Step->Data_Acquisition CR_Curve Concentration-Response Curve Generation Data_Acquisition->CR_Curve IC50_Calc IC50 Calculation CR_Curve->IC50_Calc

Caption: General workflow for determining IC50 values.

Logical Relationship of the Comparison

G cluster_comparators Comparator Calcium Channel Blockers This compound This compound Potency Potency (IC50/Ki) This compound->Potency Selectivity Selectivity (L-type vs. other channels) This compound->Selectivity Mechanism Mechanism of Action This compound->Mechanism Novel_Blockers Novel Blockers (e.g., SQ 32,547) Novel_Blockers->Potency Novel_Blockers->Selectivity Novel_Blockers->Mechanism Established_Blockers Established Blockers (e.g., Nifedipine, Verapamil) Established_Blockers->Potency Established_Blockers->Selectivity Established_Blockers->Mechanism

Caption: Logical framework for comparing calcium channel blockers.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Bepridil

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bepridil, a non-selective calcium channel blocker. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE and key safety measures.

Protective MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects eyes from dust, aerosols, and splashes.
Hand Protection Chemical-impermeable gloves.[1][3] Gloves must be inspected prior to use.[1][2]Prevents skin contact and potential allergic reactions or absorption.[1]
Body Protection A protective disposable gown made of lint-free, low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs.[4] Fire/flame resistant and impervious clothing is also recommended.[1][2]Minimizes skin exposure to the compound.
Respiratory Protection Use in a well-ventilated area.[1][3] If exposure limits are exceeded or ventilation is inadequate, a full-face respirator should be used.[1][2] An N95 dust mask is also a suggested piece of personal protective equipment.[5]Avoid inhalation of dust or aerosols, which can be harmful.[1][6]
Engineering Controls Handle in a well-ventilated place.[1][3] Ensure adequate ventilation and provide an accessible safety shower and eye wash station.[7]Minimizes airborne concentration and provides immediate decontamination facilities.
Hygiene Practices Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Contaminated work clothing should not be allowed out of the workplace.[1]Prevents accidental ingestion and cross-contamination.

Occupational Exposure Limits for this compound have not been established.[1]

Operational Plan for Handling and Disposal

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

I. Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name and hazard symbols.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it segregated from incompatible materials such as strong oxidizing and reducing agents.[6]

II. Preparation and Handling
  • Designated Area : Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][7]

  • PPE Donning : Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Aliquoting :

    • Handle as a powder, avoiding the formation of dust and aerosols.[1][3]

    • Use non-sparking tools to prevent ignition sources.[1][3]

  • Solution Preparation :

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • This compound hydrochloride is soluble in DMSO.[2]

III. Spill Management
  • Evacuation : Evacuate personnel from the immediate spill area.[1][3]

  • Ventilation : Ensure the area is well-ventilated.[1][3]

  • Containment : Prevent further spillage or leakage if it is safe to do so.[1][3] Do not let the chemical enter drains.[1][3]

  • Cleanup :

    • Wear appropriate PPE, including respiratory protection.

    • Use an absorbent material to collect the spilled substance.

    • Place the collected material into a suitable, closed container for disposal.[1][3]

    • Clean the spill area thoroughly with soap and water.[6]

IV. Disposal Plan
  • Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed container.[1][3]

  • Waste Segregation : Keep this compound waste separate from other chemical waste streams to avoid incompatibilities.

  • Disposal : Dispose of the waste in accordance with all applicable local, state, and federal regulations.[7] This should be handled by a licensed professional waste disposal service.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of procedures for safely handling this compound in a laboratory setting.

Bepridil_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh Solid this compound (Avoid Dust Generation) C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment Complete Spill Spill Occurs? F->Spill H Segregate and Label Waste G->H I Dispose of Waste via Approved Channels H->I J Remove PPE and Wash Hands I->J Spill->G No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->G

Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.